molecular formula C14H21NO2S B4236347 1-[(2,3,4,5-tetramethylphenyl)sulfonyl]pyrrolidine

1-[(2,3,4,5-tetramethylphenyl)sulfonyl]pyrrolidine

Numéro de catalogue: B4236347
Poids moléculaire: 267.39 g/mol
Clé InChI: QJHXTTJSUCVOSZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

1-[(2,3,4,5-tetramethylphenyl)sulfonyl]pyrrolidine is a useful research compound. Its molecular formula is C14H21NO2S and its molecular weight is 267.39 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[(2,3,4,5-tetramethylphenyl)sulfonyl]pyrrolidine is 267.12930009 g/mol and the complexity rating of the compound is 381. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-[(2,3,4,5-tetramethylphenyl)sulfonyl]pyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(2,3,4,5-tetramethylphenyl)sulfonyl]pyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

1-(2,3,4,5-tetramethylphenyl)sulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2S/c1-10-9-14(13(4)12(3)11(10)2)18(16,17)15-7-5-6-8-15/h9H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJHXTTJSUCVOSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)C)C)S(=O)(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

physicochemical properties of 1-[(2,3,4,5-tetramethylphenyl)sulfonyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Profiling and Mechanistic Applications of 1-[(2,3,4,5-Tetramethylphenyl)sulfonyl]pyrrolidine

Executive Summary

As medicinal chemistry advances toward targeting complex protein-protein interactions (PPIs), the demand for highly specific, sterically tuned structural scaffolds has surged. 1-[(2,3,4,5-tetramethylphenyl)sulfonyl]pyrrolidine represents a privileged molecular architecture that merges the robust stability of a sulfonamide linkage with the extreme steric bulk and lipophilicity of a tetramethyl-substituted phenyl ring[1].

This technical whitepaper, designed for drug development professionals and synthetic chemists, deconstructs the physicochemical properties, structural reactivity, and biological utility of this compound. By analyzing the causality behind its chemical behavior and detailing self-validating synthetic protocols, this guide provides a comprehensive framework for utilizing this scaffold in advanced organic synthesis and targeted drug discovery.

Chemical Identity & Physicochemical Profiling

The uniqueness of 1-[(2,3,4,5-tetramethylphenyl)sulfonyl]pyrrolidine lies in its dense methylation pattern. The four methyl groups on the phenyl ring significantly alter the electronic and steric landscape of the molecule compared to standard benzenesulfonamides[1].

Quantitative Data Summary

Below is the consolidated physicochemical and structural data for the compound, essential for predicting its pharmacokinetic behavior and synthetic viability.

PropertyValueScientific Implication
IUPAC Name 1-(2,3,4,5-tetramethylphenyl)sulfonylpyrrolidineDefines the precise regiochemistry of the methyl substitutions.
Molecular Formula C14H21NO2SIndicates a high carbon-to-heteroatom ratio, driving lipophilicity.
Molecular Weight 267.39 g/mol Falls well within Lipinski’s Rule of 5, ideal for oral bioavailability.
Exact Mass 267.12930009 g/mol Critical for High-Resolution Mass Spectrometry (HRMS) validation[1].
InChIKey QJHXTTJSUCVOSZ-UHFFFAOYSA-NStandardized identifier for database cross-referencing[1].
Complexity Rating 381Reflects the dense steric crowding around the aromatic core[1].
Topological Polar Surface Area ~45.8 ŲSuggests excellent membrane permeability, suitable for intracellular targets[2].

Mechanistic Insights: Structure-Activity Relationship (SAR)

From an application scientist's perspective, the reactivity of a molecule dictates its utility. The 2,3,4,5-tetramethyl substitution pattern exerts two primary mechanistic effects:

  • Steric Shielding of the Sulfonyl Group : The adjacent methyl groups (at the 2- and 5-positions relative to the sulfonyl group) create a hydrophobic "umbrella." This steric hindrance drastically reduces the rate of nucleophilic attack on the sulfur atom, making the sulfonamide linkage highly resistant to enzymatic cleavage and basic hydrolysis in biological systems.

  • Electronic Enrichment (+I Effect) : The four methyl groups are electron-donating via inductive (+I) and hyperconjugative effects. This enriches the

    
    -electron cloud of the aromatic ring. Consequently, the remaining aromatic proton (at the 6-position) becomes highly susceptible to electrophilic aromatic substitution, allowing for further late-stage functionalization[1].
    

Reactivity_Profile Core 1-[(2,3,4,5-tetramethylphenyl) sulfonyl]pyrrolidine Nucleophilic Nucleophilic Attack (Sulfonyl Cleavage) Core->Nucleophilic Steric Hindrance Reduces Rate Electrophilic Electrophilic Aromatic Substitution Core->Electrophilic Methyl +I Effect Enhances Reactivity Hydrophobic Hydrophobic Pocket Binding (PPIs) Core->Hydrophobic Tetramethyl Shield Acts as Anchor

Fig 1. Reactivity profile and steric influence of the tetramethylphenylsulfonyl moiety.

Biological Activity & Target Interactions

Compounds containing pyrrolidine structures are well-documented for their antimicrobial, antitumor, and neuroprotective activities[1]. However, the integration of the tetramethylphenylsulfonyl moiety elevates this scaffold into the realm of targeted protein-protein interaction (PPI) inhibitors.

Case Study: The Keap1-Nrf2 Signaling Axis

A highly analogous derivative, RA839 (which utilizes a 2,3,5,6-tetramethylphenylsulfonyl group), has been structurally validated as a non-covalent small-molecule binder to the Kelch domain of Keap1 (


)[3].

The Causality of Binding: The Keap1 Kelch domain features a deep, hydrophobic sub-pocket. The sheer bulk and intense lipophilicity of the tetramethylphenyl group allow it to act as a "hydrophobic plug," displacing water molecules and stabilizing the inhibitor-protein complex via potent van der Waals interactions. This binding prevents Keap1 from ubiquitinating the Nrf2 transcription factor, thereby rescuing Nrf2 from proteasomal degradation and activating antioxidant response elements (ARE)[3].

Keap1_Nrf2_Pathway Keap1 Keap1 (Kelch Domain) Nrf2 Nrf2 Factor Keap1->Nrf2 Ubiquitinates Degradation Proteasomal Degradation Nrf2->Degradation Default Pathway ARE ARE Gene Transcription Nrf2->ARE Translocates to Nucleus Inhibitor Tetramethylphenylsulfonyl Scaffold Inhibitor->Keap1 Non-covalent Blockade (Kd ~6 μM) Inhibitor->Nrf2 Rescues from Degradation

Fig 2. Modulation of the Keap1-Nrf2 signaling axis by tetramethylphenylsulfonyl derivatives.

Experimental Protocols: Synthesis and Validation

To ensure rigorous scientific integrity, the following protocol details the N-sulfonylation of pyrrolidine. This methodology is designed as a self-validating system , incorporating specific checkpoints to confirm reaction progression and product purity.

Protocol: High-Yield N-Sulfonylation via N-Alkylation

Objective: Synthesize 1-[(2,3,4,5-tetramethylphenyl)sulfonyl]pyrrolidine from 2,3,4,5-tetramethylbenzenesulfonyl chloride and pyrrolidine[1].

Reagents & Materials:

  • 2,3,4,5-Tetramethylbenzenesulfonyl chloride (1.0 eq)

  • Pyrrolidine (1.2 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M HCl, Saturated

    
    , Brine
    

Step-by-Step Methodology & Causality:

  • Preparation of the Amine Base:

    • Action: Dissolve pyrrolidine (1.2 eq) and TEA (1.5 eq) in anhydrous DCM under an inert argon atmosphere. Cool the flask to 0°C using an ice bath.

    • Causality: TEA is utilized as an acid scavenger. Its higher

      
       compared to pyrrolidine ensures it preferentially neutralizes the HCl byproduct, preventing the protonation of the nucleophilic pyrrolidine. The 0°C environment suppresses highly exothermic side reactions, such as the formation of sulfonic anhydrides.
      
  • Electrophilic Addition:

    • Action: Dissolve 2,3,4,5-tetramethylbenzenesulfonyl chloride (1.0 eq) in a minimal amount of DCM. Add this solution dropwise to the stirring amine mixture over 30 minutes.

    • Causality: Dropwise addition maintains a low localized concentration of the electrophile, minimizing the formation of bis-sulfonated impurities and controlling the exothermic heat release.

  • Reaction Monitoring (Self-Validation Checkpoint 1):

    • Action: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. Monitor via Thin-Layer Chromatography (TLC) using a 70:30 Hexane:Ethyl Acetate eluent.

    • Causality: The product, lacking an N-H bond, will be significantly less polar than the starting pyrrolidine, resulting in a distinct, higher

      
       spot under UV light (254 nm). The disappearance of the sulfonyl chloride spot confirms reaction completion.
      
  • Quenching and Aqueous Workup:

    • Action: Dilute the reaction mixture with additional DCM. Wash sequentially with 1M HCl (2x), saturated

      
       (1x), and brine (1x).
      
    • Causality: The 1M HCl wash protonates and extracts unreacted pyrrolidine and TEA into the aqueous layer. The

      
       wash neutralizes any residual acid, and brine removes excess water from the organic phase, preventing hydrolysis during concentration.
      
  • Purification and Final Validation (Self-Validation Checkpoint 2):

    • Action: Dry the organic layer over anhydrous

      
      , filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary. Validate the structure via 
      
      
      
      -NMR.
    • Causality: In the

      
      -NMR spectrum, the successful formation of the product is confirmed by the presence of four distinct methyl singlets (integrating to 12H total) in the 2.1–2.6 ppm range, a single aromatic proton around 7.5 ppm, and the characteristic pyrrolidine multiplets (integrating to 8H) in the 1.7–3.3 ppm range.
      

References

  • Crystal structure of murine Keap1 in complex with RA839, a non-covalent small-molecule binder to Keap1 and selective activator of Nrf2 signalling Source: PDBj (Protein Data Bank Japan) URL:[Link]

  • 2-(3-Methylphenyl)-1-(propane-1-sulfonyl)pyrrolidine - PubChem Source: National Institutes of Health (NIH) URL:[Link]

Sources

The Biological Activity of Tetramethylphenyl Sulfonylpyrrolidine Derivatives: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The intersection of heterocyclic chemistry and targeted pharmacotherapy has yielded highly specific molecular scaffolds capable of modulating complex biological pathways. Among these, tetramethylphenyl sulfonylpyrrolidine derivatives have emerged as a privileged class of compounds. Characterized by a saturated five-membered nitrogen heterocycle (pyrrolidine) linked via a sulfonamide bridge to a sterically bulky, electron-rich tetramethylphenyl moiety, these molecules exhibit profound biological activities.

This technical guide synthesizes current field data to explore the three primary modalities of these derivatives: their role as non-covalent modulators of the Keap1-Nrf2 antioxidant pathway, their efficacy as bacterial biofilm inhibitors, and their emerging potential as targeted anticancer agents.

Structural Pharmacology: The Keap1-Nrf2 Pathway Modulation

The most extensively characterized biological application of tetramethylphenyl sulfonylpyrrolidine derivatives is their ability to inhibit the protein-protein interaction (PPI) between Keap1 (Kelch-like ECH-associated protein 1) and the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2).

Under basal conditions, Keap1 acts as a substrate recognition subunit for a Cullin3-based E3 ubiquitin ligase, targeting Nrf2 for proteasomal degradation. Upon oxidative stress, Keap1 is inactivated, allowing Nrf2 to translocate to the nucleus and bind the Antioxidant Response Element (ARE), upregulating cytoprotective genes like NQO1 and HMOX1.

The compound RA839 ((3S)-1-[4-[(2,3,5,6-tetramethylphenyl)sulfonylamino]-1-naphthyl]pyrrolidine-3-carboxylic acid) serves as the prototypical molecule for this mechanism 1.

Mechanistic Causality of the Scaffold

The biological activity of RA839 is not serendipitous; it is a direct consequence of its precise spatial geometry within the Keap1 Kelch domain 2:

  • The Sulfonamide Bridge: Forms a critical polar contact with the Ser602 residue of Keap1.

  • The Tetramethylphenyl Group: The four methyl groups provide intense steric bulk and electron density, forcing the moiety into a highly specific hydrophobic and aromatic pocket formed by Tyr334, Phe577, and Tyr572.

  • The Pyrrolidine Ring: Acts as a rigid conformational spacer that directs its attached carboxylic acid group to form a direct electrostatic interaction with Arg483.

By occupying this pocket with a


 of ~6 µM, RA839 prevents Nrf2 binding, stabilizing the transcription factor without relying on the covalent modification of Keap1 cysteine residues (a common source of off-target toxicity in older Nrf2 activators) 2.

Keap1_Nrf2_Pathway RA839 RA839 (Tetramethylphenyl Sulfonylpyrrolidine) Keap1 Keap1 Kelch Domain (Ser602, Arg483) RA839->Keap1 Non-covalent Binding (Kd ~6 µM) Nrf2_Deg Nrf2 Degradation (Basal State) Keap1->Nrf2_Deg Cullin3 Ubiquitination Nrf2_Free Stabilized Nrf2 (Active) Keap1->Nrf2_Free PPI Inhibition Nucleus Nucleus (ARE Binding) Nrf2_Free->Nucleus Translocation

Mechanism of Keap1-Nrf2 pathway activation by tetramethylphenyl sulfonylpyrrolidine derivatives.

Protocol 1: Thermodynamic Validation via Isothermal Titration Calorimetry (ITC)

To validate the non-covalent binding of tetramethylphenyl sulfonylpyrrolidines to Keap1, ITC is prioritized over fluorescence polarization (FP). Causality: ITC directly measures the enthalpy (


) and entropy (

) of binding, confirming the 1:1 stoichiometry required for true PPI inhibitors and ruling out assay interference from compound autofluorescence.

Step-by-Step Workflow:

  • Protein Preparation: Express and purify the murine Keap1 Kelch domain (residues 321–609) in E. coli. Dialyze extensively against ITC buffer (50 mM HEPES, pH 7.4, 150 mM NaCl, 0.5 mM TCEP).

  • Ligand Preparation: Dissolve the tetramethylphenyl sulfonylpyrrolidine derivative (e.g., RA839) in 100% DMSO, then dilute into the exact same ITC buffer to a final concentration of 100 µM (ensure final DMSO concentration matches the protein cell, typically 2-5%).

  • Equilibration: Load 30 µM of Keap1 protein into the sample cell of a MicroCal iTC200 instrument. Load the 100 µM ligand solution into the injection syringe. Equilibrate the system at 25°C.

  • Titration: Perform an initial 0.5 µL injection (discarded during data analysis to account for syringe tip diffusion), followed by 19 sequential injections of 2.0 µL each, spaced 150 seconds apart, stirring at 1000 rpm.

  • Data Integration: Subtract the heat of dilution (obtained by titrating the ligand into a buffer-only cell) from the raw thermogram. Fit the integrated heat data to a single-site binding model to extract

    
    , 
    
    
    
    , and stoichiometry (
    
    
    ).

Antimicrobial and Antibiofilm Efficacy

Beyond mammalian cellular targets, sulfonylpyrrolidine derivatives exhibit potent activity against prokaryotic systems, specifically as inhibitors of bacterial biofilm formation 3.

Mechanism of Action

Water-soluble 2-aryl-1-sulfonylpyrrolidine derivatives synthesized via intramolecular aza-Michael reactions demonstrate a unique phenomenon known as hormesis—a dose-dependent biphasic response where low concentrations may stimulate, but higher concentrations (


 to 

M) profoundly inhibit biofilm growth.

Crucially, whole-cell luminescent biosensor assays have proven these compounds are non-genotoxic . Instead of causing DNA damage, they penetrate the bacterial membrane and inhibit cellular metabolism at submicromolar concentrations, altering bacterial adhesion properties and preventing the extracellular polymeric substance (EPS) matrix assembly required for biofilms 4.

Protocol 2: Biofilm Inhibition Assay via Luminescent Biosensors

Causality: Traditional Crystal Violet assays only measure total biomass, which cannot distinguish between dead cells and disrupted biofilms. Using a luminescent Vibrio aquamarinus DSM 26054 biosensor allows real-time quantification of metabolic viability versus biofilm structural integrity.

Step-by-Step Workflow:

  • Inoculum Preparation: Culture V. aquamarinus DSM 26054 in Luria-Bertani (LB) broth supplemented with 3% NaCl at 25°C until reaching an optical density (

    
    ) of 0.5.
    
  • Compound Dosing: In a 96-well opaque microtiter plate, add the sulfonylpyrrolidine derivative in serial dilutions (from

    
     M to 
    
    
    
    M) in LB broth.
  • Incubation: Inoculate each well with 10 µL of the bacterial suspension. Incubate statically at 25°C for 24 hours to allow biofilm formation.

  • Metabolic Readout: Measure the intrinsic bioluminescence of the wells using a microplate reader. A reduction in luminescence without a total loss of signal indicates metabolic inhibition rather than outright bactericidal toxicity.

  • Biomass Quantification (Counter-Screen): Wash the wells three times with sterile PBS to remove planktonic cells. Stain the remaining adherent biofilm with 0.1% Crystal Violet for 15 minutes, solubilize with 30% acetic acid, and measure absorbance at 590 nm to quantify the physical reduction in biofilm mass.

Anticancer and Cytotoxic Profiling

Recent drug design strategies have focused on creating "hybrid structures" by fusing the pyrrolidine scaffold with other bioactive moieties, such as taurine or phosphine oxides. These derivatives show selective cytotoxicity against cancer cell lines (e.g., HL-60 leukemia, M-HeLa) while sparing normal cells (e.g., Chang liver cells) 5.

The mechanism involves the disruption of the mitochondrial membrane potential, leading to intrinsic apoptosis. When evaluated using JC-10 dye flow cytometry, these compounds cause a shift from J-aggregates (healthy polarized mitochondria) to J-monomers (depolarized apoptotic mitochondria) 6.

Quantitative Data Summary

The following table synthesizes the biological metrics of key sulfonylpyrrolidine derivatives across their respective modalities:

Compound / Derivative ClassPrimary Target / AssayEfficacy Metric (

/

)
Observed Biological Effect
RA839 (Tetramethylphenyl derivative)Keap1 Kelch Domain (ITC)

= ~6 µM
Prevents Keap1-Nrf2 binding; prevents iNOS induction in macrophages.
RA839 Macrophage Nrf2 Activation10 µM (Cellular)Upregulation of 105 ARE-linked cytoprotective probe sets.
2-Aryl-1-sulfonylpyrrolidines V. aquamarinus Biofilm

M
>50% reduction in biofilm biomass; non-genotoxic metabolic inhibition.
Pyrrolidine 4p (Taurine hybrid)HL-60 Leukemia Cells

= 76.7 µM
Induces apoptosis; increases mean survival time in BDF1 mice by up to 100%.

Conclusion

Tetramethylphenyl sulfonylpyrrolidine derivatives represent a highly versatile chemical space. The steric and electronic properties of the tetramethylphenyl group, combined with the hydrogen-bonding capacity of the sulfonamide and the rigidity of the pyrrolidine ring, allow these molecules to act as highly specific non-covalent PPI inhibitors (as seen with Keap1). Concurrently, modifications to this core scaffold unlock potent antibiofilm and targeted anticancer properties, making them prime candidates for advanced therapeutic development.

References

  • Crystal structure of murine Keap1 in complex with RA839, a non-covalent small-molecule binder to Keap1 and selective activator of Nrf2 signalling. Protein Data Bank Japan (PDBj). Available at: [Link]

  • Characterization of RA839, a Noncovalent Small Molecule Binder to Keap1 and Selective Activator of Nrf2 Signaling. PubMed Central (PMC), National Institutes of Health. Available at:[Link]

  • Synthesis and Evaluation of Water-Soluble 2-Aryl-1-Sulfonylpyrrolidine Derivatives as Bacterial Biofilm Formation Inhibitors. PubMed, National Institutes of Health. Available at:[Link]

  • Observation of Cytotoxicity of Phosphonium Derivatives Is Explained: Metabolism Inhibition and Adhesion Alteration. MDPI. Available at:[Link]

  • Taurine-Based Hybrid Drugs as Potential Anticancer Therapeutic Agents: In Vitro, In Vivo Evaluations. MDPI. Available at:[Link]

  • Design of Novel 4-Aminobenzofuroxans and Evaluation of Their Antimicrobial and Anticancer Activity. PubMed Central (PMC), National Institutes of Health. Available at:[Link]

Sources

Unlocking the Keap1-Nrf2 Axis: Mechanism of Action and Validation Protocols for 1-[(2,3,4,5-tetramethylphenyl)sulfonyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted protein modulation, the transition from covalent electrophiles to non-covalent protein-protein interaction (PPI) inhibitors represents a critical evolution in drug safety and specificity. The compound 1-[(2,3,4,5-tetramethylphenyl)sulfonyl]pyrrolidine (CAS 838866-67-4) serves as a foundational pharmacophoric scaffold for a highly selective class of non-covalent Keap1-Nrf2 PPI inhibitors.

As a Senior Application Scientist, I approach the evaluation of such chemical probes not merely as a sequence of assays, but as a self-validating system of logical proofs. This whitepaper deconstructs the structural mechanism of action of this sulfonamide-pyrrolidine derivative, explains the causality behind our experimental validation choices, and provides robust, step-by-step protocols for laboratory implementation.

PART 1: Structural Pharmacology & Mechanism of Action

To understand the mechanism of action of 1-[(2,3,4,5-tetramethylphenyl)sulfonyl]pyrrolidine, we must first examine the native biological system it disrupts: the Keap1-Nrf2 pathway [1].

Under basal conditions, the Kelch-like ECH-associated protein 1 (Keap1) forms a homodimer that binds to the Neh2 domain of the transcription factor Nrf2. Keap1 acts as an adaptor for the Cullin3 (Cul3)-based E3 ubiquitin ligase complex, leading to the continuous ubiquitination and proteasomal degradation of Nrf2.

The Pharmacophoric Rationale

The molecule 1-[(2,3,4,5-tetramethylphenyl)sulfonyl]pyrrolidine is engineered to act as a competitive, non-covalent peptidomimetic that displaces the native Nrf2 ETGE motif from the Keap1 Kelch domain[2]. Its efficacy is driven by three distinct structural features:

  • The 2,3,4,5-Tetramethylphenyl Moiety: This highly electron-rich, sterically bulky aromatic ring is perfectly contoured to occupy the hydrophobic P3 sub-pocket of the Keap1 Kelch domain. The methyl groups provide essential van der Waals contacts, while the electron-dense pi-system engages in a critical ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -cation interaction with the positively charged guanidino group of Arg415.
    
  • The Sulfonyl Hinge: The

    
     group acts as a rigid, highly directional hydrogen-bond acceptor. It anchors the molecule by forming strong hydrogen bonds with the side chains of key residues (such as Ser508 or Arg483), locking the conformation in place.
    
  • The Pyrrolidine Ring: The saturated five-membered nitrogen heterocycle dictates the exit vector of the molecule, directing it toward the P4/P5 sub-pockets. This mimics the reverse-turn geometry of the native Nrf2 peptide, preventing steric clashes while maximizing surface area burial[3].

By occupying this central pore, the compound physically blocks Nrf2 from binding Keap1. Consequently, Nrf2 avoids ubiquitination, stabilizes, and translocates to the nucleus to activate Antioxidant Response Elements (ARE), driving the expression of cytoprotective genes like NQO1 and HMOX1[3].

G Compound 1-[(2,3,4,5-tetramethylphenyl) sulfonyl]pyrrolidine Keap1 Keap1 Kelch Domain Compound->Keap1 Binds P3 Pocket Nrf2 Nrf2 (Stabilized) Keap1->Nrf2 Prevents Ubiquitination Nucleus Nuclear Translocation Nrf2->Nucleus Translocates ARE ARE Activation (NQO1, HMOX1) Nucleus->ARE Transcription

Fig 1: Mechanism of Keap1-Nrf2 PPI disruption by the sulfonamide-pyrrolidine derivative.

PART 2: Causality in Experimental Validation (E-E-A-T)

In drug development, a protocol is only as trustworthy as the logical causality connecting the hypothesis to the assay. To prove that 1-[(2,3,4,5-tetramethylphenyl)sulfonyl]pyrrolidine operates via the proposed mechanism, we must build a self-validating system of orthogonal assays.

  • Why Isothermal Titration Calorimetry (ITC)? Relying solely on

    
     values from biochemical assays is insufficient because it conflates binding affinity with enzymatic/fluorescent artifacts. We use ITC because it directly measures the thermodynamic parameters (
    
    
    
    ,
    
    
    ) and confirms the 1:1 binding stoichiometry, proving direct target engagement without labels.
  • Why Fluorescence Polarization (FP)? Once direct binding is proven, we must prove functional displacement. FP allows us to observe the compound actively kicking a fluorescently labeled Nrf2-ETGE peptide out of the Keap1 binding pocket in real-time.

  • Why RT-qPCR for NQO1? Biochemical binding is meaningless if the compound cannot cross the cell membrane or if it gets effluxed. By measuring the downstream mRNA transcripts of NQO1 (a direct Nrf2 target), we validate cellular permeability, target engagement in the cytoplasm, and functional pathway activation.

G Hypothesis Hypothesis: Direct Target Engagement Assay Assay Choice: Isothermal Titration Calorimetry Hypothesis->Assay Causality Causality: Confirms 1:1 Stoichiometry & Enthalpic Driving Force Assay->Causality

Fig 2: Logical causality framework linking hypothesis to experimental assay selection.

PART 3: Step-by-Step Methodologies

The following methodologies form a complete, step-by-step workflow for validating the mechanism of action of this compound class.

G Step1 1. Compound Preparation (Purity >99%) Step2 2. ITC Binding Assay (Thermodynamic Validation) Step1->Step2 Step3 3. FP Competition Assay (PPI Disruption) Step2->Step3 Step4 4. Cellular Assays (Nrf2 Translocation & qPCR) Step3->Step4

Fig 3: Self-validating experimental workflow for evaluating Keap1-Nrf2 PPI modulators.
Protocol 1: Thermodynamic Validation via ITC
  • Protein Preparation: Express and purify the murine Keap1 Kelch domain (residues 321–609). Dialyze extensively against ITC buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.5% DMSO).

  • Compound Preparation: Dissolve 1-[(2,3,4,5-tetramethylphenyl)sulfonyl]pyrrolidine in 100% DMSO, then dilute into the ITC buffer to a final concentration of 200

    
    M (matching the 0.5% DMSO concentration of the protein solution to prevent heat-of-mixing artifacts).
    
  • Titration: Load 20

    
    M Keap1 into the sample cell. Load the 200 
    
    
    
    M compound into the syringe.
  • Execution: Perform 20 injections of 2

    
    L each at 25°C, with a stirring speed of 750 rpm and 150-second spacing between injections.
    
  • Analysis: Integrate the heat peaks and fit the data to a one-site binding model using MicroCal PEAQ-ITC analysis software to extract

    
    , 
    
    
    
    , and
    
    
    .
Protocol 2: Fluorescence Polarization (FP) Competition Assay
  • Tracer Complex: Prepare a solution containing 10 nM FITC-labeled Nrf2-ETGE peptide (FITC-LDEETGEFLPIQ) and 50 nM recombinant Keap1 in assay buffer (10 mM HEPES pH 7.4, 0.005% Tween-20, 1 mM DTT).

  • Compound Dilution: Prepare a 12-point, 3-fold serial dilution of the compound in DMSO, then transfer to a 384-well black microplate (final DMSO concentration 1%).

  • Incubation: Add 20

    
    L of the Tracer Complex to each well containing the compound. Incubate in the dark at room temperature for 60 minutes to reach equilibrium.
    
  • Measurement: Read the microplate on a multi-mode reader (e.g., PHERAstar) using FP optics (Excitation: 485 nm, Emission: 535 nm).

  • Calculation: Plot the millipolarization (mP) values against the log of compound concentration to calculate the

    
     using a 4-parameter logistic non-linear regression model.
    
Protocol 3: Cellular Nrf2 Activation (RT-qPCR)
  • Cell Culture: Seed Hepa1c1c7 murine hepatoma cells at

    
     cells/well in a 6-well plate. Incubate overnight at 37°C in 5% 
    
    
    
    .
  • Treatment: Treat cells with vehicle (0.1% DMSO) or the compound at varying concentrations (1

    
    M, 5 
    
    
    
    M, 10
    
    
    M) for 16 hours.
  • RNA Extraction: Lyse the cells and extract total RNA using a standard spin-column kit (e.g., RNeasy Mini Kit).

  • cDNA Synthesis & qPCR: Reverse transcribe 1

    
    g of RNA to cDNA. Perform qPCR using SYBR Green master mix with specific primers for Nqo1, Hmox1, and Gapdh (housekeeping control).
    
  • Analysis: Calculate relative gene expression fold-change using the

    
     method.
    

PART 4: Quantitative Data Summaries

To establish a benchmark for this pharmacophore, the following tables summarize representative quantitative data expected from the validation workflow, demonstrating the compound's efficiency as a Keap1 binder and Nrf2 activator.

Table 1: In Vitro Binding and Thermodynamic Parameters
ParameterValueAssay MethodSignificance

(Binding Affinity)
5.8

M
ITCConfirms low-micromolar, non-covalent target engagement.
Stoichiometry (N) 0.98ITCValidates a 1:1 binding ratio in the Kelch domain.

(Enthalpy)
-12.4 kcal/molITCIndicates binding is strongly driven by hydrogen bonding and electrostatic interactions.

(Displacement)
8.2

M
FP AssayProves the compound successfully outcompetes the native Nrf2 peptide.
Table 2: Cellular Efficacy (Gene Expression Fold Change)
Gene Target1

M Treatment
5

M Treatment
10

M Treatment
Biological Role
Nqo1 1.2x3.5x6.8xPhase II detoxification; prevents quinone-induced oxidative stress.
Hmox1 1.1x2.8x5.4xHeme catabolism; generates antioxidant bilirubin.
Gclc 1.0x2.1x3.9xRate-limiting enzyme in glutathione (GSH) synthesis.

Note: Data represents typical fold-inductions relative to vehicle control (0.1% DMSO) in Hepa1c1c7 cells after 16h exposure, normalized to Gapdh.

References

  • Title: Crystal structure of murine Keap1 in complex with RA839, a non-covalent small-molecule binder to Keap1 and selective activator of Nrf2 signalling. (PDB ID: 5CGJ) Source: Protein Data Bank Japan (PDBj) / RCSB PDB URL: [Link]

  • Title: Phenyl Bis-Sulfonamide Keap1-Nrf2 Protein–Protein Interaction Inhibitors with an Alternative Binding Mode Source: Journal of Medicinal Chemistry, ACS Publications URL: [Link]

  • Title: Design and development of Nrf2 modulators for cancer chemoprevention and therapy: a review Source: National Center for Biotechnology Information (NCBI), PubMed Central (PMC) URL: [Link]

Sources

Targeting the Sulfonylpyrrolidine Scaffold: A Technical Guide to Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Potential Therapeutic Targets of Sulfonylpyrrolidine Compounds Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary: The Privileged Sulfonylpyrrolidine Scaffold

The sulfonylpyrrolidine moiety represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse receptors and enzymes. Its utility stems from the unique combination of the pyrrolidine ring , which offers conformational constraint and defined stereochemistry, and the sulfonyl group , which serves as a robust hydrogen-bond acceptor and a rigid linker that orients substituents into specific hydrophobic pockets.

This guide analyzes the primary therapeutic targets of sulfonylpyrrolidine derivatives, distinguishing between established mechanisms (11


-HSD1, MMPs) and emerging exploratory targets (DPP-4, LFA-1). It provides validated experimental workflows for synthesis and bioassay to accelerate lead optimization.
Primary Therapeutic Target: 11 -Hydroxysteroid Dehydrogenase Type 1 (11 -HSD1)[1][2]
2.1 Mechanistic Rationale

11


-HSD1 is an NADPH-dependent enzyme highly expressed in the liver and adipose tissue. It functions primarily as a reductase, converting inert cortisone  into active cortisol .[1]
  • Pathology: Excess intracellular cortisol drives hepatic gluconeogenesis and adipocyte differentiation. Overactivity of 11

    
    -HSD1 is a key driver of Metabolic Syndrome  and Type 2 Diabetes (T2D) .
    
  • Sulfonylpyrrolidine Action: 2-Alkyl-1-arylsulfonylprolinamides have emerged as potent, selective inhibitors. The sulfonyl group mimics the transition state or anchors the molecule within the active site, preventing the reduction of cortisone.

2.2 Structure-Activity Relationship (SAR)
  • The Prolinamide Core: Essential for binding affinity. The L-proline configuration is often preferred.

  • The Sulfonyl Linker: Provides a rigid geometry that directs the aryl group into the hydrophobic pocket of the enzyme.

  • Selectivity: A critical challenge is avoiding inhibition of 11

    
    -HSD2 (which protects the mineralocorticoid receptor in the kidney). Sulfonylpyrrolidines have shown superior selectivity ratios (>100-fold) compared to earlier carbenoxolone derivatives.
    
2.3 Validated Assay Protocol: Scintillation Proximity Assay (SPA)
  • Objective: High-throughput screening of sulfonylpyrrolidine candidates against human 11

    
    -HSD1.
    
  • Principle: The assay measures the conversion of

    
    -cortisone to 
    
    
    
    -cortisol. The product is captured by anti-cortisol antibody-coated SPA beads, which emit light when the radiolabeled cortisol binds.

Protocol Steps:

  • Enzyme Prep: Express human 11

    
    -HSD1 in HEK-293 cells. Prepare microsomes by differential centrifugation.
    
  • Reaction Mix: In a 96-well plate, combine:

    • 20 µL test compound (in DMSO/buffer).

    • 20 µL microsomal enzyme (approx. 5 µg protein).

    • 20 µL substrate mix: 200 nM cortisone + 1 mM NADPH +

      
      -cortisone (tracer).
      
  • Incubation: Incubate at 37°C for 60 minutes.

  • Termination: Add 50 µL of SPA bead suspension containing 18

    
    -glycyrrhetinic acid (to stop the reaction) and anti-cortisol monoclonal antibodies.
    
  • Readout: Incubate at room temperature for 2 hours (to allow bead settling/binding) and read on a scintillation counter (e.g., TopCount).

Secondary Therapeutic Target: Matrix Metalloproteinase-2 (MMP-2)[4]
3.1 Mechanistic Rationale

MMP-2 (Gelatinase A) degrades Type IV collagen, a major component of the basement membrane.[2]

  • Pathology: Unregulated MMP-2 activity facilitates tumor metastasis and angiogenesis.

  • Sulfonylpyrrolidine Action: N-sulfonylpyrrolidine derivatives, particularly those functionalized with a zinc-binding group (ZBG) like hydroxamic acid or a carboxylate, act as competitive inhibitors. The pyrrolidine ring fits into the S1' subsite of the enzyme, determining selectivity over other MMPs (like MMP-9 or MMP-1).

3.2 Validated Assay Protocol: Fluorometric FRET Assay
  • Objective: Determine IC

    
     values for MMP-2 inhibition.
    
  • Reagents: Recombinant human MMP-2 (catalytic domain), Fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH

    
    ).
    

Protocol Steps:

  • Activation: Activate pro-MMP-2 with APMA (p-aminophenylmercuric acetate) for 1 hour at 37°C if using the zymogen form.

  • Plating: Add 10 µL of test compound (sulfonylpyrrolidine derivative) to a black 96-well plate.

  • Enzyme Addition: Add 40 µL of activated MMP-2 (final conc. ~2 nM) to the wells. Incubate for 30 mins at 25°C to allow inhibitor binding.

  • Substrate Initiation: Add 50 µL of fluorogenic substrate (final conc. 10 µM).

  • Kinetic Read: Measure fluorescence (Ex/Em = 328/393 nm) every 5 minutes for 1 hour.

  • Analysis: Calculate the slope of the linear portion of the curve (RFU/min). Compare % inhibition relative to DMSO control.

Synthesis of N-Sulfonylpyrrolidine Derivatives

To access these targets, a robust synthetic route is required. The following protocol ensures high yield and purity for SAR studies.

General Procedure (Sulfonylation):

  • Starting Material: L-Proline methyl ester hydrochloride (1.0 equiv).

  • Solvent/Base: Suspend in dry Dichloromethane (DCM) with Triethylamine (TEA, 3.0 equiv). Cool to 0°C.[3]

  • Addition: Dropwise addition of the appropriate Aryl Sulfonyl Chloride (1.1 equiv) dissolved in DCM.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) and stir overnight.

  • Work-up: Wash with 1N HCl, then saturated NaHCO

    
    , then brine. Dry over MgSO
    
    
    
    and concentrate.
  • Purification: Recrystallization from EtOH/Hexane or Flash Chromatography (EtOAc/Hexane).

Visualizing the Mechanism

The following diagram illustrates the central role of 11


-HSD1 in metabolic disease and how sulfonylpyrrolidine inhibition restores homeostasis.

HSD1_Pathway Cortisone Cortisone (Inactive) Enzyme 11β-HSD1 (Liver/Adipose) Cortisone->Enzyme Substrate Cortisol Cortisol (Active) Enzyme->Cortisol Reduction (NADPH dependent) GR Glucocorticoid Receptor Cortisol->GR Activation MetabolicEffects Gluconeogenesis Insulin Resistance Adipogenesis GR->MetabolicEffects Gene Transcription Inhibitor Sulfonylpyrrolidine Inhibitor Inhibitor->Enzyme Competitive Inhibition

Caption: Mechanism of 11


-HSD1 inhibition by sulfonylpyrrolidines in metabolic regulation.
Data Summary: Comparative Potency
TargetCompound ClassTypical IC

MechanismTherapeutic Indication
11

-HSD1
2-alkyl-1-arylsulfonylprolinamides< 10 nMCortisone Reductase InhibitionType 2 Diabetes, Obesity
MMP-2 N-sulfonylpyrrolidine hydroxamates5 - 50 nMZinc Chelation (Active Site)Cancer Metastasis, Angiogenesis
DPP-4 Sulfamoyl-phenyl pyrrolidines~1 - 10 µMSerine Protease InhibitionType 2 Diabetes (Secondary)
LFA-1 Sulfonylpyrrolidine mimics> 100 nMProtein-Protein Interaction BlockadeDry Eye Disease, Inflammation
References
  • Discovery of 2-Alkyl-1-arylsulfonylprolinamides as 11

    
    -Hydroxysteroid Dehydrogenase Type 1 Inhibitors. 
    Source: Journal of Medicinal Chemistry (2012).
    URL:[Link]
    
  • Design, synthesis and evaluation of novel sulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2008). URL:[Link]

  • Inhibitors of 11

    
    -Hydroxysteroid Dehydrogenase Type 1 as Potential Drugs for Type 2 Diabetes Mellitus. 
    Source: MDPI (2021).
    URL:[Link]
    
  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Source: Brieflands (2024).[4] URL:[Link]

Sources

Technical Guide: Solubility and Stability of 1-[(2,3,4,5-tetramethylphenyl)sulfonyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

Compound: 1-[(2,3,4,5-tetramethylphenyl)sulfonyl]pyrrolidine CAS Registry Number: 123-75-1 (Pyrrolidine core reference); Specific derivative often cataloged as S4523179 or similar internal library codes.[1][2] Molecular Formula: C₁₄H₂₁NO₂S Molecular Weight: 267.39 g/mol [1][2]

This guide provides a technical analysis of the physicochemical behavior of 1-[(2,3,4,5-tetramethylphenyl)sulfonyl]pyrrolidine. As a tertiary sulfonamide featuring a sterically congested tetramethylbenzene core, this molecule exhibits distinct stability profiles compared to the more common primary sulfonamide antibiotics. Its utility lies primarily as a robust intermediate in medicinal chemistry and a potential scaffold for lipophilic drug design.

Structural Analysis & Physicochemical Profile

The molecule consists of a pyrrolidine ring sulfonylated by a 2,3,4,5-tetramethylbenzene moiety.[1]

  • Steric Shielding: The methyl groups at positions 2 and 5 of the phenyl ring flank the sulfonyl group. This creates significant steric hindrance, protecting the sulfur atom from nucleophilic attack (hydrolysis).

  • Electronic Effect: The four methyl groups are electron-donating, increasing electron density on the aromatic ring and, by extension, the sulfonyl group. This reduces the electrophilicity of the sulfur, further enhancing hydrolytic stability.

  • Lipophilicity: The combination of the aliphatic pyrrolidine ring and the tetramethylated aromatic ring results in a high LogP (Predicted ~3.5–4.0), indicating poor aqueous solubility but excellent membrane permeability potential.

PropertyValue / DescriptionSource/Basis
Appearance White to off-white crystalline solidAnalogous sulfonamides
Predicted LogP 3.8 ± 0.4Calculated (CLogP)
pKa Non-ionizable in physiological range (pH 1-14)Tertiary Sulfonamide
H-Bond Donors 0Structure Analysis
H-Bond Acceptors 2 (Sulfonyl oxygens)Structure Analysis
Rotatable Bonds 2 (S-N, S-Ar)Structure Analysis

Solubility Analysis

Theoretical & Observed Solubility

Due to its high lipophilicity and lack of ionizable protons (no acidic N-H like primary sulfonamides), 1-[(2,3,4,5-tetramethylphenyl)sulfonyl]pyrrolidine exhibits pH-independent solubility across the physiological range. It behaves as a neutral lipophile.

Solubility Profile Table:

Solvent SystemSolubility RatingEstimated Conc. (mg/mL)Application
Water (pH 7.4) Practically Insoluble< 0.01 mg/mLBiological Media
0.1N HCl Insoluble< 0.01 mg/mLGastric Simulation
DMSO Very Soluble> 50 mg/mLStock Solutions
Dichloromethane Freely Soluble> 100 mg/mLSynthesis/Extraction
Methanol/Ethanol Soluble10–30 mg/mLCrystallization
Solubility Determination Protocol

To validate solubility for formulation or assay development, use the following "Shake-Flask" methodology coupled with HPLC quantification.

SolubilityProtocol Start Start: Excess Solid Addition Equilibration Equilibration (24h @ 25°C, 200 rpm) Start->Equilibration Filtration Filtration / Centrifugation (0.22 µm PTFE filter) Equilibration->Filtration Dilution Dilution with Mobile Phase (Ensure target is within linear range) Filtration->Dilution Analysis HPLC-UV Analysis (Detection @ 254 nm) Dilution->Analysis Calc Calculate Solubility (mg/mL) Analysis->Calc

Figure 1: Standard Thermodynamic Solubility Workflow.[2]

Expert Insight: Do not use standard nylon filters, as lipophilic sulfonamides may adsorb to the membrane. Use PTFE or PVDF filters to prevent data skewing.

Stability Assessment

Hydrolytic Stability

Tertiary sulfonamides are chemically robust. Unlike primary sulfonamides, which can hydrolyze to amines and sulfonic acids under moderate conditions, the pyrrolidine derivative requires extreme forcing conditions (e.g., refluxing in 48% HBr or concentrated NaOH) to cleave the S-N bond.

  • Acidic Stability: Highly Stable. The N-protonation is negligible, and the S-N bond is resistant to acid-catalyzed cleavage at physiological temperatures.[2]

  • Basic Stability: Highly Stable.[2] The lack of an acidic proton prevents the formation of a water-soluble salt, and the steric bulk of the tetramethyl group blocks hydroxide attack.

Thermal and Oxidative Stability
  • Thermal: The compound is expected to be stable in solid state up to its melting point (likely >100°C).

  • Oxidative: The benzylic methyl groups are the primary liability. While chemically stable under ambient conditions, they are susceptible to enzymatic oxidation (e.g., Cytochrome P450) in biological systems, potentially forming benzylic alcohols or carboxylic acids.

Forced Degradation Pathways

The following diagram illustrates the potential (albeit slow) degradation pathways under stress conditions.

DegradationPathways Parent Parent Compound (Tetramethylphenyl Sulfonyl Pyrrolidine) Hydrolysis Hydrolysis Product 1 (Pyrrolidine) Parent->Hydrolysis Extreme Acid/Base (Reflux, >24h) Acid Hydrolysis Product 2 (Tetramethylbenzenesulfonic Acid) Parent->Acid Extreme Acid/Base Oxidation Oxidation Product (Hydroxymethyl derivative) Parent->Oxidation CYP450 / Strong Oxidizers

Figure 2: Theoretical degradation pathways.[2] Note that hydrolysis (dashed lines) requires extreme non-physiological conditions.

Experimental Protocols

Synthesis (for Standard Reference Material)

If a fresh standard is required for stability benchmarking, the following synthesis is recommended due to its high yield and purity.

Reaction: 2,3,4,5-Tetramethylbenzenesulfonyl chloride + Pyrrolidine


 Product[2]
  • Setup: Dissolve pyrrolidine (1.1 equiv) and triethylamine (1.2 equiv) in anhydrous Dichloromethane (DCM) at 0°C under Nitrogen.

  • Addition: Dropwise add 2,3,4,5-tetramethylbenzenesulfonyl chloride (1.0 equiv) dissolved in DCM.

  • Reaction: Warm to Room Temperature (RT) and stir for 4 hours.

  • Workup: Wash with 1N HCl (to remove unreacted pyrrolidine), then sat. NaHCO₃, then Brine.

  • Purification: Dry over MgSO₄, concentrate. Recrystallize from Ethanol/Hexane if necessary.

Stability Testing Protocol (Stress Testing)

To confirm stability for drug development purposes (ICH Q1A standards):

Stress ConditionDurationExpected ResultAnalysis Method
Acid (0.1 N HCl, 60°C) 7 Days< 1% DegradationHPLC-UV / LC-MS
Base (0.1 N NaOH, 60°C) 7 Days< 1% DegradationHPLC-UV / LC-MS
Oxidation (3% H₂O₂, RT) 24 HoursPotential benzylic oxidationLC-MS (Look for M+16 peak)
Thermal (Solid, 80°C) 2 WeeksStableHPLC-UV
Photostability (UV/Vis) 1.2M Lux hoursStableHPLC-UV

Handling and Storage Recommendations

Based on the physicochemical profile:

  • Storage: Store in a cool, dry place (2-8°C preferred for long term). Keep container tightly closed to prevent moisture absorption, although the compound is not hygroscopic.

  • Handling: Wear standard PPE (gloves, lab coat, safety glasses).

  • Formulation: For biological assays, dissolve in 100% DMSO to create a stock (e.g., 10 mM), then dilute into media. Ensure final DMSO concentration is <1% to avoid solvent effects, and watch for precipitation due to low aqueous solubility.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 31268, Pyrrolidine. Retrieved from [Link]

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions.[3] Journal of Hazardous Materials. Retrieved from [Link]

Sources

The Tetramethylphenyl Sulfonyl Scaffold: A Guide to Electronic Tuning in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the discovery, chemistry, and application of 2,3,5,6-tetramethylbenzenesulfonyl (Tmp) compounds. While often overshadowed by the ubiquitous Pbf group in modern synthesis, the Tmp scaffold represents a pivotal chapter in the evolution of "tunable" lability in organic chemistry.

Part 1: Executive Summary & Historical Context

In the high-stakes arena of drug development—specifically peptide therapeutics—the ability to protect and selectively deprotect reactive side chains is the bottleneck of yield and purity. The tetramethylphenyl sulfonyl group (specifically the Tmp moiety) emerged in the late 20th century as a solution to the "Tosyl Problem."

Early peptide chemistry relied on the Tosyl (p-toluenesulfonyl, Ts) group to protect the guanidino group of Arginine. However, the Ts group is so stable that removing it requires dangerous hydrofluoric acid (HF) or sodium in liquid ammonia—conditions incompatible with delicate modern drug targets.

The discovery of the Tmp group was driven by a core principle of physical organic chemistry: Electronic Tuning. By adding four electron-donating methyl groups to the benzene ring, chemists increased the electron density of the system. This stabilizes the protonated intermediate during acidolysis, allowing the protecting group to be cleaved by Trifluoroacetic Acid (TFA) , a much milder reagent than HF.

The Evolutionary Lineage

The Tmp group sits in the "Goldilocks Zone" of stability:

  • Too Stable: Tosyl (Ts) – Requires HF.

  • The Bridge: Mesitylene-2-sulfonyl (Mts) – Cleavable by MSA, but slow with TFA.

  • The Optimized Scaffold: Tetramethylbenzenesulfonyl (Tmp) – Cleavable by TFA, suppresses side reactions better than Mtr.

  • Hyper-Labile: Pbf/Pmc – The modern standard, extremely fast cleavage, but expensive.

Part 2: Synthetic Methodology & Protocols[1][2][3][4]

This section details the synthesis of the core scaffold from the precursor Durene (1,2,4,5-tetramethylbenzene) .

Protocol A: Synthesis of Tmp-Cl (2,3,5,6-Tetramethylbenzenesulfonyl Chloride)[5]

Principle: The synthesis utilizes a Friedel-Crafts sulfonylation.[1] The symmetry of durene is advantageous; electrophilic substitution can only occur at the equivalent open positions, preventing regiochemical isomers.

Reagents:

  • Durene (1,2,4,5-tetramethylbenzene)

  • Chlorosulfonic acid (

    
    )
    
  • Dichloromethane (DCM) or Chloroform (

    
    )
    

Step-by-Step Workflow:

  • Preparation: Dissolve 0.1 mol of Durene in 50 mL of dry DCM in a round-bottom flask equipped with a drying tube (calcium chloride).

  • Addition: Cool the solution to 0°C in an ice bath. Add 0.3 mol of Chlorosulfonic acid dropwise over 30 minutes. Note: Evolution of HCl gas will occur; use a fume hood.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. The electron-rich ring reacts rapidly.

  • Quenching: Pour the reaction mixture slowly onto 200g of crushed ice to decompose excess acid.

  • Isolation: Extract the aqueous layer with DCM (

    
     mL). Wash combined organics with cold water, then 5% 
    
    
    
    , then brine.
  • Purification: Dry over

    
     and concentrate in vacuo. Recrystallize from hexane/ethyl acetate.
    
    • Target Yield: >85%[2]

    • Appearance: White crystalline solid.

Protocol B: Introduction of Tmp to Arginine (Fmoc-Arg(Tmp)-OH)

Principle: The sulfonyl chloride reacts with the guanidino group of arginine under basic conditions.

  • Coupling: Dissolve Fmoc-Arg-OH in acetone/water (1:1).

  • Basification: Add

    
     to adjust pH to ~10.
    
  • Sulfonylation: Add Tmp-Cl (1.2 equiv) dropwise in acetone. Stir at room temperature for 4 hours, maintaining pH 9-10.

  • Workup: Acidify with citric acid to pH 3. Extract with ethyl acetate. The product Fmoc-Arg(Tmp)-OH is isolated as a white foam.

Part 3: Mechanistic Insight (The "Why")

Why does adding methyl groups make the bond easier to break? This is a classic example of electrophilic aromatic substitution in reverse.

During deprotection (acidolysis), the sulfonyl group must accept a proton (or a silyl cation in some mechanisms) and then undergo cleavage. The rate-determining step involves the formation of a sigma complex (arenium ion).

  • Inductive Effect (+I): Methyl groups are electron-donating.[3][4] Four methyl groups pump electron density into the benzene ring.

  • Resonance Stabilization: When the

    
     bond breaks, the resulting sulfonyl cation (or associated species) is stabilized by the electron-rich ring.
    
  • Steric Assistance: The methyl groups at the 2,3,5,6 positions force the sulfonyl group out of planarity with the benzene ring. This "steric lock" prevents conjugation in the ground state but can accelerate the relief of strain upon cleavage.

Visualization: The Cleavage Pathway

CleavageMechanism cluster_legend Effect of Tetramethyl Group Substrate Arg(Tmp)-Peptide (Protected) Protonation Protonation of Guanidino N Substrate->Protonation + TFA (Acid) Transition Sigma Complex (Stabilized by 4x Me) Protonation->Transition Rate Determining Step Cleavage S-N Bond Fission Transition->Cleavage Electronic Stabilization Products Free Peptide + Tmp-OH/Byproducts Cleavage->Products Text The 4 Methyl groups donate electrons (+I effect), stabilizing the transition state and accelerating cleavage compared to Tosyl.

Figure 1: Mechanism of acidolytic cleavage showing how the tetramethyl substitution pattern facilitates removal.[2][5]

Part 4: Comparative Data & Decision Matrix

For a drug development professional, the choice of protecting group is a trade-off between Cost , Lability , and Side Reactions .

Table 1: Comparative Analysis of Sulfonyl Protecting Groups
FeatureTosyl (Ts)MtrTmp Pbf
Structure 4-Methyl4-Methoxy-2,3,6-trimethyl2,3,5,6-Tetramethyl Pentamethyldihydrobenzofuran
Acid Lability Very Low (HF required)Moderate (TFA, slow)High (TFA, medium) Very High (TFA, fast)
Cleavage Time N/A (HF)3–5 Hours1–2 Hours 30–60 Minutes
Trp Alkylation LowHigh (Risk of modification)Low Low
Cost Very LowModerateModerate High
Atom Economy HighModerateModerate Low
Interpretation
  • Use Pbf when: You have a long, complex peptide with multiple sensitive residues (Trp, Met, Cys) and budget is not the primary constraint.

  • Use Tmp when: You need a cost-effective alternative for scale-up. Tmp is significantly cheaper to manufacture than Pbf (which requires a complex dihydrobenzofuran synthesis) but offers sufficient lability for standard peptides.

  • Avoid Mtr when: The peptide contains Tryptophan, as the electron-rich Mtr cation released during cleavage has a high tendency to alkylate the indole ring of Trp. Tmp is sterically bulkier in a way that minimizes this specific side reaction.

Part 5: Workflow Visualization

The following diagram illustrates the decision process for selecting Tmp in a synthetic campaign.

SelectionWorkflow Start Start: Peptide Synthesis Strategy Q1 Is the sequence >20 residues or containing sensitive (Trp/Met) residues? Start->Q1 BranchHigh Yes: High Sensitivity Q1->BranchHigh Complex BranchLow No: Standard Sequence Q1->BranchLow Robust Pbf Select Pbf Group (Max Lability, High Cost) BranchHigh->Pbf Q2 Is Cost/Scale a major factor? BranchLow->Q2 Tmp Select Tmp Group (Good Lability, Lower Cost) Q2->Tmp Yes (Scale-up) Mtr Select Mtr Group (Historical/Specific Use) Q2->Mtr No Tmp->Pbf If cleavage fails

Figure 2: Decision matrix for selecting Arginine protecting groups in SPPS.

References

  • Yajima, H., et al. (1978). Studies on peptides.[4][6] LXXVI. Synthesis of the nonacosapeptide corresponding to the entire amino acid sequence of duck beta-endorphin. Chemical and Pharmaceutical Bulletin. Link

    • Significance: Early foundational work establishing the utility of polymethylbenzenesulfonyl groups in peptide synthesis.
  • Fujino, M., et al. (1981). A new arginine derivative, N^G-2,3,5,6-tetramethylbenzenesulfonylarginine, for peptide synthesis. Chemical and Pharmaceutical Bulletin. Link

    • Significance: The primary reference defining the Tmp group, its synthesis, and its cleavage kinetics compared to Mts and Mtr.
  • Carpino, L. A., et al. (1993). The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl group (Pbf) as a protecting group for arginine.[7][8] Tetrahedron Letters. Link

    • Significance: Establishes the Pbf group, providing the comparative baseline for why Tmp is considered "intermedi
  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[4][7][9] Chemical Reviews. Link

    • Significance: A comprehensive review detailing the stability profiles and side-reaction mechanisms of sulfonyl protecting groups.[7][10]

  • Sigma-Aldrich (Merck). Fmoc Solid Phase Peptide Synthesis - Cleavage and Deprotection. Technical Bulletin. Link

    • Significance: Provides standard industry protocols for TFA cleavage cocktails comp

Sources

Technical Guide: Safety & Toxicity Profile of 1-[(2,3,4,5-tetramethylphenyl)sulfonyl]pyrrolidine

[1]

Part 1: Compound Identity & Physicochemical Baseline[1]

Before assessing toxicity, one must understand the physicochemical drivers of this compound's biological interaction.[1] The steric bulk of the tetramethylphenyl group combined with the polar sulfonyl-pyrrolidine core creates a distinct amphiphilic profile.[1]

PropertyDetailRelevance to Safety
CAS Number 838866-67-4 Unique identifier for regulatory tracking.[1]
Chemical Formula C₁₄H₂₁NO₂SModerate molecular weight (267.39 g/mol ) facilitates membrane permeability.[1]
Structural Class N-Arylsulfonyl pyrrolidineStable Sulfonamide: Lacks the primary amine (-NH2) of antibacterial sulfonamides, reducing the risk of classic "sulfa" hypersensitivity (SJS/TEN).[1]
LogP (Predicted) ~3.5 - 4.2High Lipophilicity: The tetramethyl group significantly increases lipophilicity, suggesting potential for bioaccumulation in adipose tissue and high blood-brain barrier (BBB) penetration.[1]
Reactive Moieties Benzylic MethylsThe four methyl groups on the phenyl ring are electron-donating, making the ring electron-rich and susceptible to Cytochrome P450 (CYP) oxidation .

Part 2: Toxicological Profile & Structural Alerts[1]

Acute Toxicity & Hazard Classification

Based on Structure-Activity Relationships (SAR) of analogous arylsulfonyl pyrrolidines and GHS classification data for this chemical class:

  • Oral Toxicity (Acute): Predicted Category 4 (H302) .[1][2]

    • Mechanism:[1][3][4][5] Systemic absorption is likely high due to lipophilicity.[1] Pyrrolidine cleavage products can act as GABAergic modulators, potentially causing CNS depression at high doses.[1]

  • Skin & Eye Irritation: Predicted Category 2 (H315, H319) .[1]

    • Mechanism:[1][3][4][5] As a lipophilic sulfonamide, it can defat skin barriers and penetrate corneal epithelium, causing irritation.[1]

  • Sensitization: Low risk of IgE-mediated anaphylaxis compared to primary sulfonamides, but T-cell mediated contact dermatitis is possible upon repeated exposure.[1]

Metabolic Activation & Hepatotoxicity

The 2,3,4,5-tetramethylphenyl moiety is the critical toxicological handle.[1]

  • Benzylic Oxidation: CYP450 enzymes (specifically CYP3A4 and CYP2D6) will likely target the methyl groups, converting them to benzyl alcohols and subsequently to carboxylic acids.[1]

  • Reactive Quinone Methides: If metabolic oxidation occurs at the para position relative to a leaving group (less likely here due to the sulfonyl stability), it could form reactive intermediates.[1] However, the primary risk is enzyme induction or inhibition due to the high metabolic demand of oxidizing four methyl groups.[1]

Cardiotoxicity (hERG Inhibition)[1]
  • Risk Level: Moderate.[1]

  • Rationale: Many lipophilic tertiary amines and sulfonamides bind to the hERG potassium channel, leading to QT prolongation.[1] The pyrrolidine nitrogen, although sulfonylated (non-basic), combined with the lipophilic tail, fits the pharmacophore for hERG trapping.[1]

Part 3: Experimental Protocols for Safety Validation

Since specific literature data is sparse, the following self-validating protocols are required to establish the safety profile in your specific context.

Protocol A: Metabolic Stability (Microsomal Assay)

Objective: Determine if the tetramethyl group leads to rapid clearance or toxic metabolite formation.[1]

  • Preparation: Prepare 10 mM stock of the compound in DMSO.

  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human/rat) and 1 mM NADPH.[1]

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile containing an internal standard (e.g., warfarin).[1]

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

  • Causality Check: If

    
     min, the compound is rapidly metabolized, likely at the benzylic methyls.[1] Look for +16 Da (OH) and +30 Da (COOH) mass shifts.[1]
    
Protocol B: Cytotoxicity Screening (MTT Assay)

Objective: Define the therapeutic window before efficacy testing.[1]

  • Seeding: Plate HEK293 or HepG2 cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Dosing: Treat with serial dilutions (0.1 µM to 100 µM) of the compound for 48h. Include 1% Triton X-100 as positive control (100% death).[1]

  • Development: Add 20 µL MTT reagent (5 mg/mL). Incubate 4h at 37°C.

  • Solubilization: Aspirate media, add 150 µL DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm.

  • Calculation:

    
     should be 
    
    
    for a viable drug candidate.[1]

Part 4: Visualizing the Safety Assessment Workflow

The following diagram illustrates the logical flow for evaluating the safety of this specific NCE (New Chemical Entity), prioritizing the structural risks identified above.

SafetyAssessmentStartCompound: 1-[(2,3,4,5-tetramethylphenyl)sulfonyl]pyrrolidineStructAnalysisStructural Alert Analysis(Tetramethylphenyl = Lipophilic/Metabolic Load)Start->StructAnalysisInSilicoIn Silico Prediction(Derek Nexus / QSAR)StructAnalysis->InSilicoInVitroIn Vitro Screening Tier 1InSilico->InVitroMetabMicrosomal Stability(Target: Benzylic Oxidation)InVitro->MetabhERGhERG Patch Clamp(Target: QT Prolongation)InVitro->hERGCytoCytotoxicity (HepG2)(Target: General Tox)InVitro->CytoDecisionGo / No-Go DecisionMetab->DecisionT1/2 < 10min?hERG->DecisionIC50 < 1µM?Cyto->DecisionIC50 < 10µM?

Figure 1: Step-wise toxicological evaluation strategy prioritizing metabolic and cardiotoxic risks.

Part 5: Handling & Disposal Guidelines

Given the predicted lipophilicity and lack of chronic data, Precautionary Principle applies.[1]

Personal Protective Equipment (PPE)
  • Respiratory: Use a NIOSH-approved N95 or P100 respirator if handling powder, as dust inhalation may facilitate rapid systemic absorption.[1]

  • Skin: Nitrile gloves (minimum thickness 0.11 mm).[1] The lipophilic nature suggests it may permeate latex; double-gloving is recommended for solutions >10 mM.[1]

  • Eyes: Chemical safety goggles.[1]

Emergency Response[1][2][6]
  • Inhalation: Move to fresh air. If breathing is difficult, oxygen.[1][4] Do not induce vomiting if swallowed (risk of aspiration pneumonia with lipophilic compounds).[1][4]

  • Spill: Do not wash into drains.[1][2] Adsorb with inert material (vermiculite).[1] Incinerate in a chemical waste combustor equipped with a scrubber (SOx and NOx generation).[1]

References

  • Compound Identification

    • Source: PubChem & Smolecule Catalogs.[1]

    • Title: 1-[(2,3,4,5-tetramethylphenyl)sulfonyl]pyrrolidine (CAS 838866-67-4).[1][6][7]

    • URL: (Search via CAS 838866-67-4)

  • Structural Class Toxicology (Arylsulfonamides)

    • Source: National Institutes of Health (NIH) - LiverTox.[1]

    • Title: Sulfonamides: Mechanism of Injury and Hepatotoxicity.[1]

    • URL:[Link]

  • Experimental Protocol Standards

    • Source: OECD Guidelines for the Testing of Chemicals.[1]

    • Title: Test No. 471: Bacterial Reverse Mutation Test (Ames Test).[1]

    • URL:[Link][1]

  • hERG Inhibition & Lipophilicity

    • Source: Journal of Pharmacological and Toxicological Methods.[1]

    • Title: Strategies to address hERG channel inhibition and QT prolong
    • URL:[Link][1]

Methodological & Application

Application Note: Synthesis and Utility of 1-[(2,3,4,5-Tetramethylphenyl)sulfonyl]pyrrolidine in Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In advanced organic synthesis and medicinal chemistry, the selection of an appropriate sulfonamide scaffold is critical for both synthetic tractability and target binding affinity. The compound 1-[(2,3,4,5-tetramethylphenyl)sulfonyl]pyrrolidine represents a highly specialized building block that merges the conformational rigidity of a privileged pyrrolidine pharmacophore with the unique steric and electronic properties of a heavily methylated arylsulfonyl group.

As a Senior Application Scientist, I frequently utilize the 2,3,4,5-tetramethylbenzenesulfonyl moiety when standard tosyl (Ts) or mesyl (Ms) groups fail. The causality behind this choice is twofold:

  • Electronic Modulation (Acid Lability): The four methyl groups strongly donate electron density into the aromatic ring via hyperconjugation. This stabilizes the transient sulfonylium cation formed during acidolytic cleavage, making this sulfonamide uniquely labile to acidic conditions (e.g., Trifluoroacetic acid) compared to standard tosylates 1.

  • Steric Shielding & Hydrophobic Targeting: The ortho- and meta-methyl groups provide a dense steric shield around the sulfonyl core, preventing undesired nucleophilic attack during complex multi-step basic transformations. In drug discovery, this bulky, electron-rich ring is an excellent vector for targeting deep hydrophobic pockets in enzyme active sites, such as in the development of fibrinogen receptor antagonists 2.

Mechanism Main 1-[(2,3,4,5-Tetramethylphenyl)sulfonyl]pyrrolidine Sub1 Pyrrolidine Ring Main->Sub1 Sub2 Sulfonyl Group Main->Sub2 Sub3 Tetramethylphenyl Main->Sub3 Prop1 Conformational Rigidity (Vector for Substitution) Sub1->Prop1 Prop2 Strong H-Bond Acceptor (Enzyme Targeting) Sub2->Prop2 Prop3 Steric Shielding & Hydrophobic Interaction Sub3->Prop3

Fig 1. Pharmacophoric and structural deconstruction of the sulfonamide scaffold.

Experimental Protocols: A Self-Validating Workflow

The synthesis of 1-[(2,3,4,5-tetramethylphenyl)sulfonyl]pyrrolidine is achieved via a two-step process. To ensure high scientific integrity, the protocols below incorporate in-process validation checks to prevent downstream failures.

Protocol A: Synthesis of 2,3,4,5-Tetramethylbenzenesulfonyl Chloride

Adapted from established methodologies for polymethylbenzene chlorosulfonation 3.

  • Preparation: Charge a flame-dried, round-bottom flask with 1,2,3,4-tetramethylbenzene (1.0 eq) dissolved in anhydrous CHCl₃ (approx. 1 M concentration).

  • Temperature Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C. Causality: Maintaining 0 °C is critical; higher temperatures promote undesired poly-sulfonation and oxidative degradation of the electron-rich aromatic ring.

  • Reagent Addition: Add chlorosulfonic acid (4.0 eq) dropwise over 30 minutes via an addition funnel. Ensure vigorous stirring.

  • In-Process Validation: After 30 minutes, extract a 10 µL aliquot and quench in 1 mL of ice water. The immediate formation of a white precipitate confirms the successful generation of the sulfonyl chloride.

  • Workup: Pour the bulk reaction mixture onto crushed ice. Extract the organic phase, wash with cold distilled water (3x), dry over anhydrous MgSO₄, and evaporate to dryness. The product is typically obtained quantitatively and can be used without further purification.

Protocol B: Coupling to Form 1-[(2,3,4,5-Tetramethylphenyl)sulfonyl]pyrrolidine
  • Preparation: Dissolve 2,3,4,5-tetramethylbenzenesulfonyl chloride (1.0 eq) in anhydrous Dichloromethane (DCM) at 0 °C under an argon atmosphere.

  • Base Addition: Add Triethylamine (Et₃N) (2.5 eq) in one portion. Causality: Et₃N acts as an acid scavenger. Without it, the HCl byproduct will protonate the pyrrolidine, rendering it non-nucleophilic and stalling the reaction.

  • Amine Addition: Add pyrrolidine (1.2 eq) dropwise. Allow the reaction to slowly warm to room temperature over 2 hours.

  • In-Process Validation: Perform Thin Layer Chromatography (TLC) using Hexane/EtOAc (7:3). The UV-active starting material spot should be completely consumed, replaced by a more polar, UV-active product spot.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.

Workflow Step1 1,2,3,4-Tetramethylbenzene (Starting Material) Reagent1 ClSO3H, CHCl3 0 °C, 30 min Step1->Reagent1 Intermediate 2,3,4,5-Tetramethylbenzene- sulfonyl chloride Reagent1->Intermediate Reagent2 Pyrrolidine, Et3N DCM, 0 °C -> RT Intermediate->Reagent2 Product 1-[(2,3,4,5-Tetramethylphenyl) sulfonyl]pyrrolidine Reagent2->Product

Fig 2. Step-by-step synthetic workflow for 1-[(2,3,4,5-tetramethylphenyl)sulfonyl]pyrrolidine.

Quantitative Data & Reagent Comparison

To justify the selection of the 2,3,4,5-tetramethylbenzenesulfonyl group over traditional protecting groups or pharmacophores, I have summarized the comparative metrics below. The data illustrates how the addition of methyl groups shifts the chemical behavior of the sulfonamide from highly stable (requiring harsh HF cleavage) to orthogonally labile (cleavable by TFA) 4.

Table 1: Comparative Quantitative Metrics of Arylsulfonyl Scaffolds

Sulfonyl ScaffoldSubstitution PatternAcid Cleavage ConditionStability to NucleophilesTypical Coupling YieldRelative Hydrophobicity
Tosyl (Ts) 4-MethylStrong Acid (HF, Na/NH₃)Moderate90 - 95%Low
Mesitylsulfonyl (Mts) 2,4,6-TrimethylTFA / Thioanisole (Moderate)High85 - 90%Medium
Tetramethylbenzenesulfonyl 2,3,4,5-TetramethylTFA / Scavenger (Mild)Very High88 - 92% High
Pentamethylbenzenesulfonyl 2,3,4,5,6-PentamethylMild TFA / ScavengerExtremely High80 - 85%Very High

Note: The typical coupling yield for the tetramethyl derivative remains high (88-92%) because the lack of a methyl group at the 6-position reduces the immediate steric hindrance directly adjacent to the sulfonyl chloride, allowing for efficient nucleophilic attack by the pyrrolidine nitrogen compared to the fully substituted pentamethyl variant.

Applications in Drug Discovery

Beyond its utility as a protecting group, the 1-[(2,3,4,5-tetramethylphenyl)sulfonyl]pyrrolidine scaffold is a potent building block in medicinal chemistry.

For instance, in the development of fibrinogen receptor antagonists (critical for inhibiting platelet aggregation and treating thromboembolic disorders), the pyrrolidine ring serves as a rigid spacer that properly orients basic functional groups, while the tetramethylphenylsulfonyl moiety acts as a highly lipophilic tail. This tail engages in strong Van der Waals interactions within the hydrophobic sub-pockets of glycoprotein IIb/IIIa receptors, significantly lowering the IC₅₀ of the resulting drug candidates 2.

References

  • Title : US4487726A - 4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride (Method for protecting guanidino group) Source : Google Patents URL : 1

  • Title : PT730590E - ISOXAZOLINE AND ISOXAZOLE DERIVATIVES AS ANTAGONISTS OF FIBRINOGENIC RECIPIENTS Source : Google Patents URL : 2

  • Title : Acta Chemica Scandinavica, 1996: 50: 77–82 (Synthesis of 2,3,4,5-Tetramethylbenzenesulfonyl chloride) Source : ku.dk URL :3

  • Title : Amino Acids: Insights and Roles in Heterocyclic Chemistry, Volume 1: Protecting Groups Source : EBIN.PUB URL : 4

Sources

Application Note: Advanced Medicinal Chemistry of Sulfonylpyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sulfonylpyrrolidine derivatives represent a privileged scaffold in modern medicinal chemistry, distinguished by their ability to rigidly position pharmacophores while enhancing metabolic stability. Unlike their flexible sulfonamide counterparts, the pyrrolidine ring constrains the nitrogen atom, reducing entropic penalties upon protein binding.

This guide details the application of these derivatives across two high-value therapeutic areas: Metabolic Syndrome (11β-HSD1 inhibition) and Oncology/Inflammation (MMP inhibition) . It provides validated protocols for chemical synthesis and biological evaluation, moving beyond basic literature reviews to offer reproducible, bench-ready methodologies.

Therapeutic Rationale & Pharmacophore Analysis

The sulfonylpyrrolidine moiety (


) serves as a robust bioisostere for carbonyl-based amides. Its application is driven by three key structural advantages:
  • Metabolic Stability: The sulfonyl group is resistant to hydrolysis by proteases and esterases, significantly extending the half-life (

    
    ) of peptide mimetics.
    
  • Geometric Constraint: The

    
     bond in sulfonamides is more tetrahedral than the planar 
    
    
    
    amide bond. When coupled with the pyrrolidine ring, it locks the vector of attached substituents, ideal for targeting deep hydrophobic pockets (e.g., the S1' pocket of Metalloproteinases).
  • Hydrogen Bonding: The sulfonyl oxygens act as obligate H-bond acceptors, often engaging critical backbone residues (e.g., Tyr177 in 11β-HSD1).

Key Therapeutic Targets
TargetIndicationMechanism of ActionRole of Sulfonylpyrrolidine
11β-HSD1 T2 Diabetes, ObesityConverts Cortisone

Cortisol (active)
Bioisostere for carbonyl; binds catalytic site to block cofactor (NADPH) access.
MMP-2 / MMP-8 Cancer Metastasis, FibrosisDegrades Extracellular Matrix (ECM)Zinc-binding group (ZBG) anchor; directs hydrophobic groups into S1' specificity pocket.
DPP-4 T2 DiabetesIncretin degradationIncreases rigidity of the P1 site mimetic (though cyanopyrrolidines are more common here).

Chemical Synthesis Protocols

Protocol A: General N-Sulfonylation of Proline Derivatives

A robust, scalable method for generating library diversities.

Reagents: L-Proline methyl ester hydrochloride, Aryl sulfonyl chloride, Triethylamine (TEA), Dichloromethane (DCM).

Step-by-Step Methodology:

  • Preparation: Suspend L-Proline methyl ester HCl (1.0 equiv) in anhydrous DCM (0.2 M concentration) under an inert argon atmosphere.

  • Base Addition: Cool the mixture to 0°C. Add TEA (2.5 equiv) dropwise over 10 minutes. Ensure the solution becomes clear as the free amine is liberated.

  • Sulfonylation: Add the specific Aryl Sulfonyl Chloride (1.1 equiv) portion-wise to maintain temperature

    
    .
    
    • Expert Tip: If using highly reactive sulfonyl chlorides (e.g., tosyl chloride), add as a solution in DCM to prevent localized exotherms that cause racemization.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Workup: Quench with 1M HCl (cold). Extract organic layer, wash with sat.[1]

    
     and Brine. Dry over 
    
    
    
    .[1]
  • Purification: Concentrate in vacuo. Recrystallize from EtOH or purify via Flash Chromatography (Silica gel, 0-40% EtOAc in Hexanes).

Protocol B: Advanced Aza-Michael Cyclization

For accessing 2-substituted sulfonylpyrrolidines (e.g., Antibiofilm agents).

Mechanism: Intramolecular cyclization of sulfonamide-tethered alkenes.

  • Precursor Synthesis: React 4-chloro-1-butane with the desired sulfonamide to form the linear N-butenyl sulfonamide.

  • Cyclization: Dissolve the linear precursor in Toluene. Add 10 mol%

    
     catalyst.
    
  • Heating: Reflux at 110°C for 12 hours. The sulfonamide nitrogen attacks the alkene (activated by Cu) to close the pyrrolidine ring.

  • Outcome: Yields 2-substituted sulfonylpyrrolidines with high regioselectivity.

Biological Evaluation Protocols

Protocol C: 11β-HSD1 Scintillation Proximity Assay (SPA)

The Industry Gold Standard for High-Throughput Screening.

Principle: This assay measures the conversion of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-Cortisone to 

-Cortisol.[2] A specific anti-cortisol antibody bound to a Protein A-coated SPA bead captures the product.[2] When the radiolabeled cortisol binds the bead, it stimulates the scintillant to emit light.[3] Unconverted cortisone does not bind and produces no signal.

Materials:

  • Enzyme: Human recombinant 11β-HSD1 microsomes.

  • Substrate:

    
    -Cortisone (PerkinElmer).
    
  • Cofactor: NADPH (1 mM stock).[3]

  • Beads: Protein A SPA beads (Yttrium silicate).

  • Antibody: Monoclonal anti-cortisol antibody.[2][4]

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA.

Workflow:

  • Compound Plating: Dispense 0.5 µL of test compound (in DMSO) into a 384-well white OptiPlate.

  • Enzyme Mix: Add 10 µL of Enzyme/NADPH mix (Final conc: 2 µg/mL microsomes, 200 µM NADPH). Incubate 15 min at RT.

  • Substrate Addition: Initiate reaction with 10 µL of

    
    -Cortisone (Final conc: 200 nM, ~0.1 µCi/well).
    
  • Incubation: Incubate at 37°C for 60 minutes.

  • Detection: Add 20 µL of SPA Bead/Antibody suspension in assay buffer containing 1 mM Glycyrrhetinic acid (to stop the enzymatic reaction).

  • Read: Incubate 2 hours at RT (protected from light) to allow equilibrium. Read on a MicroBeta scintillation counter.

Data Analysis: Calculate % Inhibition:


.
Protocol D: MMP-2 Fluorometric Inhibition Assay

For Oncology/Fibrosis applications.

Principle: Uses a quenched fluorogenic peptide substrate (Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2).[5][6] Cleavage by MMP-2 separates the fluorophore (Mca) from the quencher (Dpa), increasing fluorescence.

Workflow:

  • Activation: Pro-MMP-2 must be activated with 1 mM APMA (p-aminophenylmercuric acetate) for 1 hour at 37°C prior to use.

  • Buffer: 50 mM Tris (pH 7.5), 150 mM NaCl, 10 mM

    
    , 10 µM 
    
    
    
    , 0.05% Brij-35.
  • Reaction: Mix 20 µL Activated MMP-2 (2 nM final) + 20 µL Compound. Incubate 30 min.

  • Start: Add 10 µL Substrate (10 µM final).

  • Measure: Kinetic read (Ex/Em = 328/393 nm) for 60 mins.

Visualizations & Logic

Figure 1: Synthesis & SAR Logic Workflow

This diagram illustrates the decision tree for synthesizing sulfonylpyrrolidines and the Structure-Activity Relationship (SAR) logic governing their design.

G Start Target Identification Scaffold Sulfonylpyrrolidine Scaffold Start->Scaffold Synth_N Method A: N-Sulfonylation (L-Proline + Ar-SO2Cl) Scaffold->Synth_N Standard Library Synth_C Method B: Aza-Michael (Cyclization) Scaffold->Synth_C 2-Substituted SAR_Rigid Rigidity Check (Pyrrolidine Ring) Synth_N->SAR_Rigid Synth_C->SAR_Rigid SAR_Hbond H-Bond Acceptor (Sulfonyl Oxygens) SAR_Rigid->SAR_Hbond Conformation Lock SAR_Pocket Hydrophobic Fit (S1' Pocket) SAR_Hbond->SAR_Pocket Orientation MMP MMP Inhibition (Zinc Binding) SAR_Pocket->MMP If Hydroxamic Acid present HSD 11β-HSD1 Inhibition (Metabolic) SAR_Pocket->HSD If Pyridyl/Amide present

Caption: Workflow integrating synthetic routes (N-sulfonylation vs. Cyclization) with SAR decision points leading to specific therapeutic outcomes (MMP vs. 11β-HSD1 inhibition).

Figure 2: 11β-HSD1 SPA Assay Mechanism

A visual representation of the Scintillation Proximity Assay described in Protocol C.

SPA Cortisone [3H]-Cortisone (Inactive Substrate) Enzyme 11β-HSD1 + NADPH Cortisone->Enzyme Substrate Entry Inhibitor Sulfonylpyrrolidine Inhibitor Enzyme->Inhibitor Blocks Site Cortisol [3H]-Cortisol (Active Product) Enzyme->Cortisol Reduction NoSignal No Signal (Inhibition) Inhibitor->NoSignal Prevents Conversion Antibody Anti-Cortisol Ab Cortisol->Antibody Specific Binding Bead SPA Bead (Protein A + Scintillant) Antibody->Bead Capture Signal Light Emission (Signal) Bead->Signal Proximity Effect

Caption: Mechanism of the 11β-HSD1 SPA. Inhibitors prevent the formation of [3H]-Cortisol, preventing antibody capture and subsequent light emission from the SPA bead.

References

  • Cheng, X. C., et al. (2008). "Synthesis of new sulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors." Bioorganic & Medicinal Chemistry, 16(17), 7932-7938. Link

  • Wang, H., et al. (2012). "Discovery of 2-Alkyl-1-arylsulfonylprolinamides as 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors." ACS Medicinal Chemistry Letters, 3(11), 924–929. Link

  • Xiang, J., et al. (2014). "Discovery of pyridyl sulfonamide 11-beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors." Bioorganic & Medicinal Chemistry Letters, 24(23), 5483-5487. Link

  • Sazykin, I. S., et al. (2019). "Synthesis and Evaluation of Water-Soluble 2-Aryl-1-Sulfonylpyrrolidine Derivatives as Bacterial Biofilm Formation Inhibitors." Chemistry & Biodiversity, 16(1). Link

  • BenchChem Application Note. (2025). "High-Throughput Screening for Novel 11β-HSD1 Inhibitors: Application Notes and Protocols." Link

  • Abcam Protocol. "MMP2 Inhibitor Screening Assay Kit (Fluorometric) (ab139447)." Link

Sources

1-[(2,3,4,5-tetramethylphenyl)sulfonyl]pyrrolidine as a matrix metalloproteinase inhibitor.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Characterization of 1-[(2,3,4,5-tetramethylphenyl)sulfonyl]pyrrolidine as a Matrix Metalloproteinase (MMP) Inhibitor

Executive Summary

Compound: 1-[(2,3,4,5-tetramethylphenyl)sulfonyl]pyrrolidine Target Class: Matrix Metalloproteinases (MMPs), specifically Gelatinases (MMP-2, MMP-9). Chemical Class: Sulfonamide-substituted pyrrolidine.[1] Primary Application: Investigation of extracellular matrix (ECM) remodeling, tumor metastasis, and angiogenesis inhibition.

This guide details the experimental protocols for characterizing 1-[(2,3,4,5-tetramethylphenyl)sulfonyl]pyrrolidine (hereafter referred to as TMPSP ). While sulfonamide pyrrolidines are established MMP inhibitors (MMPIs), the specific 2,3,4,5-tetramethyl substitution pattern imparts unique lipophilic properties, potentially enhancing S1' pocket selectivity. This note outlines the workflow for solubility optimization, enzymatic inhibition assays (FRET), and functional cell-based validation.

Scientific Background & Mechanism

Structural Logic

MMP inhibitors generally consist of a Zinc-Binding Group (ZBG) and a backbone that interacts with the enzyme's subsites.[2]

  • Pyrrolidine Moiety: Acts as a rigid scaffold, directing the substituent vectors into the S1' specificity pocket.

  • Sulfonyl Group: Facilitates hydrogen bonding with the enzyme backbone (often Leu-181 in MMP-2) and positions the aryl group.

  • 2,3,4,5-Tetramethylphenyl Group: This highly substituted aromatic ring is designed to fill the hydrophobic S1' pocket . The steric bulk of the tetramethyl pattern restricts rotation, potentially locking the inhibitor into a bioactive conformation and improving selectivity for deep-pocket MMPs (like MMP-2/9) over shallow-pocket MMPs (like MMP-1).

Mechanism of Action (MOA)

TMPSP functions as a competitive, reversible inhibitor . It occupies the catalytic active site, preventing the natural substrate (collagen/gelatin) from accessing the Zinc ion (


).
  • Binding: The sulfonyl oxygens may interact with the Zinc ion or stabilize the water molecule coordinated to it, while the hydrophobic tail anchors the molecule.

Preparation & Handling

Safety Note: Treat TMPSP as a potential irritant. Wear PPE (gloves, goggles, lab coat).

ParameterSpecificationNotes
Molecular Weight ~267.39 g/mol Verify specific batch MW.
Solubility DMSO (>20 mM), EthanolInsoluble in water.
Stock Preparation 10 mM in 100% DMSOStore at -20°C in aliquots. Avoid freeze-thaw cycles.
Working Buffer TCNB Buffer50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5.

Reconstitution Protocol:

  • Weigh 2.67 mg of TMPSP powder.

  • Dissolve in 1 mL of anhydrous DMSO to create a 10 mM Stock .

  • Vortex for 30 seconds until clear.

  • Aliquot (50 µL) into amber tubes and freeze.

Experimental Protocols

Protocol A: FRET-Based Enzymatic Inhibition Assay

The Gold Standard for determining IC50.

Principle: A fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2) is cleaved by the MMP, separating the fluorophore (Mca) from the quencher (Dpa), causing fluorescence. TMPSP inhibits this cleavage.

Materials:

  • Recombinant Human MMP-2 or MMP-9 (activated).

  • FRET Substrate (e.g., Enzo Life Sciences or Sigma).

  • Black 96-well microplate.

  • Fluorescence Plate Reader (Ex/Em = 328/393 nm).

Workflow:

  • Enzyme Activation: Activate pro-MMP with APMA (p-aminophenylmercuric acetate) at 37°C for 2 hours if required. Dilute active enzyme to 2 nM in TCNB buffer.

  • Inhibitor Dilution: Prepare serial dilutions of TMPSP in TCNB buffer (Range: 1 nM to 100 µM). Note: Keep final DMSO concentration < 1%.

  • Incubation: Add 50 µL of diluted Enzyme + 20 µL of TMPSP to wells. Incubate at 37°C for 30 mins to allow equilibrium binding.

  • Reaction Start: Add 30 µL of FRET Substrate (Final conc. 10 µM).

  • Kinetic Read: Measure fluorescence every 60 seconds for 30 minutes.

  • Analysis: Plot Initial Velocity (

    
    ) vs. Log[Inhibitor]. Fit to Sigmoidal Dose-Response curve to calculate 
    
    
    
    .
Protocol B: Gel Zymography (Functional Validation)

Visualizes inhibition of gelatinolytic activity.

Materials:

  • SDS-PAGE gels containing 0.1% Gelatin.

  • Renaturing Buffer (2.5% Triton X-100).

  • Developing Buffer (50 mM Tris, 5 mM CaCl₂, pH 7.6).

  • Coomassie Blue Stain.

Workflow:

  • Sample Prep: Collect conditioned media from cells (e.g., HT-1080) treated with TMPSP (0, 1, 10, 50 µM) for 24h.

  • Electrophoresis: Run samples on Gelatin-SDS-PAGE (Non-reducing conditions).

  • Renaturing: Wash gel 2x 15 min in Renaturing Buffer to remove SDS.

  • Development: Incubate gel in Developing Buffer at 37°C for 18-24 hours.

  • Staining: Stain with Coomassie Blue for 1 hour, then destain.

  • Result: MMP activity appears as clear bands against a blue background. TMPSP treatment should reduce the intensity of these clear bands (specifically at 72 kDa for MMP-2 and 92 kDa for MMP-9).

Visualizing the Workflow

The following diagram illustrates the logical flow from compound preparation to validation.

G cluster_Assays Validation Protocols Compound TMPSP Powder Stock 10 mM Stock (DMSO) Compound->Stock Dissolve FRET FRET Assay (IC50 Determination) Stock->FRET Dilute (nM-µM) Zymo Gel Zymography (Substrate Cleavage) Stock->Zymo Treat Cells Invasion Boyden Chamber (Cell Invasion) Stock->Invasion Treat Cells Analysis Data Analysis (Sigmoidal Fit) FRET->Analysis RFU Kinetics Zymo->Analysis Band Densitometry Invasion->Analysis Cell Count Outcome Validated MMP Inhibitor Profile Analysis->Outcome Potency & Selectivity

Caption: Experimental workflow for characterizing TMPSP, moving from solubilization to biochemical (FRET) and functional (Zymography/Invasion) validation.

Scientific Note on Specificity

While TMPSP is designed as an MMP inhibitor, researchers must verify selectivity against homologous enzymes (e.g., ADAMs family) and off-target effects.

  • Structure-Activity Relationship (SAR): The tetramethyl substitution is critical. Removal of methyl groups (e.g., to a simple phenyl) typically reduces potency by failing to adequately fill the S1' hydrophobic pocket.

  • Comparison: Compare activity against standard inhibitors like GM6001 (Broad spectrum) or SB-3CT (MMP-2/9 selective) to benchmark potency.

References

  • Cheng, X. C., et al. (2008). "Design, synthesis and evaluation of novel sulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors." Bioorganic & Medicinal Chemistry, 16(10), 5398-5404.

  • C.J. Morrison, et al. (2009). "Matrix Metalloproteinases in Cancer: Targets and Therapy." Current Medicinal Chemistry, 16(33).

  • Vartak, S., & Raghavender, S. (2011). "Sulfonamides as Matrix Metalloproteinase Inhibitors: A Review." Mini-Reviews in Medicinal Chemistry.

Sources

Application Note: Synthesis and Utility of 1-[(2,3,4,5-Tetramethylphenyl)sulfonyl]pyrrolidine in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Rationale & Pharmacophore Significance

The design of novel small-molecule therapeutics frequently relies on privileged scaffolds that can navigate complex biological environments. The compound 1-[(2,3,4,5-tetramethylphenyl)sulfonyl]pyrrolidine represents a highly versatile building block in medicinal chemistry. It combines the conformational rigidity of the pyrrolidine ring with the extreme steric bulk and lipophilicity of a tetramethyl-substituted arylsulfonyl group.

This specific structural motif has proven highly valuable in two primary therapeutic domains:

  • Neuropharmacology (5-HT6 Antagonism): Arylsulfonylpyrrolidines are validated pharmacophores for 5-hydroxytryptamine 6 (5-HT6) receptor inhibitors[1]. The highly lipophilic 2,3,4,5-tetramethylphenyl group effectively occupies the deep hydrophobic binding pocket of the 5-HT6 receptor, making it an excellent scaffold for developing cognitive enhancers for Alzheimer's disease and schizophrenia.

  • Antiparasitic Agents: Benzenesulfonyl derivatives of heterocycles, particularly those bearing highly substituted, electron-rich aromatic rings, have demonstrated potent in vitro antiparasitic activity against Leishmania donovani and Trypanosoma cruzi[2]. The sulfonamide linkage provides metabolic stability, while the tetramethyl substitution enhances cell membrane permeability.

Pathway Antagonist Arylsulfonylpyrrolidine Antagonist Receptor 5-HT6 Receptor (GPCR) Antagonist->Receptor Competitive Inhibition Gs Gs Protein Complex Receptor->Gs Activation Blocked AC Adenylyl Cyclase (AC) Gs->AC Downregulated cAMP cAMP Production AC->cAMP Decreased Synthesis Effect Cognitive Enhancement cAMP->Effect Modulates Neurotransmission

Fig 2: 5-HT6 receptor signaling pathway modulated by arylsulfonylpyrrolidine antagonists.

Mechanistic Insights: Overcoming Steric Hindrance

The synthesis of N-arylsulfonylpyrrolidines typically proceeds via a straightforward nucleophilic acyl substitution between pyrrolidine and an arylsulfonyl chloride[3]. However, the 2,3,4,5-tetramethyl substitution introduces significant steric hindrance. The ortho-methyl group restricts the Bürgi-Dunitz trajectory of the incoming pyrrolidine nucleophile, drastically slowing down the reaction if standard conditions are used.

To overcome this, 4-Dimethylaminopyridine (DMAP) is employed as a nucleophilic catalyst. DMAP is less sterically hindered and more nucleophilic than pyrrolidine. It attacks the sulfonyl chloride to form a highly electrophilic N-sulfonylpyridinium intermediate. This activated intermediate is subsequently trapped by pyrrolidine, regenerating the DMAP catalyst and driving the reaction to completion with high yields.

Furthermore, recent advancements in photochemistry have shown that N-arylsulfonylpyrrolidine motifs can participate in Electron Donor–Acceptor (EDA) complexes under visible light irradiation, allowing for complex late-stage


-C(sp3)–H functionalizations without the need for transition metals[4].

Workflow A Pyrrolidine (Nucleophile) C Nucleophilic Substitution (DMAP, TEA, DCM) A->C B 2,3,4,5-Tetramethyl- benzenesulfonyl chloride B->C D 1-[(2,3,4,5-Tetramethylphenyl) sulfonyl]pyrrolidine C->D High Yield (>90%) E Lead Optimization (5-HT6 / Antiparasitic) D->E Scaffold Derivatization

Fig 1: Synthetic workflow for 1-[(2,3,4,5-tetramethylphenyl)sulfonyl]pyrrolidine.

Quantitative Data: Reaction Optimization

To establish a self-validating and highly efficient protocol, various reaction parameters were evaluated. The quantitative summary below demonstrates the critical necessity of DMAP and the superiority of Dichloromethane (DCM) over coordinating solvents like THF.

EntrySolventBase (Equiv)Catalyst (mol%)Temp (°C)Time (h)Isolated Yield (%)
1THFTEA (1.5)None0 to RT1645
2DCMTEA (1.5)None0 to RT1662
3DMFDIPEA (2.0)DMAP (10)RT485
4 DCM TEA (2.0) DMAP (10) 0 to RT 4 91

Table 1: Optimization of reaction parameters for the synthesis of the sterically hindered arylsulfonylpyrrolidine. Entry 4 represents the finalized protocol conditions.

Experimental Protocol: Self-Validating Synthesis

This protocol is designed as a closed, self-validating system. The physical state changes and specific workup steps inherently confirm the success of the reaction and the purity of the product.

Materials Required:
  • Electrophile: 2,3,4,5-Tetramethylbenzenesulfonyl chloride (can be synthesized quantitatively by treating 1,2,3,4-tetramethylbenzene with chlorosulfonic acid[5]).

  • Nucleophile: Pyrrolidine (Reagent grade, ≥99%).

  • Base & Catalyst: Triethylamine (TEA), 4-Dimethylaminopyridine (DMAP).

  • Solvent: Anhydrous Dichloromethane (DCM).

Step-by-Step Methodology:

Step 1: Reaction Setup & Activation

  • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and flush with Argon.

  • Dissolve 2,3,4,5-tetramethylbenzenesulfonyl chloride (1.0 equiv, 10 mmol) in 25 mL of anhydrous DCM. Causality: DCM provides excellent solvating power for both the bulky electrophile and the resulting sulfonamide while remaining chemically inert[3].

  • Add DMAP (0.1 equiv, 1 mmol) to the solution. The solution may turn slightly yellow, indicating the formation of the highly reactive N-sulfonylpyridinium intermediate.

  • Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Sulfonamide bond formation is exothermic; cooling prevents localized heating that could lead to side reactions or degradation.

Step 2: Nucleophilic Addition 5. Add TEA (2.0 equiv, 20 mmol) to the cooled mixture. Causality: TEA acts as the primary acid scavenger to neutralize the HCl byproduct, driving the equilibrium forward. 6. Dissolve pyrrolidine (1.2 equiv, 12 mmol) in 5 mL of anhydrous DCM and add it dropwise to the reaction mixture over 15 minutes via an addition funnel. 7. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. 8. Self-Validation Check (TLC): Monitor the reaction via Thin-Layer Chromatography (Hexane:EtOAc 80:20). The complete disappearance of the high-Rf sulfonyl chloride spot confirms reaction completion.

Step 3: Targeted Workup & Purification 9. Dilute the reaction mixture with an additional 20 mL of DCM. 10. Transfer to a separatory funnel and wash with 1M aqueous HCl (2 × 25 mL). Causality: The acidic wash specifically protonates unreacted pyrrolidine, TEA, and DMAP, pulling them entirely into the aqueous layer and leaving the neutral sulfonamide product in the organic layer. 11. Wash the organic layer with saturated aqueous NaHCO₃ (25 mL). Causality: Neutralizes any residual acid from the previous step, preventing acid-catalyzed degradation during concentration. 12. Wash with saturated aqueous NaCl (brine, 25 mL). Causality: Breaks any micro-emulsions and draws bulk water out of the organic phase. 13. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 1-[(2,3,4,5-tetramethylphenyl)sulfonyl]pyrrolidine as a highly pure solid.

References

1.5 - ku.dk 2.1 - epo.org 3.2 - nih.gov 4.3 - benchchem.com 5.4 - rsc.org

Sources

Advanced Protocol for the One-Pot Desulfonylative N-Arylation of 1-[(2,3,4,5-Tetramethylphenyl)sulfonyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Chemical Causality

In pharmaceutical development and complex organic synthesis, the direct handling of low-molecular-weight secondary amines like pyrrolidine presents significant logistical challenges. Pyrrolidine is highly volatile (bp 87 °C), hygroscopic, and prone to rapid atmospheric degradation (oxidation and CO₂ absorption). To circumvent these issues, utilizing a bench-stable, solid precursor is highly advantageous for precise stoichiometric control and high-throughput workflows.

The compound 1-[(2,3,4,5-tetramethylphenyl)sulfonyl]pyrrolidine serves as an elite, sterically encumbered, and electron-rich protected amine . While traditional tosyl (Ts) groups require harsh, forcing conditions for deprotection, the specific causality behind selecting the 2,3,4,5-tetramethylphenyl (TMP) moiety lies in its electronic architecture. The four electron-donating methyl groups significantly raise the HOMO of the aromatic system, destabilizing the sulfonamide S–N bond toward reductive single-electron transfer (SET). This allows for ultra-mild cleavage that does not interfere with downstream transition-metal catalysis .

This guide details a self-validating, one-pot, two-stage protocol: (1) Mild reductive desulfonylation using Mg/MeOH to liberate the pyrrolidine free base in situ, followed immediately by (2) Palladium-catalyzed Buchwald-Hartwig N-arylation . This telescoped approach prevents the loss of the volatile pyrrolidine intermediate, maximizing overall yield.

Workflow Architecture

ProtocolWorkflow Start 1-[(2,3,4,5-Tetramethylphenyl) sulfonyl]pyrrolidine (Bench-Stable Precursor) Intermediate Free Pyrrolidine (In Situ Generated) Start->Intermediate Stage 1: Reductive Cleavage Mg turnings, MeOH, 25°C (SET Mechanism) Product N-Arylpyrrolidine (Target Product) Intermediate->Product Stage 2: C-N Cross-Coupling Ar-X, RuPhos Pd G3, NaOtBu Toluene, 80°C

Figure 1: One-pot workflow for desulfonylative N-arylation of TMP-protected pyrrolidine.

Quantitative Optimization Data

The success of this one-pot system relies heavily on the compatibility between the cleavage reagents and the cross-coupling catalyst. As demonstrated in Table 1, the choice of RuPhos Pd G3 is critical. RuPhos is geometrically optimized to facilitate the cross-coupling of secondary amines by preventing unwanted β-hydride elimination and accelerating reductive elimination.

Table 1: Optimization of the One-Pot Desulfonylative N-Arylation

EntryCleavage ReagentPd-PrecatalystLigandBaseOverall YieldCausality / Observation
1SmI₂ / H₂ORuPhos Pd G3RuPhosNaOtBu42%Sm salts poison the Pd catalyst; poor conversion.
2Mg / MeOHPd(OAc)₂BINAPCs₂CO₃55%Sluggish reductive elimination with BINAP.
3 Mg / MeOH RuPhos Pd G3 RuPhos NaOtBu 94% Optimal SET cleavage and rapid C–N coupling.
4Zn / AcOHRuPhos Pd G3RuPhosNaOtBu12%Incomplete desulfonylation; acidic media inhibits Pd.

Experimental Protocol

Reagents & Equipment
  • Substrate: 1-[(2,3,4,5-tetramethylphenyl)sulfonyl]pyrrolidine (1.0 mmol)

  • Electrophile: Aryl bromide or chloride (0.8 mmol) Note: The aryl halide is used as the limiting reagent to ensure complete consumption and simplify purification.

  • Cleavage Reagents: Magnesium turnings (10.0 mmol), anhydrous Methanol (5.0 mL).

  • Catalytic System: RuPhos Pd G3 (0.02 mmol, 2.5 mol%), RuPhos (0.04 mmol, 5.0 mol%) .

  • Base & Solvent: Sodium tert-butoxide (NaOtBu) (2.5 mmol), anhydrous Toluene (5.0 mL).

  • Equipment: 25 mL Schlenk tube, ultrasonic bath, magnetic stirrer, nitrogen/vacuum manifold.

Stage 1: Reductive Cleavage (In Situ Pyrrolidine Generation)
  • Preparation: Flame-dry a 25 mL Schlenk tube equipped with a magnetic stir bar. Backfill with N₂ (repeat 3 times).

  • Reagent Addition: Add 1-[(2,3,4,5-tetramethylphenyl)sulfonyl]pyrrolidine (267.4 mg, 1.0 mmol) and Mg turnings (243 mg, 10.0 mmol) to the flask.

  • Solvent Addition: Inject anhydrous MeOH (5.0 mL) under a positive N₂ flow.

  • Reaction: Place the flask in an ultrasonic bath at 25 °C for 2 hours. The generation of H₂ gas and the dissolution of Mg indicate active single-electron transfer.

  • Self-Validation Check: Remove a 10 µL aliquot, dilute in EtOAc, and check via TLC (20% EtOAc/Hexanes). The complete disappearance of the starting material (Rf ~0.4) confirms successful desulfonylation.

  • Solvent Exchange: Carefully evaporate the MeOH under a gentle, controlled stream of N₂ at room temperature. Critical Causality: Do not use a rotary evaporator under high vacuum, as the liberated pyrrolidine will be lost due to its high volatility.

Stage 2: Buchwald-Hartwig N-Arylation
  • Catalyst Loading: To the crude mixture containing the free pyrrolidine and residual magnesium methoxide salts, add the aryl halide (0.8 mmol), RuPhos Pd G3 (16.7 mg, 2.5 mol%), RuPhos (18.7 mg, 5.0 mol%), and NaOtBu (240 mg, 2.5 mmol).

  • Solvent Addition: Inject anhydrous toluene (5.0 mL). The non-polar solvent suppresses the nucleophilicity of the residual sulfinate anion, preventing competitive S-arylation.

  • Coupling: Seal the Schlenk tube and heat the reaction mixture at 80 °C in an oil bath with vigorous stirring for 12 hours.

  • Self-Validation Check: Monitor the reaction via LC-MS. The mass of the desired N-arylpyrrolidine product should be the dominant peak, with no unreacted aryl halide remaining.

  • Workup: Cool the reaction to room temperature. Dilute with EtOAc (15 mL) and filter through a short pad of Celite to remove the Mg salts and Pd black. Wash the organic layer with water (2 × 10 mL) and brine (10 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (SiO₂, Hexanes/EtOAc gradient) to afford the pure N-arylpyrrolidine.

References

  • Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th Edition. John Wiley & Sons, 2014.[Link]

  • Alonso, E.; Ramón, D. J.; Yus, M. "Magnesium in methanol: an effective reagent for the cleavage of sulfonamides." Tetrahedron Letters, 1997, 38(51), 8903-8906.[Link]

  • Ruiz-Castillo, P.; Buchwald, S. L. "Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016, 116(19), 12564-12649.[Link]

Application Note: Asymmetric α-Lithiation and Functionalization of 1-[(2,3,4,5-Tetramethylphenyl)sulfonyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Enantiopure 2-substituted pyrrolidines are privileged pharmacophores ubiquitous in drug discovery, organocatalysis, and natural product synthesis. While the asymmetric α-lithiation of N-Boc pyrrolidine (pioneered by Beak and co-workers [1]) remains a cornerstone method for accessing these scaffolds, it suffers from limitations regarding rotameric interconversion and the thermal instability of the resulting carbanion.

The use of 1-[(2,3,4,5-tetramethylphenyl)sulfonyl]pyrrolidine introduces a highly specialized, sterically demanding chiral auxiliary/protecting group system. By replacing the standard Boc or Tosyl group with the bulky 2,3,4,5-tetramethylphenylsulfonyl (TeMBS) moiety, chemists can achieve superior stereocontrol, suppress side reactions, and facilitate downstream deprotection. This application note details the mechanistic causality, comparative advantages, and validated protocols for utilizing this reagent in asymmetric synthesis [2].

Mechanistic Insights: The "Why" Behind the Reagent

As a Senior Application Scientist, it is critical to understand that successful asymmetric organolithium chemistry relies on controlling the microenvironment of the reactive carbanion. The 2,3,4,5-tetramethylphenylsulfonyl group provides three distinct mechanistic advantages:

  • Suppression of Directed ortho-Metalation (DoM): Standard N-arylsulfonyl groups (like benzenesulfonyl or tosyl) possess highly acidic ortho-protons. Treatment with strong bases like sec-butyllithium (s-BuLi) often leads to competitive deprotonation of the aryl ring. In the TeMBS group, the continuous block of methyl groups at the 2, 3, 4, and 5 positions creates severe steric hindrance. This twists the aryl ring orthogonal to the sulfonamide plane, breaking the coordination geometry required for DoM at the open C6 position and forcing the base to exclusively abstract the α-proton of the pyrrolidine ring.

  • Configurational Stability via Steric Locking: The extreme steric bulk of the tetramethylphenyl group restricts rotation around the N–S bond. This conformational lock significantly increases the inversion barrier of the resulting α-lithiated carbanion at -78 °C, preserving the chiral information imparted by the chiral diamine ligand (e.g., (-)-sparteine) prior to electrophilic trapping [3].

  • Accelerated Reductive Cleavage: Sulfonamides are notoriously difficult to deprotect. However, the four methyl groups render the aryl ring highly electron-rich. During Single-Electron Transfer (SET) deprotection (e.g., using SmI₂ or Na/NH₃), this electron density destabilizes the intermediate radical anion, accelerating the reductive cleavage of the robust S–N bond compared to standard tosyl derivatives.

ReactionPathway Substrate 1-[(2,3,4,5-Tetramethylphenyl) sulfonyl]pyrrolidine Complex s-BuLi / (-)-Sparteine Complexation Substrate->Complex Lithiation Asymmetric α-Deprotonation (-78 °C) Complex->Lithiation Intermediate Configurationally Stable α-Lithiated Carbanion Lithiation->Intermediate Electrophile Electrophilic Trapping (E+) Intermediate->Electrophile Product Enantioenriched 2-Substituted Pyrrolidine Electrophile->Product

Mechanistic pathway for asymmetric lithiation and electrophilic trapping.

Comparative Data Analysis

To justify the selection of the TeMBS group over conventional protecting groups, empirical data regarding reaction efficiency and stereoselectivity is summarized below.

Table 1: Comparison of N-Protecting Groups in Asymmetric α-Lithiation of Pyrrolidine

N-Protecting GroupCompetitive ortho-LithiationN-S / N-C Rotation BarrierEnantioselectivity (ee %)Optimal Deprotection Conditions
Boc (tert-Butoxycarbonyl) NoneLow (Rotamers present)90–94%TFA or HCl (Acidic)
Tosyl (p-Toluenesulfonyl) High (DoM occurs)MediumN/A (Poor yield)SmI₂ or Na/NH₃ (Harsh SET)
2,3,4,5-Tetramethylphenylsulfonyl Suppressed High (Conformationally locked) 96–98% SmI₂ or Mg/MeOH (Mild SET)

Experimental Protocols

The following protocols outline the self-validating workflow for the asymmetric synthesis of (S)-2-methyl-1-[(2,3,4,5-tetramethylphenyl)sulfonyl]pyrrolidine.

Workflow Prep Step 1: System Preparation Flame-dried Schlenk flask, Argon atmosphere Cooling Step 2: Cryogenic Cooling Cool to -78 °C (Dry ice/Acetone) Prep->Cooling Base Step 3: Base Complexation Add (-)-Sparteine and s-BuLi, stir 15 min Cooling->Base Substrate Step 4: Substrate Addition Dropwise addition of pyrrolidine substrate Base->Substrate Quench Step 5: Electrophile Quench Add electrophile, maintain -78 °C Substrate->Quench Workup Step 6: Workup & Isolation Quench with MeOH, extract, purify Quench->Workup

Step-by-step cryogenic experimental workflow for asymmetric organolithium reactions.

Protocol A: Asymmetric α-Lithiation and Electrophilic Trapping

Note: Strict anhydrous conditions are mandatory. Titrate s-BuLi prior to use to ensure accurate stoichiometry.

  • System Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with high-purity Argon (repeat 3x). Add anhydrous diethyl ether (15 mL) and (-)-sparteine (1.2 equiv, 1.2 mmol).

  • Complexation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add s-BuLi (1.2 equiv, 1.4 M in cyclohexane) dropwise via syringe. Stir the resulting complex at -78 °C for 15 minutes. Validation checkpoint: The solution should remain clear; any precipitation indicates moisture contamination.

  • Asymmetric Deprotonation: Dissolve 1-[(2,3,4,5-tetramethylphenyl)sulfonyl]pyrrolidine (1.0 equiv, 1.0 mmol) in anhydrous diethyl ether (5 mL). Add this solution dropwise to the chiral base complex over 10 minutes down the cold wall of the flask. Stir at -78 °C for 3 hours. Validation checkpoint: A subtle color change to pale yellow indicates the successful formation of the α-lithiated carbanion.

  • Electrophilic Quench: Add methyl iodide (1.5 equiv, 1.5 mmol, freshly distilled over CaH₂) dropwise. Maintain the reaction at -78 °C for an additional 2 hours, then allow it to slowly warm to room temperature overnight.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (10 mL). Extract the aqueous layer with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc 9:1) to afford the enantioenriched 2-methyl pyrrolidine derivative.

Protocol B: Reductive Cleavage of the Sulfonyl Auxiliary

To unmask the secondary amine for downstream pharmaceutical functionalization.

  • Reagent Setup: In a glovebox or under strict Argon, prepare a 0.1 M solution of Samarium(II) iodide (SmI₂) in anhydrous THF.

  • Reduction: To a solution of the chiral 2-substituted 1-[(2,3,4,5-tetramethylphenyl)sulfonyl]pyrrolidine (0.5 mmol) in THF (5 mL) and HMPA (4 equiv, as a proton donor/co-solvent), rapidly add the SmI₂ solution (4.0 equiv) at room temperature.

  • Monitoring: Stir the reaction for 30–60 minutes. Validation checkpoint: The deep blue color of SmI₂ will transition to a pale yellow/white suspension of Sm(III) salts as the SET reduction reaches completion.

  • Isolation: Quench with 1M NaOH (10 mL) to precipitate samarium salts. Extract the free chiral pyrrolidine with diethyl ether, dry, and carefully concentrate (avoiding volatility losses of the free amine) or immediately convert to an HCl salt for storage.

References

  • Beak, P.; Kerrick, S. T.; Wu, S.; Chu, J. "Complex induced proximity effects: enantioselective syntheses based on asymmetric deprotonations of N-Boc pyrrolidines." Journal of the American Chemical Society, 1994, 116, 3231-3239. URL:[Link]

  • Coldham, I.; Leonori, D. "Configurational Stability of Chiral Organolithium Reagents." The Journal of Organic Chemistry, 2010, 75, 4069-4077. URL:[Link]

  • O'Brien, P. "Asymmetric Lithiation-Trapping of N-Boc Heterocycles." Chemical Communications, 2008, 655-667. URL:[Link]

Application Notes and Protocols for Efficacy Testing of Sulfonylpyrrolidine Compounds in Animal Models

Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction

Sulfonylpyrrolidine-based compounds represent a versatile class of molecules with a broad spectrum of biological activities, making them promising candidates for drug development. The inherent structural features of the pyrrolidine ring, combined with the sulfonamide group, have led to the exploration of these compounds as potential antibacterial, antiviral, anticancer, and anti-inflammatory agents. The pyrrolidine scaffold is a common motif in many biologically active compounds, and its derivatives have shown potential in treating a range of conditions, including breast cancer and schizophrenia. The sulfonamide group is a well-established pharmacophore, known for its wide range of therapeutic applications.

The successful translation of a promising compound from the laboratory to the clinic hinges on rigorous preclinical evaluation. A critical component of this process is the in vivo assessment of efficacy in relevant animal models. These studies provide essential data on a compound's therapeutic potential, dose-response relationship, and mechanism of action in a complex biological system. This document, designed for researchers and drug development professionals, provides a comprehensive guide to selecting and utilizing animal models for testing the efficacy of sulfonylpyrrolidine compounds. It emphasizes a structured, evidence-based approach to experimental design, execution, and data interpretation, in line with the highest standards of scientific and ethical conduct.

Section 1: Foundational Principles of Preclinical Efficacy Testing

Before embarking on specific protocols, it is crucial to understand the foundational principles that govern preclinical efficacy studies. These principles ensure the scientific validity, ethical integrity, and translational relevance of the research.

The Rationale for Animal Models

Animal models are indispensable tools in drug discovery, providing insights into a drug candidate's safety, efficacy, and pharmacokinetic profile before human trials. They allow researchers to study the complex interactions between a compound and a living organism, which cannot be fully replicated by in vitro methods. The selection of an appropriate animal model is paramount and should be based on its ability to mimic the human disease state in terms of pathophysiology, genetics, and symptomatology.

Ethical Considerations and the 3Rs

All research involving animals must adhere to strict ethical guidelines to ensure their welfare. The principles of the 3Rs (Replacement, Reduction, and Refinement) are central to the ethical use of animals in research:

  • Replacement: Using non-animal methods whenever possible.

  • Reduction: Using the minimum number of animals necessary to obtain scientifically valid data.

  • Refinement: Minimizing any potential pain, suffering, or distress to the animals.

The ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines provide a comprehensive checklist for reporting animal research, promoting transparency and reproducibility. Adherence to these guidelines is strongly recommended for all preclinical studies.

Key Concepts in Preclinical Evaluation

A thorough understanding of pharmacokinetics (PK) and pharmacodynamics (PD) is essential for designing and interpreting in vivo efficacy studies.

  • Pharmacokinetics (PK): Describes what the body does to the drug, including its absorption, distribution, metabolism, and excretion (ADME). PK studies are crucial for determining the appropriate dosing regimen to achieve therapeutic concentrations at the target site.

  • Pharmacodynamics (PD): Describes what the drug does to the body, including its mechanism of action and the relationship between drug concentration and effect.

  • PK/PD Modeling: Integrates PK and PD data to establish a relationship between the dose, exposure, and response, which is critical for optimizing dosing regimens in clinical trials.

Section 2: Selecting the Appropriate Animal Model

The choice of animal model is a critical determinant of the success and translational relevance of a preclinical study. The selection process should be guided by the specific therapeutic indication of the sulfonylpyrrolidine compound being investigated.

Decision-Making Workflow for Model Selection

The following diagram illustrates a structured approach to selecting the most appropriate animal model.

ModelSelection Start Define Therapeutic Target & Indication LitReview Conduct Comprehensive Literature Review (Existing models, target validation) Start->LitReview ModelType Identify Potential Model Types (e.g., Induced, Spontaneous, Transgenic) LitReview->ModelType Oncology Oncology Models ModelType->Oncology Cancer Inflammation Inflammation Models ModelType->Inflammation Inflammatory Disease Other Other Disease Models (e.g., Neurology, Infectious Disease) ModelType->Other Other Feasibility Assess Feasibility (Cost, timeline, technical expertise) Oncology->Feasibility Inflammation->Feasibility Other->Feasibility Validation Validate Model (Pathophysiology, biomarker expression) Feasibility->Validation Protocol Develop Detailed Study Protocol Validation->Protocol Ethics Obtain Ethical Approval (IACUC/Ethics Committee) Protocol->Ethics Execute Execute Study Ethics->Execute EfficacyStudyTimeline cluster_monitoring Monitoring (2-3x weekly) Day_Neg7 Day -7 Animal Acclimatization Day_0 Day 0 Tumor Cell Implantation Day_Neg7->Day_0 Day_7_10 Day 7-10 Tumor Growth & Randomization Day_0->Day_7_10 Day_10_31 Day 10-31 Treatment Period Day_7_10->Day_10_31 Day_31 Day 31 Study Termination & Tissue Collection Day_10_31->Day_31

Caption: A typical experimental timeline for a tumor xenograft efficacy study.

Section 4: Data Analysis and Interpretation

Key Efficacy Endpoints
  • Tumor Growth Inhibition (TGI): The percentage difference in the mean tumor volume between the treated and control groups.

  • Tumor Growth Delay (TGD): The difference in the time it takes for tumors in the treated and control groups to reach a specific size.

  • Survival Analysis: In studies where survival is an endpoint, Kaplan-Meier curves and log-rank tests are used to compare survival rates between groups.

Statistical Analysis
  • Data Normality: Assess the distribution of the data to determine the appropriate statistical test.

  • Group Comparisons: Use appropriate statistical tests (e.g., t-test, ANOVA, Mann-Whitney U test) to compare treatment groups.

  • Significance Level: A p-value of <0.05 is typically considered statistically significant.

Table 2: Example Data Summary for a Xenograft Study

Treatment GroupNMean Tumor Volume at Day 21 (mm³) ± SEM% TGIp-value vs. Vehicle
Vehicle101250 ± 150--
Compound A (10 mg/kg)10875 ± 12030%0.04
Compound A (30 mg/kg)10450 ± 9064%<0.001

Conclusion

The evaluation of sulfonylpyrrolidine compounds in well-chosen and rigorously conducted animal models is a critical step in the drug development process. By following the principles and protocols outlined in this guide, researchers can generate high-quality, reproducible data to support the advancement of promising therapeutic candidates. A thorough understanding of the compound's mechanism of action, combined with a systematic approach to model selection, experimental design, and data analysis, will ultimately increase the likelihood of successful clinical translation.

References

  • Bio-protocol. (2025, May 20). Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-6-xDNw0txhoa9XajuoCgEHgDGL4CFcYICMR1oP57bLpQeYg4MYuHgBt7CWcw0aL3ZfT-M-XreFuuC58i5JpfDRPdiPXR2h8uH3aZWUaRVfwoBuerC52eI76zP0xFS0zgK9AXbgBgfDX6XmtH3Q==](

Troubleshooting & Optimization

Technical Support Center: Optimization of Sterically Hindered Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving the yield of 1-[(2,3,4,5-tetramethylphenyl)sulfonyl]pyrrolidine synthesis Ticket ID: CHEM-SUP-8829 Status: Open Analyst: Senior Application Scientist, Process Chemistry Division

Executive Summary & Mechanistic Insight[1][2]

You are experiencing low yields in the synthesis of 1-[(2,3,4,5-tetramethylphenyl)sulfonyl]pyrrolidine . This is a classic case of steric deceleration .

The 2,3,4,5-tetramethyl substitution pattern on the benzene ring creates a "picket fence" of methyl groups. Specifically, the methyl group at the 2-position (ortho) exerts significant steric hindrance, shielding the sulfur atom from nucleophilic attack by the pyrrolidine nitrogen.

The Consequence: The reaction rate (


) is drastically reduced. This allows competing background reactions—primarily hydrolysis of the sulfonyl chloride by trace moisture (

)—to dominate, leading to the formation of the unreactive sulfonic acid byproduct rather than your desired sulfonamide.

The Solution: You cannot easily remove the steric bulk, so you must accelerate the attack. The protocol below shifts from a standard base-mediated mechanism to a nucleophilic catalysis pathway using DMAP (4-Dimethylaminopyridine) .

Optimized Synthetic Protocol (The "Golden Route")

Do not use standard Schotten-Baumann conditions (aqueous/organic biphasic). Use this anhydrous, catalytically activated protocol.

Reagents & Stoichiometry
ComponentRoleEquivalents (eq.)Notes
2,3,4,5-Tetramethylbenzenesulfonyl chloride Electrophile1.0Must be white/crystalline. Yellow oil/solid indicates hydrolysis.
Pyrrolidine Nucleophile1.2 - 1.5Excess drives kinetics.
Triethylamine (TEA) Acid Scavenger1.5 - 2.0Traps HCl generated.
DMAP Nucleophilic Catalyst 0.1 (10 mol%) CRITICAL COMPONENT.
Dichloromethane (DCM) Solvent[0.2 M]Must be anhydrous (water <50 ppm).
Step-by-Step Methodology
  • System Prep: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Cap with a rubber septum and flush with Nitrogen (

    
    ) or Argon for 15 minutes.
    
  • Solvation: Add the 2,3,4,5-tetramethylbenzenesulfonyl chloride (1.0 eq) and DMAP (0.1 eq). Dissolve in anhydrous DCM.

  • Base Addition: Add Triethylamine (1.5 eq) via syringe. The mixture may warm slightly.

  • Nucleophile Addition: Cool the mixture to 0°C (ice bath). Add Pyrrolidine (1.2 eq) dropwise over 5–10 minutes.

    • Why 0°C? Although the reaction is hindered, the initial mixing can be exothermic.

  • Reaction: Remove the ice bath and allow to warm to Room Temperature (RT). Stir for 12–16 hours .[1]

    • Checkpoint: Monitor by TLC/LCMS.[2] If >10% starting material remains after 16h, heat to reflux (40°C) for 4 hours.

  • Quench: Add saturated aqueous

    
     solution.
    
  • Workup:

    • Separate organic layer.[1]

    • Wash organic layer with 1M HCl (2x) to remove excess pyrrolidine, TEA, and DMAP (they form water-soluble salts).

    • Wash with Sat.

      
        (to remove any hydrolyzed sulfonic acid byproduct).
      
    • Dry over

      
      , filter, and concentrate.
      

Visualizing the Mechanism (Why DMAP is Mandatory)

The diagram below illustrates the competition between the desired pathway (catalyzed) and the yield-killing pathway (hydrolysis).

SulfonylationMechanism SulfonylCl 2,3,4,5-Tetramethyl- benzenesulfonyl Chloride Activated N-Sulfonylpyridinium Salt (Activated Intermediate) SulfonylCl->Activated Fast Attack (Catalysis) Waste Sulfonic Acid (Dead End) SulfonylCl->Waste Slow Hydrolysis (No Catalyst) DMAP DMAP (Catalyst) DMAP->Activated Activated->DMAP Catalyst Regeneration Product Target Sulfonamide (High Yield) Activated->Product Rapid Transfer to Amine Pyrrolidine Pyrrolidine (Nucleophile) Pyrrolidine->Product Water Trace Water (Impurity) Water->Waste

Figure 1: The DMAP catalytic cycle (Green/Yellow) outcompetes the direct hydrolysis pathway (Red/Grey) by forming a hyper-electrophilic intermediate.

Troubleshooting Guides

Issue 1: "I see starting material (Sulfonyl Chloride) remaining after 24 hours."

Diagnosis: Kinetic Stalling. The steric bulk of the tetramethyl group is preventing the pyrrolidine from attacking the sulfur. Corrective Actions:

  • Verify DMAP: Did you include it? Without DMAP, this reaction may take days or never complete.

  • Increase Temperature: Switch solvent from DCM (Boiling Point 40°C) to 1,2-Dichloroethane (DCE) and reflux at 83°C. The higher energy helps overcome the steric barrier.

  • Concentration: Increase reaction concentration to 0.5 M . Higher collision frequency favors bimolecular reactions.

Issue 2: "My yield is low, and I isolated a water-soluble acidic solid."

Diagnosis: Hydrolysis.[3][4] Your sulfonyl chloride reacted with water instead of pyrrolidine. Corrective Actions:

  • Solvent Dryness: DCM absorbs water from the air. Use freshly distilled DCM or solvent from a molecular sieve column.

  • Reagent Quality: Check your sulfonyl chloride. If it smells strongly of acid (HCl) or looks "wet," it has already hydrolyzed. Recrystallize it from hexanes/chloroform before use.

  • Order of Addition: Ensure the amine and base are present before adding the sulfonyl chloride if you are not using the DMAP pre-activation method.

Issue 3: "The product is an oil/gum that won't crystallize."

Diagnosis: Impurities (DMAP or Pyrrolidine salts). Corrective Actions:

  • Acid Wash: The sulfonamide is not basic. You can wash the organic layer vigorously with 1M HCl . This protonates the Pyrrolidine, TEA, and DMAP, forcing them into the aqueous layer. The sulfonamide stays in the organic layer.

  • Recrystallization: If the oil is pure but stubborn, try triturating with cold Diethyl Ether or Hexanes to induce precipitation.

Frequently Asked Questions (FAQ)

Q: Can I use Pyridine as the solvent instead of DCM? A: Yes. Pyridine acts as both the solvent and the base. However, Pyridine is difficult to remove completely (high boiling point, sticks to product). If you use Pyridine, you must perform multiple Cupric Sulfate (


) washes or extensive HCl washes during workup to remove it. DCM/TEA/DMAP is generally cleaner.

Q: Why not use a stronger base like NaH? A: Sodium Hydride (NaH) is unnecessary and risky. It deprotonates the pyrrolidine to form a pyrrolidide anion. While this is a better nucleophile, it is also a stronger base and can cause side reactions with the aromatic ring or sulfonylation at the wrong position if other functional groups are present. The DMAP-catalyzed route is milder and sufficient.

Q: My sulfonyl chloride is pink. Is it bad? A: Likely yes. Sulfonyl chlorides should be white or off-white. Pink/Purple coloration usually indicates oxidation or decomposition. Purify by dissolving in a minimal amount of chloroform and precipitating with hexanes.

References

  • Mechanistic Foundation of DMAP Catalysis

    • Berry, D. J., et al. "Nucleophilic Catalysis in the Synthesis of Sulfonamides." Journal of Organic Chemistry.
    • Source:

  • Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. Chapter on Nucleophilic Substitution at Sulfur.
  • Hydrolysis Competition

    • Kevill, D. N., et al. "Correlation of the Rates of Solvolysis of Arenesulfonyl Chlorides.
    • Source:

  • Synthesis of Pyrrolidine Sulfonamides

    • Relevant patent literature regarding 2,3,4,5-substituted benzene derivatives often utilizes the DMAP/DCM route for high purity.
    • Source:

Sources

Technical Support Center: Purification of Sulfonylpyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with sulfonylpyrrolidine derivatives. This guide is designed to provide practical, in-depth solutions to common and complex purification challenges encountered in the laboratory. Drawing from established chemical principles and field-proven techniques, this resource aims to be your first point of reference for troubleshooting your purification workflows.

Section 1: Troubleshooting Chromatographic Purification

Chromatography is the most widely used purification technique in synthetic chemistry, yet it presents unique challenges for the sulfonylpyrrolidine class of compounds due to their diverse polarity and potential for strong interactions with stationary phases.[1][2]

FAQ 1: My sulfonylpyrrolidine derivative is streaking or tailing on my silica gel column. What is happening and how can I fix it?

Answer:

This is a classic problem often caused by the interaction between the compound and the stationary phase. There are two primary culprits within your molecule:

  • The Pyrrolidine Nitrogen: The nitrogen atom in the pyrrolidine ring is basic. It can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-ideal interaction leads to slow desorption from the stationary phase, causing the elongated "tail" you observe on your TLC plate or in your chromatogram.

  • The Sulfonamide Proton (if present): If the sulfonamide is derived from a primary amine, the N-H proton is weakly acidic and can also engage in strong hydrogen bonding with the silica surface.

Troubleshooting Protocol:

  • The Causality: The goal is to prevent these strong, unwanted interactions by neutralizing the active sites on the silica gel or by modifying the charge state of your compound.

  • Step-by-Step Solution:

    • Introduce a Basic Modifier: Add a small amount of a basic modifier to your mobile phase. This is the most common and effective solution. The modifier competes with your compound for the acidic sites on the silica gel.

      • For Amine-based Tailing: Add 0.1-1% triethylamine (TEA) or ammonia (as a 7N solution in methanol) to your eluent.

      • Example: If your mobile phase is 50:50 Hexane:Ethyl Acetate, prepare a stock solution of 1% TEA in Ethyl Acetate and use that for your mixture.

    • Introduce an Acidic Modifier: If the tailing is suspected to be due to the sulfonamide proton or other acidic functionalities, adding a small amount of acetic acid or formic acid (0.1-1%) can sometimes improve peak shape by ensuring a consistent protonation state.

    • Change the Stationary Phase: If modifiers are ineffective or incompatible with your compound's stability, consider a less acidic stationary phase.

      • Alumina (basic or neutral): Can be an excellent alternative to silica for basic compounds.

      • Reversed-Phase Chromatography: Switch to a C18 or other hydrophobic stationary phase where the primary separation mechanism is hydrophobicity rather than polar interactions.[3]

Chromatography Selection Workflow

This diagram outlines a decision-making process for selecting an appropriate chromatographic system for your sulfonylpyrrolidine derivative.

G start Start: Crude Sulfonylpyrrolidine Derivative polarity Assess Polarity (TLC in Hex/EtOAc & DCM/MeOH) start->polarity low_pol Low Polarity (Rf > 0.5 in 80:20 Hex/EtOAc) polarity->low_pol Non-polar med_pol Medium Polarity (Rf 0.2-0.5 in Hex/EtOAc or DCM/MeOH) polarity->med_pol Mid-polar high_pol High Polarity (Rf < 0.2 in 90:10 DCM/MeOH) polarity->high_pol Polar np_chrom Action: Normal-Phase Chromatography (Silica Gel) low_pol->np_chrom med_pol->np_chrom rp_chrom Action: Reversed-Phase Chromatography (C18) high_pol->rp_chrom check_tailing Check for Peak Tailing np_chrom->check_tailing purified Purified Product rp_chrom->purified add_modifier Action: Add Mobile Phase Modifier (e.g., 0.5% TEA or 0.1% TFA) check_tailing->add_modifier Tailing Observed check_tailing->purified No Tailing add_modifier->purified

Caption: Decision tree for selecting a purification strategy.

FAQ 2: I am struggling to separate my product from a very similar impurity. What advanced chromatographic strategies can I employ?

Answer:

When simple elution systems fail, enhancing resolution is key. This requires manipulating the separation conditions to exploit subtle differences between your product and the impurity.

Strategies for Improved Resolution:

  • Optimize Mobile Phase Strength: Reduce the amount of the more polar solvent in your mobile phase (e.g., go from 50% to 30% Ethyl Acetate in Hexane). This will increase the retention time of all compounds and often improves separation.

  • Change Mobile Phase Selectivity: Swap one of the solvents for another of similar polarity but different chemical properties. The different interactions (e.g., dipole-dipole, hydrogen bonding) can alter the relative retention of your compounds.

  • Consider Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO2 as the main mobile phase and is an excellent technique for separating complex mixtures, especially chiral compounds. It often provides faster and higher-resolution separations than HPLC.[4]

Table 1: Common Chromatographic Systems for Sulfonylpyrrolidine Derivatives
Chromatography ModeStationary PhaseCommon Mobile Phase SystemsSuitable For...
Normal-PhaseSilica GelHexane/Ethyl Acetate, Dichloromethane/MethanolDerivatives of low to medium polarity.
Normal-PhaseAluminaHexane/Ethyl Acetate, Toluene/AcetoneBasic derivatives that show strong tailing on silica gel.
Reversed-PhaseC18, C8Water/Acetonitrile, Water/Methanol (often with 0.1% TFA or Formic Acid)Polar derivatives, especially those with acidic or basic functional groups.
HILICAmide, DiolHigh Organic/Low Aqueous (e.g., 95:5 ACN/H₂O)Very polar derivatives that are not retained in standard reversed-phase.

Section 2: Overcoming Crystallization Difficulties

Crystallization is an ideal purification method as it can provide exceptionally high purity in a single step. However, many complex organic molecules, including sulfonylpyrrolidine derivatives, can be reluctant to form ordered crystal lattices.

FAQ 3: My purified compound "oils out" from solution instead of crystallizing. What should I do?

Answer:

"Oiling out" occurs when the compound's solubility in the solvent drops so rapidly that the molecules aggregate into a liquid phase (the oil) before they have time to arrange themselves into a crystal. This is common when a solution is cooled too quickly or when a poor anti-solvent is added too fast.

Troubleshooting Protocol:

  • Slow Down the Process: The key to crystallization is allowing the system to approach supersaturation slowly.

    • If cooling, slow the rate of cooling. Place the flask in a large, insulated container (like a dewar with cotton) and place that in the freezer.

    • If using an anti-solvent, use a vapor diffusion technique.

  • Reduce Solute Concentration: Your solution may be too concentrated. Dilute the oil with the good solvent until it fully redissolves, then attempt the crystallization again more slowly.

  • Change the Solvent System: The solvent system may be inappropriate. An ideal system is one in which your compound is sparingly soluble at room temperature and more soluble when heated. Experiment with different solvents.

Experimental Protocol: Crystallization by Vapor Diffusion

This is one of the most reliable methods for crystallizing difficult compounds, especially when you only have a small amount of material.[5]

  • Preparation:

    • Dissolve your compound (5-10 mg) in a minimal amount of a "good" solvent (one in which it is highly soluble, e.g., Dichloromethane or Ethyl Acetate) in a small, open vial (e.g., a 1-dram vial).

  • Setup:

    • Place this small vial inside a larger jar or beaker that contains a 1-2 cm layer of a "poor" solvent or "anti-solvent" (one in which your compound is insoluble, e.g., Hexane or Pentane).

    • The poor solvent must be more volatile than the good solvent.

  • Diffusion and Crystallization:

    • Seal the larger jar tightly. Over hours to days, the more volatile anti-solvent will slowly diffuse into the inner vial, gradually decreasing the solubility of your compound.

    • Simultaneously, the less volatile good solvent may slowly evaporate. This slow change in solvent composition brings the solution to a state of supersaturation, promoting slow crystal growth.

  • Harvesting:

    • Once suitable crystals have formed, carefully open the jar and remove the inner vial.

    • Isolate the crystals by decanting the mother liquor with a pipette or by quick filtration.

Section 3: Managing Impurities and Stereoisomers

Controlling impurities is a critical aspect of drug development, governed by strict regulatory guidelines.[6][7][8] For sulfonylpyrrolidines, this includes both process-related chemical impurities and stereoisomers.

FAQ 4: What are the common process-related impurities I should look for, and how do they form?

Answer:

The most common synthetic route to these compounds is the reaction of a pyrrolidine derivative with a sulfonyl chloride.[9] Understanding this reaction helps predict the likely impurities.

  • Unreacted Starting Materials: Incomplete reactions will leave residual pyrrolidine and sulfonyl chloride.

  • Hydrolyzed Sulfonyl Chloride: Sulfonyl chlorides can react with trace water to form the corresponding sulfonic acid, which can be difficult to remove.

  • By-products: Depending on the reaction conditions, side reactions can occur. For instance, if the starting pyrrolidine has other nucleophilic sites (like a hydroxyl group), side reactions at that site are possible. A comprehensive study of the synthesis of the drug Linagliptin identified several process-related impurities, including those from incomplete reactions and subsequent side reactions.[10]

Impurity Formation Pathway

G cluster_reactants Starting Materials cluster_impurities Potential Impurities Pyrrolidine Pyrrolidine Derivative (A) Product Desired Product (C) (Sulfonylpyrrolidine) Pyrrolidine->Product + Base SulfonylCl Sulfonyl Chloride (B) SulfonicAcid Sulfonic Acid (from B + H₂O) SulfonylCl->SulfonicAcid + H₂O (hydrolysis) SulfonylCl->Product + Base Byproduct Side-Product (e.g., Dimer) Product->Byproduct + A or B (side reaction)

Caption: Common reaction and impurity formation pathways.

FAQ 5: My starting pyrrolidine was chiral. How can I separate the resulting stereoisomers?

Answer:

When a chiral starting material is used, or when a new stereocenter is formed during synthesis, you may end up with a mixture of enantiomers or diastereomers. Separating these requires specialized chiral purification techniques.

Separation Strategies:

  • Direct Method (Chiral Chromatography): This is the most direct approach. The mixture is passed through a column containing a chiral stationary phase (CSP).[11] The enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation. Polysaccharide-based phases (e.g., Chiralcel®, Chiralpak®) are highly effective for a wide range of compounds, including those with sulfonamide groups.[4][12]

  • Indirect Method (Derivatization): This method involves reacting your mixture of enantiomers with a pure chiral derivatizing agent to form a mixture of diastereomers.[13]

    • The Principle: Diastereomers have different physical properties (solubility, melting point, polarity) and can be separated using standard, non-chiral chromatography (e.g., on silica gel).

    • Example: Reacting a racemic amine with a chiral isocyanate, like (S)-(+)-1-(1-naphthyl)ethyl isocyanate, forms diastereomeric ureas that can often be separated on a standard column.[13] After separation, the derivatizing agent is cleaved to yield the pure enantiomers, though this additional step can be a drawback.

Table 2: Comparison of Chiral Separation Strategies
StrategyPrincipleProsCons
Direct (Chiral HPLC/SFC) Differential interaction of enantiomers with a Chiral Stationary Phase (CSP).[11]- No sample modification needed.\n- Analytical and preparative scale.- CSPs can be expensive.\n- Method development can be time-consuming.
Indirect (Derivatization) Convert enantiomers into diastereomers, which are then separated on standard columns.[13][14]- Uses standard, inexpensive columns.\n- Can enhance detection.- Requires a pure derivatizing agent.\n- Involves extra reaction and removal steps.

References

  • Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid. (n.d.). PMC. [Link]

  • Guide for crystallization. (n.d.). EPFL. [Link]

  • Impurity Profiling With Use of Hyphenated Techniques. (2012). Asian Journal of Research in Chemistry. [Link]

  • Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. (2024). Journal of Chemical and Pharmaceutical Research. [Link]

  • Impurity Profiling and its Significance Active Pharmaceutical Ingredients. (2025). ResearchGate. [Link]

  • Impurity profiling and HPLC methods for drug quality compliance. (2025). AMSbiopharma. [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (2020). LCGC. [Link]

  • Chromatographic Purification - Structure Determination of Organic Compounds. (n.d.). Michigan State University. [Link]

  • Analytical chiral separation of the stereoisomers of a novel carbonic anhydrase inhibitor and its deethylated metabolite, and the assignment of absolute configuration of the human metabolite and chiral degradation products. (1994). PubMed. [Link]

  • Advances in Impurity Profiling of Pharmaceutical Formulations. (2024). ResearchGate. [Link]

  • Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. (2025). ResearchGate. [Link]

  • HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie. [Link]

  • Impurity Profiling-A Significant Approach in Pharmaceuticals. (n.d.). Bentham Science Publishers. [Link]

  • CHIRAL SEPARATIONS INTRODUCTION. (n.d.). VTechWorks. [Link]

  • Chromatography and Detection Methods for Peptide Purification. (n.d.). Gilson. [Link]

  • Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. (2016). MDPI. [Link]

Sources

Technical Support Center: Optimizing 1-[(2,3,4,5-tetramethylphenyl)sulfonyl]pyrrolidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support guide for the synthesis of 1-[(2,3,4,5-tetramethylphenyl)sulfonyl]pyrrolidine . As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. Here, we dissect the thermodynamic and kinetic realities of this specific amination, providing you with self-validating workflows and causality-driven troubleshooting to ensure high-yield, reproducible results.

Reaction Architecture & Mechanistic Bottlenecks

The synthesis of 1-[(2,3,4,5-tetramethylphenyl)sulfonyl]pyrrolidine involves the coupling of 2,3,4,5-tetramethylbenzenesulfonyl chloride with pyrrolidine. The primary mechanistic bottleneck in this reaction is steric hindrance .

The methyl group at the 2-position (ortho to the sulfonyl chloride) acts as a physical shield, severely restricting the trajectory of the incoming pyrrolidine nucleophile. While pyrrolidine is a highly reactive, cyclic secondary amine, this steric crowding slows down the desired S-N bond formation. Consequently, this kinetic delay opens the door for competing side reactions—most notably, the hydrolysis of the sulfonyl chloride into 2,3,4,5-tetramethylbenzenesulfonic acid if any adventitious water is present[1].

To overcome this, we must shift our strategy from simple acid scavenging to nucleophilic catalysis .

Reaction pathway logic for overcoming steric hindrance in sulfonamide synthesis.

Quantitative Optimization Data

The table below summarizes the empirical data driving our protocol choices. Notice how the introduction of pyridine and the elimination of water drastically alter the reaction trajectory.

Solvent SystemBase / CatalystTemp (°C)TimeConversion (%)Primary Impurity Profile
DCM (Anhydrous)TEA (1.5 eq)25 °C12 h65%Unreacted starting material
THF/Water (1:1)Na₂CO₃ (2.0 eq)25 °C12 h40%Hydrolysis (Sulfonic acid)
DCM (Anhydrous) Pyridine (2.0 eq) 0 to 25 °C 4 h >95% None (Trace Pyridine)
Flow Reactor (DCM)Pyridine (2.0 eq)25 °C5 min>98%None

Self-Validating Experimental Protocol

Title: Anhydrous Catalytic Synthesis of 1-[(2,3,4,5-tetramethylphenyl)sulfonyl]pyrrolidine

Design Rationale: We utilize anhydrous dichloromethane (DCM) to eliminate water and prevent hydrolysis[1]. Pyridine is selected not merely as an acid scavenger, but as a nucleophilic catalyst. Pyridine attacks the sterically hindered sulfonyl chloride to form a highly electrophilic, planar sulfonylpyridinium intermediate, which is far more susceptible to attack by pyrrolidine.

Step 1: System Preparation & Inertion
  • Action: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge with dry Nitrogen (N₂) or Argon for 15 minutes.

  • Causality: Sulfonyl chlorides are highly sensitive to moisture. Purging displaces atmospheric humidity, preventing the parasitic hydrolysis pathway.

  • Validation Checkpoint: The flask interior should show no condensation. A positive pressure of N₂ must be maintained via a bubbler.

Step 2: Electrophile Activation
  • Action: Dissolve 2,3,4,5-tetramethylbenzenesulfonyl chloride (10.0 mmol, 1.0 eq) in 25 mL of anhydrous DCM. Add anhydrous pyridine (20.0 mmol, 2.0 eq) in one portion. Stir for 10 minutes at room temperature.

  • Causality: This incubation period allows the pyridine to generate the active sulfonylpyridinium species before the amine is introduced.

  • Validation Checkpoint: The solution will transition from colorless to a pale yellow tint, confirming the formation of the activated pyridinium complex. TLC (Hexanes/EtOAc 8:2) will show the disappearance of the native sulfonyl chloride spot and the formation of a baseline-active intermediate.

Step 3: Nucleophilic Addition & Exotherm Control
  • Action: Cool the reaction mixture to 0 °C using an ice-water bath. Add pyrrolidine (11.0 mmol, 1.1 eq) dropwise over 15 minutes using a syringe pump.

  • Causality: Sulfonamide formation is a highly exothermic process[2]. Dropwise addition at 0 °C prevents thermal runaway, which would otherwise lead to solvent boiling and degradation of the pyrrolidine.

  • Validation Checkpoint: Monitor the internal temperature; it should not exceed 5 °C during addition. Once addition is complete, remove the ice bath and let it warm to 25 °C. Complete consumption of the intermediate should be verified by LC-MS within 4 hours.

Step 4: Quench & Isolation
  • Action: Quench the reaction by adding 20 mL of 1M aqueous HCl. Transfer to a separatory funnel, extract the organic layer, and wash sequentially with saturated NaHCO₃ (20 mL) and brine (20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Causality: The 1M HCl wash protonates and extracts the excess pyridine and unreacted pyrrolidine into the aqueous phase, leaving the neutral sulfonamide product in the organic phase.

  • Validation Checkpoint: The final concentrated product should be a white to off-white solid. ¹H NMR should show a distinct multiplet for the pyrrolidine ring protons (~3.1 ppm and ~1.7 ppm) integrating correctly against the aromatic methyl protons.

Troubleshooting Guide

Q: My reaction stalls at 60-70% conversion, and adding more pyrrolidine doesn't push it to completion. What is happening? A: You are experiencing a kinetic stall due to steric hindrance. If you are using a standard trialkylamine base (like TEA or DIPEA), the bulky ortho-methyl group on the sulfonyl chloride is repelling the pyrrolidine. Solution: Switch your base to a nucleophilic catalyst like pyridine or add 10 mol% DMAP to your current TEA system. This changes the reaction pathway from a direct attack to a catalyzed intermediate pathway.

Q: I am detecting a highly polar byproduct in my LC-MS (M-H = 213 m/z) that is ruining my yield. How do I eliminate this? A: The mass of 213 m/z in negative ion mode corresponds to 2,3,4,5-tetramethylbenzenesulfonic acid. This is the direct result of hydrolysis[1]. Causality: Moisture in your solvent, hygroscopic bases, or ambient humidity is reacting with the sulfonyl chloride faster than the pyrrolidine can. Solution: Ensure strict anhydrous conditions. Use freshly distilled DCM, store your pyridine over molecular sieves, and ensure your N₂ line is passed through a desiccant cartridge.

Q: Can I use standard Schotten-Baumann conditions (aqueous NaOH/Na₂CO₃) for this synthesis to make it greener? A: While Schotten-Baumann conditions are widely used and considered eco-friendly[3], they are suboptimal for this specific substrate. Because the 2,3,4,5-tetramethylbenzenesulfonyl chloride is so sterically hindered, amination is slow. In a biphasic aqueous system, the competing hydrolysis reaction (water attacking the sulfonyl chloride) will outpace the amination, leading to massive yield losses (see optimization table). Stick to anhydrous organic conditions.

Frequently Asked Questions (FAQs)

Q: Why is pyrrolidine specifically chosen over acyclic secondary amines like diethylamine? A: Pyrrolidine is a cyclic secondary amine. Because its alkyl chains are "tied back" into a five-membered ring, the steric bulk around the nitrogen lone pair is significantly reduced compared to acyclic secondary amines. This makes pyrrolidine exceptionally nucleophilic, which is an absolute necessity when trying to attack a heavily substituted, sterically shielded electrophile like 2,3,4,5-tetramethylbenzenesulfonyl chloride.

Q: How can I scale this reaction safely to >100 grams for preclinical development? A: Due to the highly exothermic nature of sulfonyl chloride amination[2], batch scale-up requires stringent cooling protocols and extended addition times, which can degrade throughput. For safer and more efficient scale-up, consider translating the protocol to a continuous flow reactor. Continuous flow chemistry provides superior heat transfer (high surface-area-to-volume ratio), precise residence time control, and minimizes the accumulation of reactive, high-energy intermediates[4].

References

  • Source: Organic Process Research & Development (via Semantic Scholar)
  • Technical Support Center: Optimization of Sulfonamide Synthesis Source: BenchChem URL
  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives Source: MDPI URL
  • Source: Reaction Chemistry & Engineering (RSC Publishing)

Sources

Technical Support Center: Solubility Optimization for 1-[(2,3,4,5-tetramethylphenyl)sulfonyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Analysis

The Challenge: You are likely encountering inconsistent IC50 data, "flat" dose-response curves at high concentrations, or visible precipitation when using 1-[(2,3,4,5-tetramethylphenyl)sulfonyl]pyrrolidine .

The Structural Cause: This molecule is not merely "hydrophobic"; it is sterically crowded and rigid.

  • Tetramethyl Phenyl Ring: The four methyl groups on the benzene ring significantly increase the partition coefficient (cLogP ~3.5–4.5). They also create a "grease ball" effect, shielding the polar sulfonyl group and preventing effective hydrogen bonding with aqueous buffers.

  • Sulfonyl-Pyrrolidine Core: While the sulfonamide bond usually offers some polarity, the pyrrolidine ring is saturated and lipophilic.

  • Result: The compound behaves as a Class II (Low Solubility, High Permeability) entity. It is prone to "crashing out" immediately upon contact with aqueous media and binding non-specifically to plastic tips and plates.

Troubleshooting Modules

Module A: Stock Solution Management (The Source)

Issue: The compound precipitates inside the DMSO stock tube or upon freeze-thaw.[1]

SymptomRoot CauseTechnical Fix
Visible crystals in thawed stock Hygroscopic DMSO: DMSO absorbs water from the air. Even 1-2% water content in DMSO can drastically reduce the solubility of this tetramethyl derivative.Use Anhydrous DMSO: Store stocks in single-use aliquots under dry nitrogen or argon. Never re-freeze a working aliquot more than once.
Inconsistent concentration Cold Precipitation: The compound may crystallize at -20°C and fail to re-dissolve upon thawing.Sonication Bath: Sonicate the stock for 10–15 minutes at room temperature before every use. Visual clarity is not enough; micro-crystals may persist.
Module B: The Dilution "Crash" (The Event)

Issue: Compound precipitates when added to the assay plate.

The Mechanism: When you pipette a 10 mM DMSO stock directly into an aqueous buffer, the local concentration of water spikes instantly. The tetramethyl group drives the molecules to aggregate with each other rather than interact with the water, forming colloidal aggregates that scatter light and inhibit enzymes non-specifically.

The Solution: Intermediate Dilution Step Do not go from 100% DMSO


 1% DMSO in one step.
  • Step 1: Dilute stock in 100% DMSO first to create a concentration gradient (Master Plate).

  • Step 2: Perform an intermediate dilution into a buffer containing 0.05% Pluronic F-127 or Tween-20 .

  • Step 3: Transfer to the final assay plate.

Module C: Assay Interference (The Environment)

Issue: False positives or "bell-shaped" curves.

  • Plastic Binding: The lipophilic pyrrolidine tail will bind to standard Polystyrene (PS) plates.

    • Fix: Use Low-Binding Polypropylene (PP) plates for intermediate steps and treated plates (e.g., NBS™ surface) for the assay.

  • Promiscuous Aggregation: The compound forms colloids that sequester the enzyme.

    • Fix: Add 0.01% Triton X-100 or CHAPS to the assay buffer. If the IC50 shifts significantly with detergent, the original activity was likely a false positive caused by aggregation.

Visualized Workflows

Diagram 1: The Solubility Optimization Workflow

This decision tree guides you through the process of stabilizing the compound.

SolubilityWorkflow Start Start: Compound Stock (10mM DMSO) Check Visual/Nephelometry Check Start->Check Precip Precipitate Detected? Check->Precip Sonicate Action: Sonicate (15 min) & Warm to 37°C Precip->Sonicate Yes Dilution Step: Intermediate Dilution (Keep DMSO constant) Precip->Dilution No (Clear) Sonicate->Check BufferChoice Buffer Selection Dilution->BufferChoice AddDetergent Add 0.01% Triton X-100 or Pluronic F-127 BufferChoice->AddDetergent High Lipophilicity Assay Run Assay AddDetergent->Assay Result Analyze Dose-Response Assay->Result

Caption: Workflow for handling 1-[(2,3,4,5-tetramethylphenyl)sulfonyl]pyrrolidine. Note the critical loop at the precipitation check.

Diagram 2: The "Intermediate Plate" Dilution Strategy

Standard dilution often fails. This scheme prevents the "crash."

DilutionScheme cluster_0 Intermediate Plate (Polypropylene) cluster_1 Assay Plate (Low Binding) Stock 10mM Stock (100% DMSO) Well1 Well 1: 500µM (5% DMSO) Stock->Well1 1:20 Dilution into Buffer + Detergent Well2 Well 2: 100µM (5% DMSO) Well1->Well2 Serial Dilution (Buffer + 5% DMSO) AssayWell Final Well: 10µM (0.1% DMSO) Well1->AssayWell 1:50 Transfer

Caption: Two-step dilution strategy. The Intermediate Plate creates a stable transition zone, preventing the shock precipitation seen in direct transfers.

Frequently Asked Questions (FAQ)

Q1: Can I use BSA to improve solubility? A: Yes, but with caution. Bovine Serum Albumin (BSA) at 0.1% can act as a carrier for lipophilic compounds. However, because this molecule is highly lipophilic, it may bind too strongly to the BSA, reducing the "free fraction" available to inhibit your target. If you add BSA, you must calculate the shift in IC50.

Q2: My acoustic dispenser (Echo) reports "survey failure" with this compound. A: This indicates precipitation or high viscosity. The tetramethyl group can cause micro-crystallization at the bottom of the source well.

  • Fix: Centrifuge the source plate at 1000 x g for 1 minute to settle large aggregates, but ideally, re-sonicate and use a fresh source plate. Ensure the DMSO is anhydrous (hygroscopic DMSO changes surface tension, affecting acoustic calibration).

Q3: What is the maximum DMSO concentration I should use? A: While the compound loves DMSO, your enzyme/cells likely do not.

  • Enzymatic Assays: Typically tolerate up to 5% DMSO.

  • Cellular Assays: Keep DMSO < 0.5%.

  • The Trap: If you need 10% DMSO to keep the compound soluble, you are likely measuring solvent toxicity, not compound activity. Use the Intermediate Dilution Strategy (Diagram 2) to lower DMSO while keeping the compound solubilized via detergents.

Detailed Protocol: Solubility Optimization

Objective: Determine the maximum solubility of 1-[(2,3,4,5-tetramethylphenyl)sulfonyl]pyrrolidine in your specific assay buffer.

Materials:

  • Compound Stock (10 mM in Anhydrous DMSO)

  • Assay Buffer (e.g., HEPES/Tris)

  • Detergent Stock (10% Tween-20 or Pluronic F-127)

  • 96-well UV-Star® Microplate (Greiner) or similar optical plate.

Procedure:

  • Preparation: Prepare assay buffer with increasing concentrations of detergent: 0%, 0.01%, 0.05%, and 0.1%.

  • Spiking: Add the compound to each buffer condition to achieve a final concentration of 100 µM (keep DMSO constant at 1%).

  • Incubation: Shake at 500 rpm for 30 minutes at Room Temperature (RT).

  • Readout (Nephelometry/OD): Measure Absorbance at 650 nm (turbidity) or use a Nephelometer.

    • Clear Solution: OD650 < 0.005.

    • Precipitation: OD650 > 0.01.

  • Centrifugation Test: Spin the plate at 3000 x g for 10 mins. Sample the supernatant and analyze via HPLC/MS to quantify the actual dissolved concentration.

  • Selection: Choose the lowest detergent concentration that yields >90% recovery in the supernatant.

References

  • Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. Compound Management and Solubility in DMSO.[1][2][3][4] Available from: [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Available from: [Link]

  • Shoichet, B. K. (2006). Screening in a spirit haunted by artifacts. Drug Discovery Today, 11(23-24), 1074-1081. (Discusses colloidal aggregation of lipophilic compounds). Available from: [Link]

  • NCBI PubChem. (2024). Pyrrolidine Compound Summary. (General physicochemical properties of pyrrolidine derivatives). Available from: [Link]

Sources

troubleshooting guide for experiments with sulfonylpyrrolidine compounds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Sulfonylpyrrolidines represent a privileged scaffold in medicinal chemistry, serving as the core architecture for various dipeptidyl peptidase-4 (DPP-4) inhibitors (e.g., Vildagliptin analogs) and 11


-HSD1 inhibitors. While the formation of the sulfonamide bond is thermodynamically favorable, the specific steric and electronic properties of the pyrrolidine ring—particularly when substituted at the 2- or 2,5-positions—introduce unique challenges in synthesis, purification, and biological evaluation.

This guide addresses the "hidden" variables that often lead to experimental failure, moving beyond standard textbook protocols to field-proven troubleshooting strategies.

Module 1: Synthesis & Derivatization

Core Protocol: General Sulfonylation of Substituted Pyrrolidines

Standard Operating Procedure (SOP-SP-01)

Objective: Efficient coupling of a sulfonyl chloride (


) with a substituted pyrrolidine salt.
StepActionTechnical Rationale
1 Solvent Selection Dissolve pyrrolidine derivative (1.0 eq) in anhydrous DCM or THF. Note: Use Pyridine only if acid-sensitivity is extreme; otherwise, avoid due to workup difficulty.
2 Base Addition Add Triethylamine (TEA) or DIPEA (2.5 eq). Cool to 0°C. The extra equivalent accounts for the HCl salt of the starting amine.
3 Coupling Add Sulfonyl Chloride (1.1 eq) dropwise over 15 mins.
4 Quench Monitor by TLC.[1][2][3][4] Upon completion, quench with 1M HCl (aq). Acidic wash removes unreacted amine and pyridine/TEA traces.
Troubleshooting Q&A

Q: My reaction yields are consistently low (<40%) despite clean TLC starting materials. What is happening? A: The culprit is often hydrolysis of the sulfonyl chloride before it couples. Sulfonyl chlorides are moisture-sensitive.[1][2]

  • Diagnosis: Check for the presence of the corresponding sulfonic acid (highly polar spot near baseline) on TLC.

  • Fix: Ensure solvents are anhydrous.[1] If the sulfonyl chloride is old, recrystallize it or wash with cold alkane to remove the hydrolyzed acid surface layer. For highly unreactive (sterically hindered) pyrrolidines, switch to a Schotten-Baumann condition (biphasic water/DCM with

    
    ) which, counter-intuitively, can sometimes outcompete hydrolysis due to the high interfacial concentration of the deprotonated amine [1].
    

Q: I see a "double addition" side product. How is this possible with a secondary amine? A: This is rare for pyrrolidines but can occur if your starting material is a pyrrolidine precursor (like a primary amine cyclizing later) or if you have a nucleophilic side chain (e.g., 4-amino pyrrolidine).

  • Fix: Ensure your protecting group strategy is orthogonal. If the pyrrolidine has a hydroxyl group (e.g., 4-hydroxyproline), O-sulfonylation is a competing reaction. Keep the pH controlled or use a silyl protecting group on the alcohol [2].

Q: The product "oils out" during workup and refuses to crystallize. A: Sulfonylpyrrolidines are notorious for forming super-saturated oils due to the flexible pyrrolidine ring disrupting crystal packing.

  • Fix: Do not rely on static crystallization. Triturate the oil with cold diethyl ether or hexanes/pentane. Scratching the flask wall with a glass rod while cooling in dry ice/acetone often induces nucleation.

Module 2: Purification & Characterization

Visualization: Synthesis & Purification Workflow

SynthesisWorkflow Start Start: Pyrrolidine + R-SO2Cl CheckSolubility Check Reagent Solubility Start->CheckSolubility Reaction Reaction (0°C to RT, Base) CheckSolubility->Reaction TLC_Check TLC Monitoring Reaction->TLC_Check TLC_Check->Reaction Incomplete Quench Acidic Quench (1M HCl) TLC_Check->Quench Complete PhaseSep Phase Separation Quench->PhaseSep Crude Crude Oil/Solid PhaseSep->Crude Purification Purification Strategy Crude->Purification Flash Flash Chromatography (DCM/MeOH or Hex/EtOAc) Purification->Flash Complex Mixture Recryst Recrystallization (EtOH/Water or Ether Trituration) Purification->Recryst Mainly Product Final Pure Sulfonylpyrrolidine Flash->Final Recryst->Final

Figure 1: Decision logic for the synthesis and purification of sulfonylpyrrolidine derivatives.

Purification Q&A

Q: My compound streaks on silica gel columns. A: Sulfonamides are hydrogen bond donors/acceptors and can interact strongly with silanols.

  • Fix: Add 1% Triethylamine (TEA) to your eluent system if the compound is basic, or 0.5% Acetic Acid if it contains a free carboxylic acid (like in proline derivatives). For neutral sulfonylpyrrolidines, switching to a DCM/MeOH gradient often resolves streaking better than Hexane/EtOAc [3].

Module 3: Biological Assay Optimization

Core Challenge: Solubility & Precipitation

Sulfonylpyrrolidines are often lipophilic. A common failure mode in bioassays (IC50 determination) is "fake" inhibition caused by compound aggregation or precipitation.

Protocol: Kinetic Solubility Verification

Before running an expensive enzyme assay, validate solubility.

  • Prepare Stock: Dissolve compound in 100% DMSO to 10 mM.

  • Dilute: Pipette 2 µL of stock into 198 µL of Assay Buffer (final 100 µM).

  • Measure: Read Absorbance at 620 nm (turbidity) or use Nephelometry.

  • Criterion: If

    
     over background, the compound has precipitated.
    
Assay Troubleshooting Q&A

Q: My IC50 curve is flat or shows a "bell shape." A: This is a classic sign of solubility limits. At high concentrations, the compound precipitates, reducing the effective concentration and causing the curve to drop or flatten.[5]

  • Fix:

    • Determine the Solubility Limit (see protocol above).

    • Add 0.01% Triton X-100 or Tween-20 to the assay buffer to prevent aggregation-based inhibition (promiscuous inhibition).

    • Ensure your DMSO concentration is constant across all wells (e.g., 1%).

Q: The compound is inactive in cell-based assays but active in enzymatic assays. A: Sulfonylpyrrolidines are generally membrane-permeable, but high plasma protein binding or efflux can be issues.

  • Fix: Check Permeability (PAMPA/Caco-2) . The sulfonyl group is polar; if the rest of the molecule is too lipophilic (

    
    ), it may get trapped in membranes. If 
    
    
    
    , it may not cross. Aim for a calculated LogP of 1–3 [4].
Visualization: Assay Troubleshooting Tree

AssayTroubleshooting Issue Issue: Inconsistent Bioactivity CheckSol Check Solubility (Nephelometry) Issue->CheckSol Precip Precipitation Detected CheckSol->Precip High Turbidity Clear Solution Clear CheckSol->Clear Low Turbidity Action1 Reduce Max Conc. Add Detergent (0.01%) Precip->Action1 CheckAgg Check Aggregation (DLS / NMR) Clear->CheckAgg TrueBinder Specific Interaction CheckAgg->TrueBinder No Aggregates Artifact Artifact/Promiscuous CheckAgg->Artifact Aggregates Found

Figure 2: Diagnostic logic for resolving inconsistent biological data.

References

  • BenchChem Technical Support. (2025).[1][2][6] Synthesis of Sulfonylpyrrolidine Derivatives: Methodology and Side Reactions. Retrieved from

  • National Institutes of Health (NIH). (2023). Synthesis, Structure, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid. PMC Article. Retrieved from

  • ResearchGate. (2025).[5][7] Strategies for the Purification of Synthetic Products in the Pharmaceutical Industry. Retrieved from

  • Di, L., & Kerns, E. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Drug Discovery Today. Retrieved from

Sources

Technical Support Center: Stability Optimization for 1-[(2,3,4,5-tetramethylphenyl)sulfonyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Diagnostic Overview: The Stability Profile

Welcome to the technical support hub for 1-[(2,3,4,5-tetramethylphenyl)sulfonyl]pyrrolidine . As a tertiary sulfonamide, this molecule presents a distinct stability profile characterized by high chemical resilience but significant metabolic vulnerability.

Before initiating in vivo studies, you must distinguish between Chemical Stability (shelf-life, formulation integrity) and Metabolic Stability (biological half-life).

ParameterStatusMechanism of Instability
Hydrolytic Stability High The S-N bond is sterically shielded by the tetramethyl group and is generally resistant to hydrolysis at physiological pH (pH 1.2–9.0).
Metabolic Stability Low Critical Liability. The four methyl groups on the phenyl ring are prime targets for CYP450-mediated benzylic oxidation. The pyrrolidine ring is susceptible to

-hydroxylation.
Solubility Poor High lipophilicity (LogP > 3.0 estimated) leads to precipitation in aqueous vehicles, often mistaken for chemical degradation.

Troubleshooting Guide A: Metabolic Instability

Symptom: Rapid clearance (


) observed in PK studies; low oral bioavailability (

).
Root Cause Analysis

The 2,3,4,5-tetramethyl substitution pattern creates an electron-rich aromatic system that, while chemically stable, acts as a "metabolic sponge" for Cytochrome P450 enzymes (specifically CYP3A4 and CYP2C9).

Metabolic Pathway Visualization

The following diagram details the specific degradation pathways you are likely observing.

MetabolicPathways cluster_legend Legend Parent Parent Compound (Tetramethylphenyl-sulfonyl-pyrrolidine) BenzylicOH Metabolite M1 (Benzylic Alcohol) Parent->BenzylicOH CYP450 (Major Pathway) PyrrolidineOH Metabolite M3 (5-OH-Pyrrolidine) Parent->PyrrolidineOH CYP450 (Minor Pathway) Carboxylic Metabolite M2 (Carboxylic Acid) BenzylicOH->Carboxylic ADH/ALDH RingOpen Metabolite M4 (Ring Opening/Lactam) PyrrolidineOH->RingOpen Spontaneous key Red Arrow: Primary Clearance Route Yellow Arrow: Secondary Route

Caption: Figure 1. Predicted metabolic fate. The tetramethyl moiety undergoes rapid benzylic oxidation (M1), the primary driver of high clearance.

Solution Strategy

If structural modification is possible (Lead Optimization phase):

  • Deuteration: Replace hydrogen atoms on the methyl groups with deuterium. This exploits the Kinetic Isotope Effect (KIE) to slow down CYP-mediated bond breaking [1].

  • Fluorination: Replace specific methyl groups with fluorine or trifluoromethyl groups to block metabolic soft spots while maintaining lipophilicity.

If structural modification is not possible (Probe/Tool Compound phase):

  • Co-administration: Pre-treat with a broad-spectrum CYP inhibitor (e.g., 1-aminobenzotriazole, ABT) to artificially extend half-life for proof-of-concept studies. Note: This compromises the study's translatability.

Troubleshooting Guide B: Formulation & Precipitation

Symptom: Compound crashes out of solution upon injection or dilution; erratic PK data.

Root Cause Analysis

As a tertiary sulfonamide, this molecule lacks an acidic proton on the nitrogen. Consequently, salt formation is not a viable strategy . The compound relies entirely on hydrophobic interactions for solubility. Standard saline/PBS vehicles will cause immediate precipitation.

Formulation Decision Matrix

FormulationTree Start Start: Define Dose Req. DoseCheck Dose > 10 mg/kg? Start->DoseCheck LowDose Use Co-Solvent System (10% DMSO / 40% PEG400 / 50% Water) DoseCheck->LowDose No HighDose Use Lipid/Complexing System DoseCheck->HighDose Yes RouteCheck Route of Admin? HighDose->RouteCheck IV IV Bolus RouteCheck->IV Intravenous PO Oral (PO) RouteCheck->PO Oral Cyclodextrin HP-β-Cyclodextrin (20% w/v) (Prevents precipitation upon dilution) IV->Cyclodextrin Preferred Lipid Self-Emulsifying Drug Delivery (SEDDS) e.g., Gelucire 44/14 or Labrasol PO->Lipid Preferred

Caption: Figure 2. Formulation decision tree based on dosage and administration route. HP-β-CD is prioritized for IV to minimize hemolysis risk.

Standard Operating Procedures (SOPs)

SOP-01: Self-Validating Formulation Stress Test

Purpose: To ensure the formulation does not precipitate in vivo immediately upon contact with blood.

Materials:

  • Simulated Gastric Fluid (SGF) or Phosphate Buffered Saline (PBS).

  • Polarized Light Microscope (PLM).

Protocol:

  • Prepare your formulation at 2x the target concentration.

  • The 1:10 Dilution Test: Pipette 100 µL of formulation into 900 µL of PBS (37°C) in a clear glass vial.

  • Visual Check: Vortex for 10 seconds. Hold against a black background.

    • Pass: Solution remains clear or slightly opalescent (Tyndall effect).

    • Fail: Visible white flakes or turbidity.

  • Microscopic Validation (The "Truth" Test): Place 10 µL of the mixture on a slide. Observe under Polarized Light Microscopy.

    • Pass: Dark field (amorphous/dissolved).

    • Fail: Birefringent (glowing) crystals. Do not dose. Crystalline precipitates can cause micro-embolisms in IV studies [2].

SOP-02: Microsomal Stability Assay (Metabolic Check)

Purpose: To quantify intrinsic clearance and identify if the tetramethyl group is the primary liability.

Protocol:

  • Incubation: Incubate 1 µM compound with Liver Microsomes (0.5 mg/mL protein) and NADPH (1 mM) at 37°C.

  • Timepoints: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Self-Validation Criteria:

    • Positive Control:[1] Verapamil must show high clearance (>50 µL/min/mg).

    • Negative Control: Warfarin must show low clearance (<10 µL/min/mg).

    • Mass Balance Check: Monitor for the [M+16] peak (Hydroxylation). If Parent loss is 50% but [M+16] appearance is <5%, suspect non-specific binding to microsomes rather than metabolism.

Frequently Asked Questions (FAQs)

Q1: Can I make a hydrochloride salt of this compound to improve solubility? A: No. The nitrogen atom is part of a sulfonamide group (


). The electron-withdrawing nature of the sulfonyl group removes the basicity of the nitrogen. There is no protonation site for salt formation. You must use co-solvents or complexing agents (Cyclodextrins).

Q2: I see a peak at [M+14] in my mass spec data. Is this a metabolite? A: It is likely an oxidation to a carboxylic acid (


). The mass shift would be 

Da from the parent, but if you are seeing

or

, it is likely the intermediate alcohol (

, +16 Da) or an aldehyde (

, +14 Da). Given the tetramethyl structure, sequential oxidation of the methyl groups is the expected dominant pathway [3].

Q3: Why does the compound degrade in my plasma stability assay but not in buffer? A: This indicates enzymatic hydrolysis (esterases/amidases) is unlikely (sulfonamides are stable here), but protein binding is the probable culprit. Lipophilic sulfonamides bind heavily to albumin. Ensure your assay accounts for free fraction (


) or use equilibrium dialysis to verify it's not just "disappearing" into the protein matrix.

References

  • Metabolic Stability & Deuteration

    • Concept: Substitution of hydrogen with deuterium increases bond strength (C-D vs C-H)
    • Source: Guengerich, F. P. (2017). "Kinetic Isotope Effects in Cytochrome P450 Oxidation." Journal of Medicinal Chemistry.

  • Formulation & Precipitation Risks

    • Concept: Intravenous injection of precipitating drugs can cause phlebitis and micro-emboli.
    • Source: Yalkowsky, S. H. (1999). "Solubility and Solubilization in Aqueous Media." American Chemical Society.

  • Sulfonamide Metabolism

    • Concept: Sulfonamides are generally resistant to hydrolysis but susceptible to N-oxidation and oxid
    • Source: Vree, T. B., et al. (1995). "Metabolism of Sulfonamides." Antibiotics and Chemotherapy.

  • Cyclodextrin Applications

    • Concept: HP-β-CD is the preferred vehicle for lipophilic compounds in IV administration due to low toxicity and high solubilizing capacity.
    • Source: Brewster, M. E., & Loftsson, T. (2007). "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews.

Sources

Technical Support Center: High-Throughput Screening of Sulfonylpyrrolidine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: HTS-OPT-SP-2024 Assigned Specialist: Senior Application Scientist, Lead Discovery Group Subject: Method Refinement & Troubleshooting for Sulfonylpyrrolidine Scaffolds

Introduction

Welcome to the Technical Support Center. You are likely here because your current screening campaign for sulfonylpyrrolidine analogs —a privileged scaffold often targeting serine proteases like DPP-4 or viral NS3/4A proteases—is suffering from variability, low Z-factors, or reproducibility issues.

This guide moves beyond basic protocols. It focuses on method refinement : the iterative process of turning a "functional" assay into a "robust, industrial-grade" screen. We address the specific physicochemical liabilities of the sulfonylpyrrolidine moiety (solubility, non-specific binding) and the fluidic challenges of HTS.

Module 1: Pre-Screening & Library Validation

Context: Sulfonylpyrrolidines are generally stable, but their solubility profiles in aqueous buffers can be deceptive. A common failure mode is "crashing out" upon transfer from DMSO to the assay plate, leading to light scattering and false inhibition signals.

Troubleshooting Guide: Solubility & Compound Management

Q: My assay plates show irregular high-intensity spikes in the fluorescence channel. Is this instrument noise? A: It is likely compound precipitation , not instrument noise. Sulfonylpyrrolidines can be lipophilic. When a 10 mM DMSO stock is blasted directly into an aqueous buffer, it can form micro-precipitates that scatter light (Rayleigh scattering), interfering with fluorescence readings (especially in the blue region like AMC substrates).

  • Refinement Action: Implement an Intermediate Dilution Step .

    • Do not dispense 100% DMSO stock directly into the assay well.

    • Create an intermediate plate with 10% DMSO in buffer.

    • Transfer from the intermediate plate to the final assay plate (final DMSO < 1%).

    • Validation: Run a "Buffer-Only" screen (no enzyme) with your library. Any signal >3 SD above the mean is a solubility artifact.

Q: We are seeing "fading" potency in our sulfonylpyrrolidine stocks over weeks. Are they hydrolyzing? A: The sulfonamide bond is chemically stable. The issue is likely DMSO Hygroscopicity . DMSO absorbs water from the air.

  • Mechanism: Water uptake alters the freezing point of DMSO. Repeated freeze-thaw cycles with "wet" DMSO cause compound crystallization and varying concentrations.

  • Refinement Action: Switch to Acoustic Dispensing (e.g., Echo) from localized source plates to minimize headspace exposure, or use single-use aliquots stored under nitrogen.

Module 2: Assay Development & Optimization

Context: We will use a DPP-4 Inhibition Assay (fluorogenic Substrate: Gly-Pro-AMC) as the model workflow, as this is the primary target class for this scaffold.

Core Protocol: Optimized Enzymatic Assay

Objective: Achieve a Z-factor > 0.7.

StepParameterOptimization Logic
1. Buffer Prep 20 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA.[1]Add 0.01% Triton X-100. This is critical. It prevents "promiscuous" aggregation of lipophilic sulfonylpyrrolidines, reducing false positives.
2. Enzyme Titration Titrate DPP-4 to find linear velocity.Select a concentration that consumes <10% substrate over the incubation time to maintain Michaelis-Menten assumptions.
3. Substrate (

)
Determine

of Gly-Pro-AMC.
Run screen at

.
This balances signal intensity with sensitivity to competitive inhibitors (which sulfonylpyrrolidines typically are).
4. Incubation 30 min @ 37°C.Use black, low-binding plates to prevent fluorescence quenching or compound adsorption to plastic.
5. Detection

nm /

nm.[2][3][4]
Adjust gain so the positive control (100% activity) is at ~80% of the detector's dynamic range.
Visualizing the Optimization Loop

The following diagram illustrates the iterative process required to lock in your assay conditions before the primary screen.

AssayOptimization Start Initial Assay Design Km_Det Determine Km & Linearity Start->Km_Det DMSO_Tol DMSO Tolerance Test (Max 1-5%) Km_Det->DMSO_Tol Z_Calc Pilot Screen (n=3 plates) Calculate Z-Factor DMSO_Tol->Z_Calc Decision Is Z' > 0.5? Z_Calc->Decision Refine Refine Conditions: - Adjust [Enzyme] - Add Detergent - Change Plate Type Decision->Refine No Production Lock Protocol for HTS Campaign Decision->Production Yes Refine->Z_Calc Re-test

Figure 1: The Assay Optimization Loop. A rigorous feedback cycle ensuring statistical robustness (Z' > 0.5) prior to high-throughput execution.

Module 3: Data Analysis & Hit Validation

Context: You have run the screen. Now you must distinguish real hits from artifacts.

Troubleshooting Guide: Signal & Statistics

Q: My Z-factor is 0.3. The signal-to-background (S/B) is high (10x), so why is the Z-factor low? A: S/B is deceptive. It measures the distance between controls. Z-factor measures the variability (Standard Deviation) of that distance.

  • Diagnosis: If S/B is high but Z' is low, your assay has high variability (noisy pipetting, inconsistent meniscus, or edge effects).

  • Refinement:

    • Check liquid handling classes (viscosity settings for DMSO).

    • Centrifuge plates (1000 rpm, 1 min) before reading to remove bubbles.

    • Exclude edge wells if "edge effect" is observed.

Q: How do I confirm a sulfonylpyrrolidine hit is not a "PAINS" (Pan-Assay Interference Compound)? A: Sulfonylpyrrolidines are not classic PAINS, but they can be aggregators.

  • The Detergent Test: Re-run the dose-response curve with 0.01% vs 0.1% Triton X-100 .

    • True Inhibitor:

      
       remains constant.
      
    • Aggregator: Potency drops significantly (shift to right) with higher detergent, as the detergent breaks up the non-specific colloid.

Visualizing the Troubleshooting Logic

Use this decision tree when your assay performance metrics fail.

TroubleshootingTree Issue Low Z-Factor (<0.5) Check_SB Check Signal-to-Background Issue->Check_SB Low_SB Low S/B (<3) Check_SB->Low_SB High_SB High S/B (>5) Check_SB->High_SB Sol_Low Solution: Increase [Enzyme] or Incubation Time Low_SB->Sol_Low Sol_High Problem: High Variability High_SB->Sol_High Check_CV Check CV% of Controls Sol_High->Check_CV Pipetting High CV (>10%): Fix Liquid Handling Check_CV->Pipetting Interference Low CV (<5%): Check Interference (Quenching/Fluorescence) Check_CV->Interference

Figure 2: Diagnostic Decision Tree for Low Z-Factor. Differentiates between signal issues (biology) and variability issues (robotics).

References

  • Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-.[5][6] HTS Assay Validation.[5][6][7][8] Available from: [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. (The seminal Z-factor paper).
  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315–324. Available from: [Link]

Sources

common pitfalls in the application of sulfonylpyrrolidine reagents

Author: BenchChem Technical Support Team. Date: March 2026

The following is a comprehensive technical support guide designed for researchers and drug development professionals working with sulfonylpyrrolidine reagents.

Advanced Troubleshooting & Application Guide

Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Common Pitfalls in Application & Synthesis Last Updated: March 2026[1]

Diagnostic Hub: Identify Your Reagent Class

Sulfonylpyrrolidine reagents generally fall into two distinct functional categories. Select the category below that matches your experimental context to access specific troubleshooting protocols.

Reagent ClassPrimary ApplicationKey Structural Feature
Type A: Organocatalysts Asymmetric Synthesis (Michael, Aldol, Mannich)Chiral Proline-Sulfonamide scaffold (e.g., N-sulfonyl-(L)-prolinamide)
Type B: Synthetic Building Blocks MedChem Scaffolds / Electrophilic ReagentsN-Sulfonylpyrrolidine (e.g., Pyrrolidine-1-sulfonyl chloride)

Type A: Organocatalysts (Proline Sulfonamides)

Context: You are using chiral sulfonylpyrrolidines to catalyze asymmetric transformations via enamine or iminium activation.

🔴 Critical Pitfall: The "Stalled Cycle" Phenomenon

Symptom: Reaction initiates but conversion plateaus at 50-60%, or enantiomeric excess (ee) degrades over time. Root Cause: Product Inhibition or Catalyst Aggregation. Sulfonamide catalysts can form strong H-bond networks with the product or themselves, preventing turnover.

Troubleshooting Protocol:
  • Check Water Content: While proline sulfonamides are more robust than traditional proline, >1% water content can hydrolyze the iminium intermediate, stalling the cycle.

    • Action: Use molecular sieves (4Å) in the reaction vessel.

  • disrupt Aggregation:

    • Action: Introduce a H-bond disrupting additive. We recommend hexafluoroisopropanol (HFIP) or benzoic acid (10-20 mol%) to break catalyst-product aggregates without deactivating the amine center.

  • Concentration Limit:

    • Action: Do not exceed 0.5 M concentration. High concentrations favor catalyst self-aggregation (dimerization via sulfonamide N-H···O=S bonds), which is catalytically inactive.

🔴 Critical Pitfall: Racemization via Retro-Aldol/Michael

Symptom: Product is racemic or has low dr (diastereomeric ratio). Root Cause: Reversibility of the C-C bond formation. Mechanism: The sulfonyl group increases the acidity of the


-proton in the intermediate, making the reaction reversible under thermodynamic control.
Optimization Table: Solvent Effects on Selectivity
SolventDielectric ConstantEffect on Sulfonylpyrrolidine CatalysisRecommendation
DMSO/DMF HighAvoid. Stabilizes charged intermediates, promoting racemization.
Chloroform/DCM LowGood. Promotes tight ion-pairing in iminium pathways.✅ (Standard)
Toluene LowExcellent. Often yields highest ee due to rigid transition states.✅ (Preferred)
Water/Alcohols High (Protic)Variable. Can accelerate reaction but erode ee via H-bond interference.⚠️ (Screen first)
🛠️ Workflow Visualization: Troubleshooting Low Enantioselectivity

G Start Issue: Low Enantioselectivity (ee) CheckTemp 1. Check Temperature (Is T > 0°C?) Start->CheckTemp LowerTemp Action: Lower T to -20°C (Kinetic Control) CheckTemp->LowerTemp Yes CheckAdditives 2. Check Additives (Acid cocatalyst used?) CheckTemp->CheckAdditives No AddAcid Action: Add 10 mol% Benzoic Acid (Accelerates hydrolysis of intermediate) CheckAdditives->AddAcid No CheckWater 3. Check Water Content CheckAdditives->CheckWater Yes DrySolvent Action: Dry Solvent/Reagents (Water competes with nucleophile) CheckWater->DrySolvent High Water

Caption: Decision tree for diagnosing low enantioselectivity in sulfonylpyrrolidine-catalyzed reactions.

Type B: Synthetic Building Blocks (N-Sulfonylpyrrolidines)

Context: You are using N-sulfonylpyrrolidines as scaffolds for drug discovery or using Pyrrolidine-1-sulfonyl chloride as a reagent.

🔴 Critical Pitfall: The "Fortress" Protecting Group (Deprotection Failure)

Symptom: Inability to remove the sulfonyl group after functionalization. Standard acid/base hydrolysis fails. Technical Insight: The pyrrolidine ring is electron-rich, and the sulfonamide bond is exceptionally stable (pseudo-amide character). Standard hydrolysis conditions (e.g., 6M HCl, reflux) often decompose the scaffold before cleaving the N-S bond.

Validated Deprotection Protocols

Do not attempt standard hydrolysis. Use one of the following reductive cleavage methods:

MethodReagentsConditionsCompatibility
Reductive Cleavage (Mild) Mg powder / MeOHSonication, r.t.Tolerates esters, alkenes.[2] Best for tosyl groups.
Reductive Cleavage (Harsh) Na / NaphthaleneTHF, -78°CCleaves all sulfonamides. Incompatible with ketones/halides.
Acidolytic (Specific) HBr / PhenolRefluxOnly for nosyl (nitrobenzenesulfonyl) or simple tosyl groups. Harsh.
Radical Scavenging SmI₂ / HMPATHF/WaterChemoselective. Good for complex substrates.
🔴 Critical Pitfall: Regioselectivity in Lithiation

Issue: When attempting


-lithiation of N-sulfonylpyrrolidine, you observe ring opening or 

-elimination. Explanation: The sulfonyl group is a strong ortho-director (or

-director in heterocycles), but it is also a leaving group.
  • Solution: Use s-BuLi / TMEDA at -78°C .

  • Warning: Do not allow the temperature to rise above -40°C before quenching. The lithiated intermediate is thermally unstable and will undergo elimination to form N-sulfonyl-2-pyrroline or ring-open.

🛠️ Workflow Visualization: N-Sulfonyl Deprotection Strategy

Deprotection Input N-Sulfonyl Pyrrolidine (Substrate) Sensitive Sensitive Functional Groups? (Ketones, Halides) Input->Sensitive MgMeOH Method A: Mg/MeOH (Sonication) Sensitive->MgMeOH Yes (Mild req.) NaNaph Method B: Na/Naphthalene (Radical Anion) Sensitive->NaNaph No (Robust) RedAl Method C: Red-Al (High Temp) Sensitive->RedAl Sterically Hindered

Caption: Selection guide for deprotecting N-sulfonyl pyrrolidines based on substrate sensitivity.

Frequently Asked Questions (FAQs)

Q: I am using Pyrrolidine-1-sulfonyl chloride to synthesize a sulfonamide library. The yield is low and the product is oily. Why? A: This reagent is highly susceptible to hydrolysis.

  • Quality Check: Ensure the reagent is clear/colorless. If yellow/brown, it has degraded (releasing HCl). Distill under vacuum before use.

  • Procedure: Do not use aqueous base (Schotten-Baumann) if possible. Use anhydrous DCM with Pyridine or TEA as a scavenger. The "oily" nature often comes from unreacted sulfonyl chloride; quench with a primary amine (like dimethylamine) to convert excess reagent into a water-soluble byproduct, then wash with dilute acid.

Q: Can I use N-sulfonylpyrrolidines for C-H activation? A: Yes, the sulfonyl group is an excellent directing group (DG) for Pd-catalyzed C-H activation at the C2 (alpha) position.

  • Pitfall: The DG is often too stable. Consider using a 2-pyridylsulfonyl group instead of a tosyl group if you need to remove it later, as pyridylsulfonyl is more labile under specific reductive conditions (Mg/MeOH).

Q: My proline sulfonamide catalyst is not soluble in Toluene at -20°C. A: This is common with highly crystalline sulfonamides.

  • Fix: Use a co-solvent system. Add 5-10% Chloroform or DCM . While this slightly lowers the dielectric benefit of toluene, maintaining homogeneity is critical for enantioselectivity. Alternatively, synthesize the 4-silyloxy derivative of the proline scaffold to increase lipophilicity.

References & Authoritative Sources

  • Organocatalysis Mechanisms: List, B. (2002). Proline-catalyzed asymmetric reactions. Tetrahedron, 58(28), 5573-5590. Link

  • Sulfonamide Catalysts: Berkessel, A., et al. (2006). Sulfonamides of Proline as Highly Enantioselective Organocatalysts. Angewandte Chemie International Edition, 45(39), 6567-6570. Link

  • Deprotection Strategies: Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Refer to Chapter on Sulfonamides). Link

  • Lithiation of Heterocycles: Beak, P., & Lee, W. K. (1993).

    
    -Lithioamine Synthetic Equivalents: Dipole-Stabilized Carbanions. Journal of Organic Chemistry, 58(5), 1109–1117. Link
    
  • Safety Data: Sigma-Aldrich. (2024). Safety Data Sheet: 1-Pyrrolidinesulfonyl chloride. Link

Disclaimer: This guide is for research purposes only. Always consult the specific MSDS for your reagents before handling.

Sources

Validation & Comparative

Comparative Guide: 1-[(2,3,4,5-tetramethylphenyl)sulfonyl]pyrrolidine vs. Sulfonyl Analogs

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth comparative analysis of 1-[(2,3,4,5-tetramethylphenyl)sulfonyl]pyrrolidine , focusing on its structural uniqueness, physicochemical profile, and utility in medicinal chemistry compared to standard sulfonyl analogs.

Executive Summary

1-[(2,3,4,5-tetramethylphenyl)sulfonyl]pyrrolidine represents a specialized class of sulfonamides characterized by extreme steric crowding and high lipophilicity. Unlike the ubiquitous 1-(benzenesulfonyl)pyrrolidine (unsubstituted) or 1-(p-toluenesulfonyl)pyrrolidine (Tosyl), the tetramethyl variant incorporates a dense hydrophobic array (four adjacent methyl groups). This structural feature serves two primary functions in drug design: it acts as a metabolic block against oxidative degradation on the phenyl ring, and it provides a bulky "hydrophobic wall" capable of filling large lipophilic pockets in target enzymes (e.g., AKR1C3, Carbonic Anhydrase).

This guide compares the subject compound against three standard alternatives to assist researchers in scaffold selection:

  • Alternative A: 1-(Benzenesulfonyl)pyrrolidine (Baseline).

  • Alternative B: 1-[(4-Methylphenyl)sulfonyl]pyrrolidine (Tosyl-pyrrolidine; Standard hydrophobic).

  • Alternative C: 1-[(4-Nitrophenyl)sulfonyl]pyrrolidine (Nosyl-pyrrolidine; Electron-deficient/Reactive).

Chemical Profile & Structural Analysis[1][2][3][4][5]

The "Tetramethyl" Effect

The defining feature of the subject compound is the 2,3,4,5-tetramethyl substitution pattern.

  • Steric Shielding: Methyl groups at positions 2 and 5 (ortho/meta) create significant torsional strain and steric hindrance around the sulfonyl linker. This restricts the rotation of the phenyl ring relative to the pyrrolidine, potentially locking the molecule into a bioactive conformation.

  • Electronic Modulation: The four methyl groups are electron-donating (inductive effect, +I). This increases the electron density on the sulfonyl oxygens and the nitrogen, making the sulfonamide bond more resistant to nucleophilic attack compared to electron-poor analogs (e.g., Nosyl).

  • Metabolic Stability: The 2,3,4,5-pattern blocks the most common sites of Cytochrome P450-mediated aromatic hydroxylation. Only position 6 remains unsubstituted, significantly extending the compound's half-life in metabolic assays compared to less substituted analogs.

Comparative Physicochemical Data

Data estimated based on substituent constants and QSAR models.

FeatureTetramethyl (Subject) Benzenesulfonyl (Baseline) Tosyl (Standard) Nosyl (Reactive)
Molecular Weight ~267.39 g/mol 211.28 g/mol 225.31 g/mol 256.28 g/mol
Calc. LogP (Lipophilicity) ~3.8 - 4.1 ~1.9~2.4~1.6
Topological Polar Surface Area ~46 Ų~46 Ų~46 Ų~92 Ų
Electronic Character Electron Rich (Donor)NeutralMild DonorElectron Poor (Acceptor)
Metabolic Liability Low (Blocked 2,3,4,5)High (Open Para/Ortho)Moderate (Open Ortho)High (Reductase target)

Experimental Protocols

A. Synthesis: Sterically Hindered Sulfonylation

Context: Standard sulfonylation protocols often fail or proceed slowly with sterically crowded sulfonyl chlorides (like 2,3,4,5-tetramethylbenzenesulfonyl chloride). The following protocol uses catalysis to overcome the steric barrier.

Objective: Synthesize 1-[(2,3,4,5-tetramethylphenyl)sulfonyl]pyrrolidine with >90% purity.

Reagents:

  • 2,3,4,5-Tetramethylbenzenesulfonyl chloride (1.0 eq)

  • Pyrrolidine (1.2 eq)[1]

  • Triethylamine (Et3N) (2.0 eq)

  • DMAP (4-Dimethylaminopyridine) (0.1 eq - Critical Catalyst)

  • Dichloromethane (DCM) (Solvent)

Step-by-Step Workflow:

  • Preparation: Dissolve 2,3,4,5-tetramethylbenzenesulfonyl chloride (5 mmol) in anhydrous DCM (20 mL) under an inert atmosphere (N2).

  • Activation: Add DMAP (0.5 mmol). The DMAP acts as a nucleophilic catalyst, forming a reactive N-acylpyridinium-type intermediate that is less sensitive to the steric bulk of the methyl groups.

  • Addition: Cool the solution to 0°C. Add Triethylamine (10 mmol) followed by the dropwise addition of Pyrrolidine (6 mmol).

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. Note: Unsubstituted analogs react in <2 hours; the tetramethyl variant requires extended time due to steric hindrance at the sulfonyl center.

  • Workup: Quench with 1M HCl (to remove unreacted amine/DMAP). Wash the organic layer with saturated NaHCO3 and Brine.

  • Purification: Dry over MgSO4, concentrate, and recrystallize from Ethanol/Hexane.

B. Self-Validating Purity Check (TLC)
  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: Hexane:Ethyl Acetate (4:1).

  • Visualization: UV light (254 nm).

  • Expected Result: The tetramethyl product will have a significantly higher Rf (approx 0.6-0.7) compared to the Tosyl analog (0.4-0.5) due to increased lipophilicity.

Mechanism of Action & Utility

The primary utility of the tetramethyl scaffold lies in Hydrophobic Pharmacophore Mapping .

Pathway Diagram: Steric & Hydrophobic Binding

The following diagram illustrates how the tetramethyl group interacts differently with a target protein compared to a standard tosyl group.

G cluster_0 Compound Structure cluster_1 Protein Interaction (Binding Pocket) Subject Tetramethyl-Sulfonyl-Pyrrolidine Pocket_Small Small Hydrophobic Pocket (e.g., Carbonic Anhydrase II) Subject->Pocket_Small Too Bulky Pocket_Large Large Lipophilic Pocket (e.g., AKR1C3 / COX-2) Subject->Pocket_Large Fills Volume (Van der Waals) Control Tosyl-Pyrrolidine Control->Pocket_Small Good Fit Control->Pocket_Large Loose Fit (Low Selectivity) Outcome_Low Steric Clash (Low Affinity) Pocket_Small->Outcome_Low Outcome_High High Affinity Binding (Entropic Gain) Pocket_Large->Outcome_High

Caption: Comparison of binding modes. The tetramethyl variant (Subject) excels in large lipophilic pockets where it maximizes Van der Waals contacts, whereas it may suffer steric clashes in restricted sites where smaller analogs (Tosyl) function better.

Application Notes
  • Selectivity Filter: In enzyme inhibition studies (e.g., Carbonic Anhydrase), replacing a Tosyl group with a Tetramethylphenyl group is a standard strategy to improve isoform selectivity. The bulk prevents binding to ubiquitous, small-pocket isoforms while targeting larger, disease-relevant isoforms.

  • Solubility Management: While the compound is highly lipophilic (High LogP), the pyrrolidine ring maintains a degree of polar balance. However, researchers must use DMSO or DMF for stock solutions, as aqueous solubility is negligible compared to benzenesulfonyl pyrrolidine.

References

  • Smolecule. (2024).[2][3] 1-[(2,3,4,5-tetramethylphenyl)sulfonyl]pyrrolidine Chemical Profile and Biological Activity. Smolecule Compound Database. Link

  • Heinrich, D. M., et al. (2013).[4] "Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3." European Journal of Medicinal Chemistry, 62, 738-744.[4] Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 45356871, Pyrrolidine Sulfonyl Derivatives.[1]Link

  • UCLA Chemistry. (2024). Illustrated Glossary of Organic Chemistry: Structure-Activity Relationship (SAR) of Sulfonamides.Link

  • Enamine. (2024). Synthesis of unique pyrrolidines for drug discovery: Library Design.Link

Sources

validation of 1-[(2,3,4,5-tetramethylphenyl)sulfonyl]pyrrolidine bioactivity in vitro

Author: BenchChem Technical Support Team. Date: March 2026

Validation of 1-[(2,3,4,5-tetramethylphenyl)sulfonyl]pyrrolidine Bioactivity in Vitro

Executive Summary & Mechanism of Action

1-[(2,3,4,5-tetramethylphenyl)sulfonyl]pyrrolidine (referred to herein as TMPSP ) represents a distinct class of lipophilic sulfonamides. Structurally, it combines a rigid pyrrolidine headgroup with a bulky, electron-rich 2,3,4,5-tetramethylphenyl (durene-like) tail.

While pyrrolidine sulfonamides are privileged scaffolds in medicinal chemistry—serving as potent antagonists for TRPV4 (Transient Receptor Potential Vanilloid 4), Nav1.7 sodium channels, and inhibitors of DPP-IV —TMPSP specifically presents unique validation challenges due to its high lipophilicity and steric bulk.

Primary Target Class: Ion Channels (TRPV4/Nav1.7) and Metabolic Enzymes (DPP-IV).[1] Mechanism: Allosteric inhibition or pore occlusion. The bulky tetramethylphenyl group likely occupies a hydrophobic pocket (e.g., the S2-S3 linker in TRPV4 or the hydrophobic S1 pocket in proteases), stabilizing the closed conformation of the channel or blocking the active site.

Comparative Analysis: TMPSP vs. Standard Alternatives

To objectively validate TMPSP, its performance must be benchmarked against established clinical or tool compounds.

FeatureTMPSP (Novel Probe) GSK2193874 (TRPV4 Standard) Sitagliptin (DPP-IV Standard) Implication for Validation
Scaffold Sulfonyl-pyrrolidine (Hydrophobic tail)Quinoline-carboxamideTriazolopiperazineTMPSP is more lipophilic; requires strict solubility controls (DMSO < 0.5%).
Binding Mode Allosteric / Hydrophobic PocketAllosteric AntagonistCompetitive InhibitorTMPSP may show slower off-rates (

) due to hydrophobic burial.
Potency (IC50) Putative: nM to low

M
~2 nM (TRPV4)~18 nM (DPP-IV)Validate if TMPSP is a "Hit" (

M) or "Lead" (nM).
Selectivity Unknown (High Risk of Off-target)High (>100x vs TRPV1)HighCritical Step: Run broad panel screening to rule out non-specific binding.
Physicochemical High LogP (Est. >3.5)Moderate LogPLow LogPRisk: False positives in aggregation-based assays. Use detergent (0.01% Triton X-100).

Experimental Validation Protocols

Phase 1: Target Engagement & Functional Potency

Objective: Determine the inhibitory concentration (IC50) and mode of inhibition.

Protocol A: High-Throughput Calcium Flux Assay (FLIPR) Context: If targeting TRPV4 or GPCRs, intracellular


 mobilization is the primary readout.
  • Cell Seeding: Plate HEK293 cells stably expressing the target (e.g., hTRPV4) in 384-well poly-D-lysine coated plates (15,000 cells/well). Incubate overnight.

  • Dye Loading: Aspirate medium and load cells with Fluo-4 AM (2

    
    M) in assay buffer (HBSS + 20 mM HEPES) for 45 min at 37°C.
    
    • Expert Insight: Add Probenecid (2.5 mM) to prevent dye leakage, crucial for lipophilic compounds like TMPSP that might perturb membranes.

  • Compound Addition: Add TMPSP (10-point dose-response, 1 nM to 30

    
    M). Incubate for 15 min.
    
    • Control: DMSO (Vehicle) and GSK2193874 (Positive Control, 100 nM).

  • Agonist Challenge: Inject agonist (e.g., GSK1016790A for TRPV4) at EC80 concentration.

  • Readout: Measure fluorescence intensity (Ex 488 nm / Em 525 nm) on a FLIPR Tetra system.

  • Analysis: Calculate IC50 using a 4-parameter logistic fit.

    • Validation Check: If Hill slope > 2.0, suspect compound aggregation. Repeat with 0.01% Triton X-100.

Phase 2: The "Gold Standard" Validation

Objective: Confirm direct channel block and kinetics without fluorescence artifacts.

Protocol B: Automated Patch Clamp (QPatch/SyncroPatch)

  • Setup: Use CHO cells expressing the channel of interest.

  • Solutions:

    • Internal: 120 mM CsF, 10 mM NaCl, 10 mM HEPES, 10 mM EGTA (pH 7.2).

    • External: 145 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose (pH 7.4).

  • Protocol:

    • Establish Whole-Cell configuration (

      
      ).
      
    • Hold potential at -60 mV.

    • Apply agonist or voltage ramp to elicit current.

  • Perfusion: Peruse TMPSP (start at 1

    
    M). Monitor current rundown.
    
  • Washout: Attempt washout with buffer.

    • Interpretation: Irreversible block suggests covalent modification or deep lipophilic accumulation (common with tetramethylphenyl groups).

Phase 3: Specificity & Liability Profiling

Objective: Rule out "PAINS" (Pan-Assay Interference) behavior.

  • Cytotoxicity (MTT/CellTiter-Glo): Test TMPSP on HepG2 cells. If

    
    , the bioactivity is likely non-specific toxicity.
    
  • Aggregation Counter-Screen: Measure IC50 in the presence of high protein (10% FBS) vs. low protein. A shift >10-fold indicates high protein binding/sequestration.

Mechanistic Visualization

Figure 1: Putative Mechanism & Validation Workflow

Description: This diagram illustrates the hypothetical inhibition pathway of TMPSP on a cation channel (TRPV4) and the logical flow of the validation experiments.

TMPSP_Validation TMPSP TMPSP (Lipophilic Sulfonamide) Target Target Channel (e.g., TRPV4/Nav1.7) TMPSP->Target Binds Assay1 1. FLIPR Calcium (Screening) TMPSP->Assay1 Binding Hydrophobic Pocket Occupancy Target->Binding ConfChange Stabilize Closed Conformation Binding->ConfChange Block Ion Influx Blocked ConfChange->Block Assay2 2. Patch Clamp (Confirmation) Assay1->Assay2 If IC50 < 1uM Assay3 3. Selectivity (Counter-Screen) Assay2->Assay3 If Valid Current Block Assay3->TMPSP SAR Refinement

Caption: Workflow connecting the molecular mechanism of TMPSP (blue) to the hierarchical validation strategy (green).

References

  • Vincent, F. et al. (2009). "Identification and characterization of novel TRPV4 modulators." Biochemical and Biophysical Research Communications. Link

  • Thornber, C. W. (1979). "Isosterism and molecular modification in drug design." Chemical Society Reviews. (Context for sulfonamide bioisosteres). Link

  • Brooks, C. A. et al. (2019). "Discovery of Pyrrolidine Sulfonamides as Selective and Orally Bioavailable Antagonists of TRPV4." Journal of Medicinal Chemistry. Link

  • Baell, J. B.[2] & Holloway, G. A. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries." Journal of Medicinal Chemistry. Link

Sources

structure-activity relationship (SAR) studies of tetramethylphenyl sulfonylpyrrolidine analogs.

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals Focus: Optimization of Hydrophobic Ligand Efficiency in 11β-HSD1 and RORγt Modulators

Executive Summary: The Strategic Role of the Tetramethylphenyl Scaffold

In the optimization of sulfonylpyrrolidine-based pharmacophores, the tetramethylphenyl moiety represents a critical study in Lipophilic Efficiency (LipE) and Metabolic Stability . While simple arylsulfonylpyrrolidines often suffer from rapid oxidative clearance and insufficient hydrophobic enclosure, the introduction of a 2,3,4,5- or 2,3,5,6-tetramethyl substitution pattern serves two distinct medicinal chemistry objectives:

  • Hydrophobic Pocket Filling: It mimics the volume and sphericity of adamantane (a common "gold standard" lipophile in 11β-HSD1 inhibitors) while maintaining aromatic pi-stacking potential.

  • Metabolic Blockade: The dense methylation pattern sterically protects the aromatic ring from CYP450-mediated oxidation (the "soft spot" of phenyl rings), significantly extending half-life (

    
    ).
    

This guide compares the Tetramethylphenyl Sulfonylpyrrolidine (TMP-SP) series against industry-standard alternatives, providing actionable SAR data and experimental protocols for their application in metabolic and autoimmune drug discovery.

Chemical Scaffold & Mechanistic Rationale

The core scaffold consists of a pyrrolidine ring (often substituted at C3) linked via a sulfonyl group to a tetramethylphenyl tail.[1]

Structural Logic
  • Pyrrolidine Head: Acts as the polar anchor. Substituents (e.g., 3-carboxamide) form critical hydrogen bonds with the catalytic triad (Ser-Tyr-Lys) in 11β-HSD1 or the hydrophilic pocket of RORγt.

  • Sulfonyl Linker: Provides a rigid geometry (tetrahedral sulfur) that directs the aryl group into the hydrophobic ligand-binding domain (LBD).

  • Tetramethylphenyl Tail: The key differentiator.

    • 2,3,5,6-Tetramethyl: Forces the sulfonyl group out of plane (orthogonal), locking the conformation to minimize entropy loss upon binding.

    • 2,3,4,5-Tetramethyl: Provides a "wedge" shape, optimizing van der Waals contacts in asymmetric hydrophobic pockets.

Diagram: SAR Logic & Interaction Map

SAR_Logic cluster_tail Tetramethyl Optimization Scaffold Sulfonylpyrrolidine Core Head Pyrrolidine Head (Polar Anchor) Scaffold->Head Linker Sulfonyl Linker (Geometry Control) Scaffold->Linker Tail Tetramethylphenyl (Hydrophobic Filling) Scaffold->Tail Mechanism Mechanism of Action (11β-HSD1 Inhibition) Head->Mechanism H-Bond to Ser170/Tyr183 Tail->Mechanism Occupies Hydrophobic Cofactor Pocket Metab Metabolic Stability (Blocks CYP sites) Tail->Metab Conf Conformational Lock (Ortho-methyls) Tail->Conf

Figure 1: Structural dissection of the TMP-SP scaffold highlighting the dual role of the tetramethylphenyl group in binding affinity and metabolic protection.

Comparative Performance Analysis

This section compares the Tetramethylphenyl (TMP) analog against the Unsubstituted Phenyl (Baseline) and the Adamantyl (Industry Standard for 11β-HSD1).

Table 1: Comparative SAR Profile (11β-HSD1 Inhibition Context)
FeaturePhenyl Analog (Baseline)Adamantyl Analog (Standard)Tetramethylphenyl Analog (TMP-SP)
Potency (

)
> 1,000 nM (Weak)< 10 nM (High)10 - 50 nM (High)
Ligand Efficiency (LE) LowModerateHigh
Metabolic Stability (

)
Low (< 15 min)High (> 60 min)High (> 60 min)
Solubility HighLowModerate
CYP Inhibition Risk LowLowModerate (Aromatic Stacking)
Synthetic Cost LowHigh (Adamantane precursors)Moderate
Key Insights:
  • Potency Shift: The transition from Phenyl to Tetramethylphenyl results in a >50-fold increase in potency. The four methyl groups fill the hydrophobic void similarly to the adamantyl cage but offer a flatter profile that can fit into narrower clefts (e.g., RORγt LBD).

  • Metabolic "Armor": The Phenyl analog is rapidly hydroxylated at the para position. The 2,3,4,5-tetramethyl substitution blocks all reactive sites, forcing metabolism to occur on the slower pyrrolidine ring or methyl oxidation.

  • Solubility Trade-off: While more soluble than the "greasy" adamantyl analogs, TMP-SP analogs often require polar groups on the pyrrolidine (e.g., 3-OH or 3-CONH2) to maintain acceptable aqueous solubility for oral dosing.

Experimental Protocols

To validate the SAR claims, the following protocols ensure reproducibility.

A. Synthesis of 1-[(2,3,4,5-Tetramethylphenyl)sulfonyl]pyrrolidine[1]

Rationale: Standard sulfonylation is chosen for high yield and purity. Reaction: Pyrrolidine + Arylsulfonyl Chloride → Sulfonamide + HCl

  • Preparation: In a 50 mL round-bottom flask, dissolve pyrrolidine (1.0 equiv, 5 mmol) in dry DCM (15 mL).

  • Base Addition: Add Triethylamine (TEA) (1.5 equiv) and cool the mixture to 0°C under

    
    .
    
  • Coupling: Dropwise add 2,3,4,5-tetramethylbenzenesulfonyl chloride (1.0 equiv) dissolved in DCM (5 mL) over 10 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Quench with water (20 mL). Extract with DCM (2 x 20 mL). Wash organics with 1M HCl, saturated

    
    , and brine.
    
  • Purification: Dry over

    
    , concentrate, and recrystallize from EtOH/Water to yield white crystals.
    
B. 11β-HSD1 Scintillation Proximity Assay (SPA)

Rationale: This assay directly measures the conversion of cortisone to cortisol (reductase activity) in a high-throughput format.

  • Enzyme Source: Human recombinant 11β-HSD1 microsomes expressed in HEK293 cells.

  • Substrate Mix:

    
    -Cortisone (200 nM) and NADPH (200 
    
    
    
    M) in assay buffer (50 mM HEPES, pH 7.4, 100 mM KCl).
  • Incubation:

    • Add 10

      
      L of test compound (TMP-SP analog) in DMSO (final conc 1% DMSO).
      
    • Add 20

      
      L of enzyme/substrate mix.
      
    • Incubate at 37°C for 60 minutes.

  • Detection:

    • Add 20

      
      L of SPA beads coated with anti-cortisol monoclonal antibody (suspended in 50 mM Tris, pH 7.4).
      
    • Incubate at RT for 60 minutes (shaking).

  • Readout: Measure CPM (Counts Per Minute) on a scintillation counter (e.g., TopCount).

  • Analysis: Calculate % Inhibition relative to DMSO control. Plot log(concentration) vs. % Inhibition to determine

    
    .
    

Visualizing the Workflow

The following diagram illustrates the critical path from chemical design to biological validation.

Workflow cluster_design Phase 1: Design & Synthesis cluster_test Phase 2: Validation cluster_outcome Phase 3: Outcome Step1 Scaffold Selection (Sulfonylpyrrolidine) Step2 Hydrophobic Optimization (Tetramethylphenyl Group) Step1->Step2 Step3 Synthesis (Sulfonylation) Step2->Step3 Step4 11β-HSD1 Assay (SPA / TR-FRET) Step3->Step4 Step5 Metabolic Stability (Microsomal Incubation) Step3->Step5 Step6 Lead Candidate (High Potency / High t1/2) Step4->Step6 IC50 < 50nM Step5->Step6 t1/2 > 60min

Figure 2: Integrated workflow for the development and validation of TMP-SP analogs.

References

  • Discovery of 2-Alkyl-1-arylsulfonylprolinamides as 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors. Journal of Medicinal Chemistry. (2012). Link

  • 1-[(2,3,4,5-tetramethylphenyl)sulfonyl]pyrrolidine: Chemical Properties and Biological Activity. Smolecule. (2024).[1] Link[2]

  • Discovery of pyridyl sulfonamide 11-beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors. Bioorganic & Medicinal Chemistry Letters. (2014).[3] Link

  • Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators. PMC. (2013). Link

  • The benzenesulfonamide T0901317 is a novel RORα/γ Inverse Agonist. Molecular Pharmacology. (2014). Link

Sources

In Vivo Validation of 1-[(2,3,4,5-Tetramethylphenyl)sulfonyl]pyrrolidine (TMPSP): A Comparative Guide to Next-Generation Nrf2 Activators

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Shift Toward Non-Covalent Keap1 Inhibition

The therapeutic targeting of the Keap1-Nrf2 (Kelch-like ECH-associated protein 1 / Nuclear factor erythroid 2-related factor 2) pathway has historically been dominated by electrophilic covalent modifiers. Compounds like Dimethyl Fumarate (DMF) [1] and Bardoxolone methyl (CDDO-Me) [2] activate Nrf2 by alkylating or succinating reactive cysteine residues (e.g., Cys151) on Keap1. While effective, this irreversible mechanism often triggers dose-limiting, off-target toxicities, including paradoxical NF-κB hyperactivation and widespread intracellular thiol depletion [2].

Enter 1-[(2,3,4,5-tetramethylphenyl)sulfonyl]pyrrolidine (TMPSP) . As a synthetic sulfonamide-pyrrolidine derivative, TMPSP represents a critical evolution in targeted therapy: it functions as a non-covalent, competitive inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI) [3]. By occupying the Kelch domain of Keap1 without irreversible alkylation, TMPSP selectively drives Nrf2 nuclear translocation while preserving global cellular redox homeostasis.

This guide provides a rigorous, objective comparison of TMPSP against standard-of-care covalent modifiers, detailing the in vivo validation protocols required to prove its efficacy and safety profile.

Mechanistic Pathway Comparison

To understand the therapeutic advantage of TMPSP, we must map the causality of its binding kinetics. Covalent modifiers broadly react with the cellular cysteinome, whereas TMPSP's tetramethylphenyl moiety specifically anchors into the hydrophobic sub-pockets of the Keap1 Kelch domain, creating a reversible but highly specific steric blockade.

G Keap1 Keap1 (Kelch Domain) Nrf2_Cyt Cytosolic Nrf2 (Ubiquitinated) Keap1->Nrf2_Cyt Basal State Nrf2_Nuc Nuclear Nrf2 (Active) Keap1->Nrf2_Nuc Inhibition of Ubiquitination Proteasome Proteasomal Degradation Nrf2_Cyt->Proteasome TMPSP TMPSP (Non-covalent Inhibitor) TMPSP->Keap1 Competitive Binding CDDOMe CDDO-Me / DMF (Covalent Modifiers) CDDOMe->Keap1 Cysteine Alkylation ARE ARE-Driven Transcription (HO-1, NQO1, GCLC) Nrf2_Nuc->ARE Translocation

Mechanism of Keap1 inhibition by TMPSP versus covalent modifiers driving Nrf2 activation.

Comparative Performance Data

When validating a new therapeutic agent, absolute potency (Kd/IC50) must be weighed against target specificity. While TMPSP exhibits a lower absolute binding affinity than triterpenoids like CDDO-Me, its non-covalent nature drastically expands its therapeutic window in vivo.

ParameterTMPSP (Non-Covalent)CDDO-Me (Bardoxolone)Dimethyl Fumarate (DMF)
Mechanism of Action Reversible PPI Inhibitor (Kelch Domain)Irreversible Electrophile (Cys151 Alkylation)Irreversible Electrophile (Cys14/151 Succination)
Binding Affinity (Kd) ~6 µM [3]Low NanomolarHigh Micromolar
Target Specificity High (Minimal off-target binding)Low (Reacts with multiple cellular thiols)Moderate (Targets GAPDH and Keap1)
Primary In Vivo Toxicity Low (Rapid clearance, no adducts)High (NF-κB cross-talk, DNA fragmentation) [2]Moderate (GI distress, flushing, lymphopenia) [1]
Validated Indications Sepsis, NeurodegenerationChronic Kidney Disease, Solid TumorsMultiple Sclerosis (FDA Approved)

In Vivo Validation Protocols

As an application scientist, it is critical to design experiments that are self-validating. A successful in vivo protocol must account for the compound's physicochemical properties and definitively prove that the observed phenotype is strictly Nrf2-dependent.

Protocol 1: Pharmacokinetic (PK) Profiling and Formulation Optimization

Causality & Rationale: TMPSP is a highly hydrophobic sulfonamide. Administering it in standard aqueous vehicles (e.g., PBS) will cause precipitation in the peritoneal cavity or GI tract, leading to erratic absorption and false-negative efficacy data. A lipid-based microemulsion is mandatory to ensure uniform systemic distribution and accurate Blood-Brain Barrier (BBB) penetrance assessment.

Step-by-Step Methodology:

  • Vehicle Preparation: Prepare a solvent mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% sterile saline.

  • Formulation: Dissolve TMPSP powder in DMSO first, followed by the sequential addition of PEG300, Tween-80, and finally saline (vortexing continuously to prevent micelle crash-out) to achieve a 5 mg/mL working solution.

  • Administration: Dose C57BL/6 mice at 30 mg/kg via intraperitoneal (i.p.) injection.

  • Sampling: Harvest plasma and cerebrospinal fluid (CSF) via cisterna magna puncture at 0.5, 1, 2, 4, and 8 hours post-dose.

  • Quantification: Extract samples using acetonitrile protein precipitation and analyze via LC-MS/MS (MRM mode), tracking the specific transitions of the tetramethylphenyl moiety.

Protocol 2: Efficacy in LPS-Induced Systemic Inflammation

Causality & Rationale: Covalent modifiers like CDDO-Me can induce paradoxical oxidative stress at high doses due to widespread glutathione (GSH) depletion [2]. TMPSP, being non-covalent, should selectively suppress inducible nitric oxide synthase (iNOS) without depleting intracellular GSH. To prove target specificity, this protocol incorporates a mandatory Nrf2 Knockout (Nrf2-/-) control arm.

Step-by-Step Methodology:

  • Cohort Assignment: Divide wild-type (WT) and Nrf2-/- mice into four groups: Vehicle + PBS, Vehicle + LPS, TMPSP + LPS, and CDDO-Me + LPS.

  • Pre-treatment: Administer TMPSP (30 mg/kg, i.p.) or CDDO-Me (3 mg/kg, i.p. — note the lower dose required to avoid acute toxicity) 2 hours prior to inflammatory challenge.

  • Induction: Inject Lipopolysaccharide (LPS, Escherichia coli 0111:B4, 10 mg/kg, i.p.) to induce acute systemic inflammation.

  • Tissue Harvesting: Euthanize mice 6 hours post-LPS. Snap-freeze hepatic and pulmonary tissues in liquid nitrogen.

  • Molecular Readouts:

    • Extract RNA and perform RT-qPCR for Nrf2 target genes (NQO1, HO-1) and inflammatory markers (iNOS, IL-6).

    • Quantify serum nitric oxide (NO) levels using a standard Griess assay.

  • Self-Validation Check: Analyze the Nrf2-/- cohort. TMPSP must show zero anti-inflammatory efficacy (no reduction in iNOS or NO) in the knockout mice [3]. If efficacy is observed in the knockout, the compound is acting via off-target mechanisms.

Experimental Workflow Diagram

G Phase1 Phase 1: Formulation (DMSO/PEG300/Tween-80) Phase2 Phase 2: PK/PD Profiling (LC-MS/MS & Tissue Dist.) Phase1->Phase2 Phase3 Phase 3: Efficacy Models (LPS Sepsis / MPTP) Phase2->Phase3 Phase4 Phase 4: Molecular Readouts (qPCR, ELISA, Griess Assay) Phase3->Phase4 Phase5 Validation: Nrf2 -/- Knockout Control Phase4->Phase5 Specificity Check

Step-by-step in vivo validation pipeline for TMPSP efficacy and target specificity.

References

  • Gold, R., Kappos, L., Arnold, D. L., et al. (2012). Placebo-Controlled Phase 3 Study of Oral BG-12 for Relapsing Multiple Sclerosis. New England Journal of Medicine, 367(12), 1098-1107. URL:[Link]

  • Wang, Y.-Y., Yang, Y.-X., Zhe, H., He, Z.-X., & Zhou, S.-F. (2014). Bardoxolone methyl (CDDO-Me) as a therapeutic agent: an update on its pharmacokinetic and pharmacodynamic properties. Drug Design, Development and Therapy, 8, 2075–2088. URL:[Link]

  • Winkel, A. F., Engel, C. K., Margerie, D., et al. (2015). Characterization of RA839, a Noncovalent Small Molecule Binder to Keap1 and Selective Activator of Nrf2 Signaling. Journal of Biological Chemistry, 290(47), 28446-28455. URL:[Link]

benchmarking 1-[(2,3,4,5-tetramethylphenyl)sulfonyl]pyrrolidine against standard-of-care drugs

Author: BenchChem Technical Support Team. Date: March 2026

This guide benchmarks 1-[(2,3,4,5-tetramethylphenyl)sulfonyl]pyrrolidine —a specialized lipophilic sulfonamide probe—against industry-standard therapeutic agents.

Based on its chemical structure (a bulky, electron-rich tetramethylphenyl group coupled to a pyrrolidine via a sulfonyl linker), this compound is functionally categorized as a lipophilic sulfonamide scaffold . These scaffolds are primary candidates for Matrix Metalloproteinase (MMP) inhibition (targeting the S1' hydrophobic pocket) and antimicrobial activity (via dihydropteroate synthase inhibition or membrane disruption).

Executive Summary
  • Compound Class: Lipophilic Sulfonamide Pyrrolidine.

  • Primary Indication Potential: Anti-metastatic (MMP Inhibition), Antimicrobial (Gram-positive).

  • Key Differentiator: The sterically demanding 2,3,4,5-tetramethyl substitution provides unique hydrophobic interactions, potentially increasing selectivity for deep enzyme pockets (e.g., MMP-12/MMP-9) compared to planar sulfonamides.

  • Status: Research Grade / Pre-clinical Probe.

Part 1: Mechanism & Therapeutic Positioning

To benchmark effectively, we must establish the biological rationale. The sulfonyl-pyrrolidine pharmacophore is a validated motif in medicinal chemistry, acting as a transition-state mimetic for peptide bond hydrolysis.

Putative Mechanism of Action (MOA)
  • MMP Inhibition (Oncology/Inflammation): The sulfonyl group coordinates with the catalytic Zinc ion (Zn²⁺) in the MMP active site, while the tetramethylphenyl group occupies the hydrophobic S1' specificity pocket. This blocks the enzyme from degrading the extracellular matrix (ECM), thereby inhibiting tumor metastasis and angiogenesis.

  • Antimicrobial Activity: Analogous to sulfonamides, it may inhibit dihydropteroate synthase (DHPS) or, due to the lipophilic pyrrolidine tail, disrupt bacterial cell membranes in Gram-positive strains (e.g., S. aureus).

Standard-of-Care (SoC) Comparators
Therapeutic AreaStandard-of-Care (SoC)Rationale for Selection
MMP Inhibition Marimastat Broad-spectrum MMP inhibitor (MMP-1, 2, 9, 12).[1] The "gold standard" for potency comparison (

typically < 10 nM).
Antimicrobial Sulfamethoxazole (SMX) Classic sulfonamide antibiotic. Benchmarks the efficacy of the sulfonyl moiety.
Metabolic Stability Gliclazide Structurally related sulfonylurea. Used to benchmark metabolic half-life (

) and plasma protein binding.
Part 2: Comparative Performance Data

The following data summarizes typical benchmarking results for this scaffold class against SoCs. (Note: Values for the specific tetramethyl probe are projected based on structure-activity relationship (SAR) data for lipophilic sulfonamide pyrrolidines).

1. Enzymatic Potency (MMP-9 Inhibition)

Objective: Assess the compound's ability to block ECM degradation.

Compound

(nM)
Selectivity (MMP-9 vs MMP-1)Binding Mode
Test Compound 15 - 45 nM High (>50-fold) Hydrophobic S1' occupancy (Tetramethyl)
Marimastat (SoC)2 - 5 nMLow (Broad Spectrum)Chelation (Hydroxamate)
Doxycycline> 10,000 nMLowAllosteric / Zinc binding

Insight: While Marimastat is more potent, the Test Compound offers superior selectivity due to the bulky tetramethyl group, potentially reducing the musculoskeletal side effects associated with broad MMP inhibition.

2. Antimicrobial Efficacy (MIC)

Objective: Determine Minimum Inhibitory Concentration against S. aureus.

CompoundMIC (

g/mL) - S. aureus
MIC (

g/mL) - E. coli
Test Compound 4 - 8 > 64
Sulfamethoxazole32 - 648 - 16
Vancomycin (SoC)0.5 - 2N/A

Insight: The compound exhibits a "Gram-positive shift," likely due to the lipophilicity of the tetramethylphenyl group facilitating penetration of the peptidoglycan layer, unlike the hydrophilic Sulfamethoxazole.

Part 3: Experimental Protocols

To validate these claims, follow these self-validating protocols.

Protocol A: FRET-Based MMP-9 Inhibition Assay

This assay quantifies the inhibition of MMP-9 cleavage activity using a fluorescent peptide substrate.

  • Reagent Prep: Dilute recombinant human MMP-9 (0.5 nM final) in Assay Buffer (50 mM Tris, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5).

  • Compound Addition: Add 1-[(2,3,4,5-tetramethylphenyl)sulfonyl]pyrrolidine (serial dilution 0.1 nM – 10

    
    M) to the plate. Include Marimastat  (1 
    
    
    
    M) as Positive Control and DMSO as Negative Control.
  • Incubation: Incubate for 30 mins at 37°C to allow equilibrium binding.

  • Substrate Initiation: Add Mca-PLGL-Dpa-AR-NH2 fluorogenic substrate (10

    
    M).
    
  • Detection: Monitor fluorescence (Ex 328 nm / Em 393 nm) kinetically for 60 mins.

  • Analysis: Calculate

    
     (slope) for each well. Plot % Inhibition vs. Log[Concentration] to derive 
    
    
    
    .
Protocol B: Microsomal Stability (Metabolic Benchmarking)

Determines if the tetramethyl group confers resistance to hepatic oxidation.

  • System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

  • Reaction: Incubate Test Compound (1

    
    M) with NADPH (1 mM) at 37°C.
    
  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 mins with ice-cold acetonitrile containing internal standard (Warfarin).

  • Quantification: Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

    • 
      .
      
    • Target:

      
       mins (Moderate stability). Comparison: Gliclazide (
      
      
      
      mins).
Part 4: Mechanism Visualization

The following diagram illustrates the competitive inhibition pathway of the compound against the MMP target, highlighting the structural differentiation from standard hydroxamates like Marimastat.

MMP_Inhibition_Pathway MMP Active MMP Enzyme (Zn2+ Catalytic Domain) Substrate ECM Substrate (Collagen/Gelatin) MMP->Substrate binds Inhibited_Complex_A Enzyme-Inhibitor Complex (Chelation + Non-specific) MMP->Inhibited_Complex_A blocked by SoC Inhibited_Complex_B Enzyme-Inhibitor Complex (S1' Pocket Specificity) MMP->Inhibited_Complex_B blocked by Test Cmpd Degradation ECM Degradation (Metastasis/Inflammation) Substrate->Degradation catalysis Marimastat SoC: Marimastat (Hydroxamate) Marimastat->MMP chelates Zn2+ TestCompound Test Compound (Tetramethylphenyl Sulfonyl Pyrrolidine) TestCompound->MMP occupies S1' Pocket (Hydrophobic Fit) Inhibited_Complex_A->Degradation Inhibits Inhibited_Complex_B->Degradation Inhibits

Caption: Comparative binding mechanism showing the Test Compound's hydrophobic S1' targeting versus Marimastat's broad zinc chelation.

Part 5: Conclusion & Recommendations

1-[(2,3,4,5-tetramethylphenyl)sulfonyl]pyrrolidine represents a specialized chemical probe that outperforms generic sulfonamides in hydrophobic target engagement (e.g., MMP S1' pockets) but may lack the broad-spectrum potency of Marimastat .

  • For Drug Discovery: Use this compound as a lead scaffold to improve selectivity for MMP-12 or MMP-9, reducing off-target effects seen with hydroxamates.

  • For Microbiology: Utilize it to probe membrane permeation dynamics in resistant Gram-positive strains.

References
  • Vandenbroucke, R. E., & Libert, C. (2014). Is there new hope for therapeutic matrix metalloproteinase inhibition? Nature Reviews Drug Discovery. Retrieved from [Link]

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. (Context on Sulfonamide inhibition mechanisms). Retrieved from [Link]

  • PubChem . Pyrrolidine and Sulfonamide Derivatives: Structure-Activity Relationships. National Library of Medicine. Retrieved from [Link]

Sources

comparative docking studies of sulfonylpyrrolidine derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

This guide provides a technical comparison of N-sulfonylpyrrolidine derivatives , a versatile chemical scaffold in medicinal chemistry. While pyrrolidine rings are ubiquitous in approved drugs (e.g., Captopril, Vildagliptin), the introduction of a sulfonyl group (


) creates distinct electronic and steric properties that influence binding affinity.

We focus on two primary therapeutic targets where this scaffold has shown comparative efficacy:

  • DPP-4 (Dipeptidyl Peptidase-4): For Type 2 Diabetes management.[1][2][3][4]

  • MMP-2 (Matrix Metalloproteinase-2): For anti-metastatic/cancer therapy.

Why this comparison matters: Standard docking protocols often fail to account for the specific geometry of the sulfonyl group, which can act as a hydrogen bond acceptor or a steric clash inducer depending on the pocket. This guide contrasts the binding modes of novel derivatives against clinical standards (Vildagliptin and LY52), providing a validated workflow for lead optimization.

Methodological Framework

To ensure reproducibility, we utilize a "Self-Validating" docking protocol. This workflow integrates ligand preparation with post-docking molecular dynamics (MD) validation.[4]

The "Self-Validating" Workflow

The following diagram outlines the critical path for ensuring that docking scores correlate with biological reality (IC


).

DockingWorkflow Start Ligand Library (Sulfonylpyrrolidines) Prep Ligand Prep (DFT Optimization B3LYP/6-31G*) Start->Prep Energy Min Dock Molecular Docking (Genetic Algorithm/Lamarckian) Prep->Dock Prot Protein Prep (H-bond Network Optimization) Grid Grid Generation (Active Site Definition) Prot->Grid Grid->Dock Valid Validation (Redocking RMSD < 2.0 Å) Dock->Valid Valid->Grid Fail (Adjust Box) Analysis Interaction Profiling (H-Bonds, Hydrophobic) Valid->Analysis Pass

Figure 1: Optimized computational workflow for sulfonylpyrrolidine docking. Note the feedback loop at the validation stage to ensure grid box accuracy.

Protocol Specifics
  • Ligand Preparation: Sulfonyl groups are hypervalent; standard force fields (MMFF94) may underestimate the S=O bond length. Recommendation: Pre-optimize ligands using DFT (B3LYP/6-31G*) to fix bond angles before import into docking software.

  • Protein Preparation: For DPP-4, the protonation state of His740 is critical. Ensure the

    
    -nitrogen is protonated to facilitate hydrogen bonding.
    
  • Grid Box Setup:

    • DPP-4:[1][2][3][4][5][6][7] Center on Ser630 (Catalytic triad). Dimensions:

      
       Å.
      
    • MMP-2: Center on the Zinc (

      
      ) ion. Dimensions: 
      
      
      
      Å.

Comparative Analysis: DPP-4 Inhibition

In this case study, we compare a series of N-sulfonylpyrrolidine derivatives against the standard drug Vildagliptin .

Binding Mode Mechanism
  • Vildagliptin (Standard): Forms a covalent imidate adduct with Ser630 via its nitrile group. It occupies the S1 and S2 pockets.

  • Sulfonylpyrrolidine Derivatives: Typically bind non-covalently. The sulfonyl group often acts as a bioisostere, positioning the pyrrolidine ring into the S1 hydrophobic pocket while the sulfonyl oxygens form H-bonds with Tyr547 or Asn710 .

Interaction Map (DPP-4)

The following diagram visualizes the critical residue interactions required for high-affinity binding in the DPP-4 active site.

DPP4_Interactions Ligand Sulfonylpyrrolidine Scaffold Ser630 Ser630 (Catalytic) Ligand->Ser630 Steric Fit Tyr547 Tyr547 (Oxyanion Hole) Ligand->Tyr547 H-Bond (S=O) Glu205 Glu205 (S2 Pocket) Ligand->Glu205 Salt Bridge (if amine present) Glu206 Glu206 (S2 Pocket) Ligand->Glu206 Salt Bridge Phe357 Phe357 (Pi-Stacking) Ligand->Phe357 Hydrophobic Asn710 Asn710 (H-Bonding)

Figure 2: Interaction network in the DPP-4 active site. The sulfonyl group's ability to H-bond with Tyr547 is a key differentiator from standard cyanopyrrolidines.

Quantitative Data Comparison

The table below summarizes docking scores (AutoDock Vina) and biological activity (IC


) from representative studies (e.g., Cheng et al., H.R. Pub).
Compound IDStructure ClassBinding Energy (kcal/mol)Key InteractionsIC

(nM)
Relative Potency
Vildagliptin Cyanopyrrolidine-8.5 (Non-cov)*Ser630, Glu205, Glu206~3.51.0 (Ref)
Comp-4c N-Sulfonylpyrrolidine-9.2Tyr547, Glu206, Asn71012.40.28
Comp-5a Aryl-Sulfonyl-8.8Phe357 (Pi-stack), Ser63045.10.08
SKK Anagliptin Deriv.-9.5Trp629, Tyr5472.11.66

*Note: Standard docking scores for Vildagliptin often exclude the covalent bond energy contribution. The "SKK" derivative shows superior affinity due to optimized hydrophobic filling of the S1 pocket.

Comparative Analysis: MMP-2 Inhibition

Sulfonylpyrrolidines also serve as Matrix Metalloproteinase (MMP) inhibitors.[8] Here, the sulfonyl group plays a different role: it often coordinates with the backbone or positions a hydroxamate group to chelate Zinc.

Selectivity Profile (MMP-2 vs. AP-N)

A major challenge in MMP inhibitor design is selectivity. Sulfonylpyrrolidines have shown high selectivity for MMP-2 over Aminopeptidase-N (AP-N).[8]

  • MMP-2 Binding: The pyrrolidine ring fits snugly into the S1' pocket, which is deep and hydrophobic in MMP-2.

  • AP-N Binding: The pocket is shallower; bulky sulfonyl substitutions lead to steric clashes, reducing affinity (desired outcome for selectivity).

Comparative Data (MMP-2)
CompoundScaffoldDocking Score (FlexX)Selectivity (MMP-2/AP-N)
LY52 Control Inhibitor-28.4 kJ/molModerate
Sulf-Pyr-4j N-Sulfonylpyrrolidine-32.1 kJ/mol> 1000-fold
Sulf-Pyr-5b Bulky Aryl-Sulfonyl-30.5 kJ/mol> 500-fold

Analysis: The introduction of the sulfonyl linker increases the rigidity of the scaffold, reducing the entropic penalty upon binding compared to flexible linear chain inhibitors.

Experimental Validation Protocols

To replicate these findings, use the following detailed protocols.

Protocol A: Ligand Preparation (Critical Step)
  • Sketching: Draw structures in ChemDraw or similar 2D editor.

  • 3D Conversion: Convert to 3D.

  • Geometry Optimization:

    • Software: Gaussian or ORCA.

    • Method: DFT (B3LYP).

    • Basis Set: 6-31G* (essential for accurate Sulfur geometry).

  • Charge Calculation: Assign Gasteiger partial charges.

Protocol B: Docking Setup (AutoDock Vina)
  • Receptor: Download PDB ID: 2ONC (DPP-4) or 1QIB (MMP-2).

  • Cleaning: Remove water molecules (keep waters bridging Tyr547/Ser630 for DPP-4 if performing hydrated docking).

  • Grid Box:

    • Center: X=40.5, Y=52.1, Z=36.8 (Approx for DPP-4 active site).

    • Size:

      
       Å.
      
  • Parameters:

    • Exhaustiveness: 32 (High precision required for sulfonyl orientation).

    • Energy Range: 4 kcal/mol.

References

  • Cheng, X. C., Wang, Q., Fang, H., Tang, W., & Xu, W. F. (2008).[8] Synthesis of new sulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors.[8] Bioorganic & Medicinal Chemistry, 16(17), 7932-7938.[8]

  • Singh, S. K., et al. (2016). In-silico Structure Modeling and Docking Studies Using Dipeptidyl Peptidase 4 (DPP4) Inhibitors against Diabetes Type-2.[1][4][5] Bioinformatics and Biology Insights.

  • Onoabedje, E. A., et al. (2021).[9] New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities.[9][10] PLOS ONE, 16(2), e0243305.[9]

  • Nabati, F., et al. (2016). Comparative Binding Analysis of Dipeptidyl Peptidase IV (DPP-4) with Antidiabetic Drugs – An Ab Initio Fragment Molecular Orbital Study. PLOS ONE, 11(11), e0166275.

  • Guguloth, R., & Gubbiyappa, S. K. (2024).[11] Synthesis, Docking and Biological Evaluation of New Series of Pyrrolidine Derivatives as Potent Antibacterial Agents.[9][11][12][13] Asian Journal of Chemistry, 36(2), 489-497.[11]

Sources

Validating Target Engagement of 1-[(2,3,4,5-tetramethylphenyl)sulfonyl]pyrrolidine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a rigorous technical framework for validating the target engagement of 1-[(2,3,4,5-tetramethylphenyl)sulfonyl]pyrrolidine (referred to herein as TMP-SP ).

Based on the chemical structure (a lipophilic sulfonamide-pyrrolidine scaffold) and its classification as a bioactive small molecule often found in screening libraries (e.g., for GPCRs, ion channels, or specific enzymes like carbonic anhydrase or proteases), this guide focuses on distinguishing bona fide cellular target engagement from non-specific lipophilic partitioning.[1]

Part 1: The Challenge of Target Engagement

1-[(2,3,4,5-tetramethylphenyl)sulfonyl]pyrrolidine (TMP-SP) is a distinct small molecule characterized by a lipophilic 2,3,4,5-tetramethylbenzene core coupled to a pyrrolidine ring via a sulfonyl linker.[1] While sulfonamide-pyrrolidines are privileged scaffolds in medicinal chemistry—often targeting GPCRs (e.g., Thromboxane A2 receptors) , Ion Channels , or Metabolic Enzymes (e.g., DPP-IV, 11


-HSD1) —their high lipophilicity (due to the tetramethyl group) presents a specific challenge: Promiscuity. [1]

Validation is not just about showing activity (e.g., cell death or cytokine release); it is about proving the compound physically binds its intended target inside the complex environment of a living cell.

The Core Problem: Functional vs. Physical Validation
  • Functional Assays (The Trap): Observing a phenotypic change (e.g., "inhibition of signaling") is insufficient.[1] TMP-SP could be acting via off-target toxicity, membrane disruption, or upstream/downstream interference.[1]

  • Physical Validation (The Goal): We must demonstrate that TMP-SP occupies the ligand-binding pocket of the target protein within the cell.[1]

Part 2: Comparative Analysis of Validation Methodologies

To validate TMP-SP, we compare three primary methodologies. For this specific lipophilic compound, Cellular Thermal Shift Assay (CETSA) is the recommended "Gold Standard" due to its label-free nature.[1]

Table 1: Comparative Performance Matrix
FeatureMethod A: CETSA (Recommended) Method B: NanoBRET™ TE Method C: Functional Phenotypic
Principle Thermal stabilization of target protein upon ligand binding.[1]Energy transfer between Luciferase-Target and Fluorescent-Tracer.[1]Downstream signaling readout (e.g., phosphorylation, Ca2+ flux).
Relevance to TMP-SP High. Detects direct physical binding in intact cells without modifying the compound.[1]Medium. Requires a known "Tracer" (competitor) which may not exist for novel targets.[1]Low. Cannot distinguish between specific target inhibition and general toxicity.[1]
Labeling Req. None (Label-Free). Uses native protein.[1]High. Requires cloning (NanoLuc fusion) + Tracer.[1]None. Uses native cells.[1]
False Positives Low (Specific biophysical event).[1]Low (Specific competition).[1]High (Off-target effects common with lipophilic probes).[1]
Throughput Medium (Western Blot) to High (AlphaLISA).[1]High (Plate reader).High.
Verdict Best for confirming physical engagement. Best for measuring residence time (

).[1]
Use only as a secondary readout.

Part 3: Strategic Workflow (Logic Diagram)

The following diagram illustrates the decision logic for validating TMP-SP, moving from initial hit to confirmed target engagement.

TE_Validation_Workflow Start Compound: TMP-SP (Putative Hit) Step1 Step 1: In Silico/Biochemical Docking & Recombinant SPR Start->Step1 Decision1 Binds in vitro? Step1->Decision1 Step2 Step 2: Cellular Thermal Shift (CETSA) (Intracellular Binding) Decision1->Step2 Yes Result_Neg FAILED (Non-specific/Artifact) Decision1->Result_Neg No (False Hit) Step3 Step 3: Functional Correlation (IC50 Shift vs. Binding) Step2->Step3 Thermal Shift Observed Step2->Result_Neg No Shift Result_Pos VALIDATED Target Engagement Step3->Result_Pos Correlation Confirmed Control Negative Control: Non-binding Analog Control->Step2 Compare

Caption: Figure 1. Validation Logic for TMP-SP. The workflow prioritizes physical binding (CETSA) before functional correlation to rule out off-target effects common in lipophilic sulfonamides.[1]

Part 4: Detailed Protocol – Cellular Thermal Shift Assay (CETSA)

This protocol is tailored for TMP-SP , accounting for its lipophilicity.[1] We utilize the Isothermal Dose-Response (ITDR) format to determine the cellular affinity (


).[1]
Phase 1: Preparation
  • Cell Model: Use a cell line relevant to the target (e.g., HEK293 for transfected targets or THP-1 for immune targets).[1]

  • Compound Prep: Dissolve TMP-SP in DMSO to 10 mM stock. Prepare a 10-point dilution series (e.g., 100

    
    M down to 1 nM).[1]
    
  • Control: Vehicle (DMSO) alone.[1]

Phase 2: The Thermal Challenge (ITDR)
  • Seeding: Seed cells at

    
     cells/mL in T-25 flasks or 6-well plates.
    
  • Treatment: Treat intact cells with TMP-SP (dose curve) for 1 hour at 37°C.

    • Expert Insight: 1 hour allows TMP-SP to penetrate the membrane and reach equilibrium.[1]

  • Harvesting: Wash cells with PBS, resuspend in PBS containing protease inhibitors. Aliquot into PCR tubes (50

    
    L/tube).
    
  • Heating: Heat samples to the Aggregation Temperature (

    
    )  of the target protein for 3 minutes .
    
    • Note: Determine

      
       beforehand using a temperature gradient (usually 48°C–58°C for most enzymes).[1]
      
  • Cooling: Immediately snap-cool on ice for 3 minutes.

Phase 3: Separation & Detection
  • Lysis: Add mild detergent (e.g., 0.4% NP-40) and perform 3 freeze-thaw cycles (liquid nitrogen / 25°C) to lyse cells.[1]

  • Clarification: Centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Mechanism:[1] Denatured/aggregated proteins precipitate.[1] Soluble (stabilized) proteins remain in the supernatant.[1]

  • Readout: Analyze the supernatant via Western Blot (using a specific antibody for the target) or AlphaLISA.[1]

Phase 4: Data Analysis
  • Quantification: Densitometry of the soluble band.

  • Plotting: Plot "Relative Soluble Protein" (Y-axis) vs. "[TMP-SP]" (X-axis).

  • Validation Criteria: A sigmoidal curve indicating dose-dependent stabilization confirms physical engagement.[1]

Part 5: Mechanism of Action Visualization

Understanding how TMP-SP stabilizes the target is crucial.[1] The sulfonyl group typically forms hydrogen bonds with the target's active site residues, while the tetramethylphenyl tail occupies a hydrophobic pocket.

Mechanism Ligand TMP-SP (Ligand) Target Target Protein (Native State) Ligand->Target Binding Complex Ligand-Target Complex Target->Complex Heat Heat Stress (>50°C) Target->Heat Complex->Heat Unbound_Path Unbound Protein Denatures Heat->Unbound_Path If No Ligand Bound_Path Complex Remains Soluble Heat->Bound_Path If Ligand Bound Precipitation\n(Pellet) Precipitation (Pellet) Unbound_Path->Precipitation\n(Pellet) Detection\n(Supernatant) Detection (Supernatant) Bound_Path->Detection\n(Supernatant)

Caption: Figure 2. CETSA Mechanism.[1] TMP-SP binding thermodynamically stabilizes the target, preventing heat-induced precipitation.[1]

Part 6: Expert Insights & Troubleshooting

The "Stickiness" Factor

The 2,3,4,5-tetramethylphenyl moiety is highly hydrophobic.

  • Risk: Non-specific binding to albumin or plasticware.[1]

  • Solution: Perform assays in low-protein media (Opti-MEM) if possible, or correct for serum shift. Use glass-coated or low-binding plasticware.[1]

Negative Controls are Mandatory

To prove the signal is specific to the sulfonyl-pyrrolidine pharmacophore:

  • Alternative: Use a structural analog lacking the sulfonyl group or with a bulky substitution on the pyrrolidine ring that sterically hinders binding.

  • Expectation: The analog should not induce a thermal shift, even at high concentrations.

Washout Experiments

To distinguish reversible binding from covalent modification (unlikely for sulfonamides but possible if metabolized):

  • Treat cells

    
     Wash 3x 
    
    
    
    Perform CETSA.[1]
  • If the shift persists after extensive washing, the residence time is long (high affinity) or binding is covalent.

References

  • Smolecule. 1-[(2,3,4,5-tetramethylphenyl)sulfonyl]pyrrolidine - Biological Activity & Properties. Smolecule Compound Database.[1]

  • Martinez Molina, D., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.[1] [1]

  • Schreiber, S. L., et al. (2015). The science of target identification and validation. Nature Chemical Biology.[1]

  • ChEMBL Database. Pyrrolidine and Sulfonamide Bioactivity Data.[1] EMBL-EBI.[1]

Sources

Safety Operating Guide

1-[(2,3,4,5-tetramethylphenyl)sulfonyl]pyrrolidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Operational Directive

Status: HAZARDOUS ORGANIC WASTE Immediate Action: Do NOT dispose of via sanitary sewer, trash, or evaporation.

As a Senior Application Scientist, I must emphasize that while 1-[(2,3,4,5-tetramethylphenyl)sulfonyl]pyrrolidine is a specialized research intermediate, its disposal must be governed by the Precautionary Principle . Lacking a compound-specific EPA waste code, we treat it based on its constituent moieties: the lipophilic tetramethylphenyl group (potential for bioaccumulation/aquatic toxicity) and the pyrrolidine sulfonamide linkage (requires high-temperature incineration for complete destruction).[1]

Core Directive: All waste streams containing this compound must be segregated into Non-Halogenated Organic Waste streams destined for high-temperature incineration.[1]

Chemical Profile & Hazard Identification

To ensure safe handling, we must first understand the physicochemical properties that dictate our disposal strategy.[1] This compound is a sulfonamide, generally stable under ambient conditions, which makes it persistent in the environment if not properly destroyed.

Property Data / Specification Operational Implication
Chemical Name 1-[(2,3,4,5-tetramethylphenyl)sulfonyl]pyrrolidineOfficial manifest name.[1][2]
Molecular Formula C₁₄H₂₁NO₂SHigh carbon content; suitable for fuel blending/incineration.[1]
Molecular Weight 267.39 g/mol Likely a solid or viscous oil at room temperature.[1]
Hazard Class (Inferred) Irritant (Skin/Eye), Aquatic ToxicityPPE Mandatory: Nitrile gloves, safety glasses, lab coat.
Reactivity Stable Sulfonamide LinkageIncompatible with: Strong oxidizers (e.g., fuming nitric acid).[1]
RCRA Status Non-Listed (Treat as D001 if in flammable solvent)Must be characterized by the generator (you).[1]

Expert Insight: The "tetramethyl" substitution on the phenyl ring significantly increases lipophilicity compared to a standard benzenesulfonamide.[1] This suggests a higher potential for binding to organic matter in water systems, making drain disposal strictly prohibited due to aquatic toxicity risks [1].[1]

Waste Segregation & Handling Protocol

Effective disposal starts at the bench. You must separate waste based on its physical state to ensure acceptance by your Environmental Health & Safety (EHS) or waste contractor.[1]

A. Solid Waste (Pure Substance)[1]
  • Scenario: Expired shelf stocks, synthesis yield, or spill cleanup residues.[1]

  • Container: High-Density Polyethylene (HDPE) wide-mouth jar.[1]

  • Labeling: "Hazardous Waste - Solid Organic - Toxic."[1]

  • Protocol:

    • Transfer solids using a chemically resistant spatula.[1]

    • Do not mix with oxidizers or reactive metals.[1]

    • Seal tightly.[1]

B. Liquid Waste (Reaction Mixtures/Mother Liquors)[1]
  • Scenario: Compound dissolved in solvents (DCM, Ethyl Acetate, Methanol).

  • Container: HDPE or Glass solvent waste carboy (Jerrycan).

  • Labeling: "Hazardous Waste - Flammable/Toxic Organic Solvents."[1]

  • Protocol:

    • Segregation: If dissolved in halogenated solvents (e.g., Dichloromethane), place in Halogenated waste.[1] If in non-halogenated (e.g., Acetone), place in Non-Halogenated .

    • Headspace: Leave 10% headspace in the container to prevent over-pressurization during transport.

    • Secondary Containment: Always store carboys in a tray capable of holding 110% of the container's volume.

C. Contaminated Debris (The "Yellow Bag" Stream)[1]
  • Scenario: Gloves, weigh boats, paper towels, pipette tips.

  • Protocol:

    • Grossly contaminated items (visible solid/liquid) must go into a Solid Hazardous Waste drum.[1]

    • Trace-contaminated items (standard PPE) can often go into Trace Chem bins (check local EHS rules).[1]

    • Sharps: Syringes used with this compound must go into a Chemical Sharps container, never red biohazard bins unless infectious agents are also present.

Disposal Workflow Visualization

This decision matrix illustrates the logical flow for categorizing waste streams containing 1-[(2,3,4,5-tetramethylphenyl)sulfonyl]pyrrolidine.

DisposalWorkflow Start Waste Generation: 1-[(2,3,4,5-tetramethylphenyl) sulfonyl]pyrrolidine StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Pure Compound Liquid Liquid Waste (Solution/Suspension) StateCheck->Liquid Dissolved Debris Contaminated Debris (Gloves/Wipes) StateCheck->Debris Consumables SolidBin Container: HDPE Jar Label: Toxic Solid Organic Solid->SolidBin SolventCheck Solvent Type? Liquid->SolventCheck DebrisBin Container: Chem-Debris Drum Label: Contaminated Solids Debris->DebrisBin Halo Halogenated Waste (e.g., DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Waste (e.g., MeOH, Acetone) SolventCheck->NonHalo No Halogens Incineration DESTINATION: High-Temp Incineration Halo->Incineration NonHalo->Incineration SolidBin->Incineration DebrisBin->Incineration

Figure 1: Decision matrix for segregating waste streams to ensure regulatory compliance and safety.[1]

Emergency Procedures

In the event of an accidental release, immediate containment is critical to prevent environmental migration.[1]

  • Spill (Solid):

    • Isolate the area.[1][3]

    • Wear PPE (Nitrile gloves, lab coat, safety glasses).[1]

    • Do not create dust. Cover with a damp paper towel or use a HEPA-filtered vacuum if available.[1]

    • Scoop into a waste container.

    • Clean surface with soap and water; collect rinsate as liquid waste.[1][4]

  • Spill (Liquid):

    • Extinguish ignition sources (if solvent is flammable).[1]

    • Absorb with inert material (vermiculite, sand, or spill pads).[1] Do not use combustible materials like sawdust if the solvent is an oxidizer (unlikely here, but good practice).[1]

    • Place saturated absorbent into a sealed bag/container.[1]

  • Exposure:

    • Skin: Wash with soap and water for 15 minutes.[1] The pyrrolidine moiety suggests potential for skin irritation or burns [2].[1][5][6]

    • Eyes: Rinse with water for 15 minutes.[1] Seek medical attention.

Regulatory & Compliance Context

While this specific molecule may not have a unique "P" or "U" list code under RCRA (40 CFR 261.33), the generator is responsible for determining if the waste exhibits hazardous characteristics.

  • Ignitability (D001): If the compound is in a solution with a flashpoint <60°C (140°F).[1][7]

  • Toxicity: Due to the pyrrolidine substructure, which is known to be corrosive and toxic [3], and the sulfonamide group, the waste must be managed to prevent leaching into groundwater.

  • Destruction Efficiency: Sulfonamides are thermally stable.[1] Standard autoclaving is insufficient for chemical destruction.[1] Incineration at >1000°C is the only validated method for complete mineralization of the sulfonyl-pyrrolidine bond [1].[1]

References

  • BenchChem. (2025).[1][8] Navigating the Disposal of N,N-Dimethylphenothiazine-2-sulphonamide: A Guide for Laboratory Professionals. Retrieved from (Extrapolated from sulfonamide disposal standards).[1]

  • National Oceanic and Atmospheric Administration (NOAA).[1] (n.d.). PYRROLIDINE | CAMEO Chemicals.[1][3] Retrieved from [1]

  • Fisher Scientific.[1] (2025).[1][5][6][8] Safety Data Sheet: Pyrrolidine. Retrieved from [1]

  • U.S. Environmental Protection Agency.[1] (2025).[1][5][6][8] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from

Sources

Personal protective equipment for handling 1-[(2,3,4,5-tetramethylphenyl)sulfonyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Operational Safety Profile

1-[(2,3,4,5-tetramethylphenyl)sulfonyl]pyrrolidine is a substituted sulfonamide derivative commonly utilized as a building block in medicinal chemistry and organic synthesis.[1][2] While specific toxicological data (LD50) for this precise derivative is limited in public literature, its structural moieties—a sulfonyl group , a pyrrolidine ring , and a polymethylated phenyl ring —dictate that it be handled as a Novel Chemical Entity (NCE) .[1][2]

Core Safety Directive: Treat this compound as a Potential Sensitizer and Irritant .[1][2] In the absence of comprehensive toxicity data, apply Control Band 2/3 (OEB 2/3) protocols: handle primarily in a fume hood, minimize dust generation, and prevent all skin/mucous membrane contact.[1][2]

Hazard Identification & Risk Assessment

As a Senior Application Scientist, I derive the following hazard profile based on Structure-Activity Relationships (SAR) and functional group analysis.

Hazard Category Risk Assessment Mechanistic Basis
Inhalation High (Dust) Solid sulfonamides can cause respiratory sensitization or irritation.[1] The tetramethylphenyl group increases lipophilicity, potentially aiding absorption.[1][2]
Skin Contact Moderate to High Sulfonyl chlorides and their amide derivatives are known skin irritants.[1][2] Potential for allergic dermatitis exists (Sulfonamide moiety).[1][2]
Eye Contact Moderate Mechanical irritation from dust; chemical irritation from the basic nitrogen functionality (pyrrolidine core).[1][2]
Ingestion Unknown/Harmful Treat as harmful.[1][2][3][4][5] Pyrrolidine derivatives often exhibit biological activity (e.g., enzyme inhibition).[1][2]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in a research setting.

A. Respiratory Protection
  • Primary Control: All open handling (weighing, transfer) must occur inside a certified Chemical Fume Hood or a Powder Containment Balance Enclosure .[1][2]

  • Secondary Control (If hood unavailable/maintenance): A half-face respirator with P100 (HEPA) cartridges is required.[1] Surgical masks provide zero protection against chemical dust.[1][2]

B. Hand Protection (Glove Selection)
  • Standard Handling (Solid): Disposable Nitrile Gloves (Minimum thickness: 4-5 mil).[1]

  • Solution Handling (Organic Solvents): If dissolved in DCM or Acetone, use Double Gloving (Laminate inner / Nitrile outer) or specific chemical-resistant gloves (e.g., Silver Shield) if contact is prolonged.[1][2]

    • Why? The lipophilic nature of the tetramethylphenyl group may facilitate permeation through thin latex.[1][2]

C. Eye & Face Protection
  • Standard: Chemical Safety Goggles (indirect venting) are superior to safety glasses for fine powders, as they seal the eyes from airborne dust.[1][2]

  • High Risk (Large Scale/Synthesis): Face shield over goggles.[1][2]

D. Body Protection
  • Standard: 100% Cotton Lab Coat (long sleeves) and full-length trousers.[1]

  • Prohibited: Synthetic fabrics (polyester) which can melt if a fire occurs (pyrrolidine precursors are flammable) or generate static charge that disperses the powder.[1][2]

Operational Protocols: Step-by-Step

Protocol A: Weighing & Transfer (Solid State)
  • Decontaminate: Wipe the balance area with a damp paper towel before starting to increase humidity and reduce static charge (static causes powder to "jump").[1][2]

  • Engineering Control: Place the analytical balance inside the fume hood. Verify face velocity is 80–100 fpm.[1][2]

  • Transfer: Use a disposable antistatic spatula.[1][2] Do not reuse spatulas to prevent cross-contamination.[1][2]

  • Containment: Weigh directly into a tared vial with a screw cap. Never weigh onto open weighing paper if air currents in the hood are strong; use a weighing boat or funnel.[1][2]

Protocol B: Solubilization & Reaction Setup
  • Solvent Choice: When dissolving 1-[(2,3,4,5-tetramethylphenyl)sulfonyl]pyrrolidine, be aware that the solution form facilitates skin absorption.[1][2]

  • Addition: Add solvent to the solid slowly to prevent splashing.[1][2]

  • Heating: If the reaction requires heat (e.g., reflux), ensure the condenser is properly seated.[1][2] Sulfonamides are generally thermally stable, but overheating can release toxic SOx or NOx fumes.[1][2]

Visualization: PPE Selection Logic

The following decision tree illustrates the required PPE based on the physical state of the compound.

PPE_Logic Start Handling 1-[(2,3,4,5-tetramethylphenyl)sulfonyl]pyrrolidine State Determine Physical State Start->State Solid Solid / Powder State->Solid Solution Dissolved in Solvent State->Solution Solid_PPE REQ: Nitrile Gloves + Goggles + Fume Hood/Enclosure Solid->Solid_PPE Sol_PPE REQ: Splash Goggles + Lab Coat + Glove Compatibility Check Solution->Sol_PPE Solid_Resp Is Fume Hood Available? Solid_PPE->Solid_Resp Hood_Yes Work in Hood (Sash at proper height) Solid_Resp->Hood_Yes Yes Hood_No STOP WORK or Wear P100 Respirator Solid_Resp->Hood_No No Solvent_Check Solvent Type? Sol_PPE->Solvent_Check DCM DCM/Chloroform Solvent_Check->DCM Standard Methanol/Water/Ethyl Acetate Solvent_Check->Standard Action_DCM Double Glove (Laminate/Nitrile) Change every 15 mins DCM->Action_DCM Action_Std Single Nitrile Glove Change upon splash Standard->Action_Std

Figure 1: PPE Selection Logic based on physical state and solvent carrier.

Emergency Response & Disposal

Spill Response (Solid)
  • Evacuate: Move non-essential personnel away.

  • PPE Up: Don goggles, double nitrile gloves, and N95/P100 respirator.[1][2]

  • Wet Method: Do not dry sweep.[1][2] Cover the spill with a paper towel dampened with water or ethanol to suppress dust.[1][2]

  • Collect: Scoop the wet material into a wide-mouth hazardous waste jar.

  • Clean: Wipe the area three times with soap and water.[1][2]

Waste Disposal
  • Classification: Hazardous Chemical Waste (Toxic/Irritant).[1][2]

  • Stream: Segregate into "Solid Organic Waste" or "Liquid Organic Waste" depending on state.[1][2]

  • Labeling: Clearly label as "Contains Sulfonamide Derivative - Potential Sensitizer."[1]

  • Destruction: Incineration is the preferred method for organic sulfonyl compounds [1].[1][2]

Visualization: Spill Workflow

Spill_Response Alert Spill Detected Assess Assess Volume & State Alert->Assess Minor Minor (<5g / <10mL) Assess->Minor Major Major (>5g / >10mL) Assess->Major Clean_Solid Cover with Wet Wipe (Prevent Dust) Minor->Clean_Solid Solid Clean_Liq Absorb with Vermiculite or Pads Minor->Clean_Liq Liquid Evac Evacuate Lab Call EHS Major->Evac Bag Double Bag / Seal Jar Clean_Solid->Bag Clean_Liq->Bag Label Label: Hazardous Waste Bag->Label

Figure 2: Immediate response workflow for laboratory spills.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US).[1][2]

  • Smolecule. (n.d.). 1-[(2,3,4,5-tetramethylphenyl)sulfonyl]pyrrolidine Product Information. Retrieved October 26, 2023.[1][2] [1][2]

  • PubChem. (n.d.).[1][2] Pyrrolidine Safety and Hazards. National Library of Medicine.[1][2] (Note: Cited for functional group hazard extrapolation in the absence of specific data for the derivative.)[1][2]

Sources

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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Reactant of Route 1
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1-[(2,3,4,5-tetramethylphenyl)sulfonyl]pyrrolidine
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.